Methyl difluoroacetate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2,2-difluoroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4F2O2/c1-7-3(6)2(4)5/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSSYKHYGURSRAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10195815 | |
| Record name | Methyl difluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10195815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
433-53-4 | |
| Record name | Methyl difluoroacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=433-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl difluoroacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000433534 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl difluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10195815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl difluoroacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.446 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL DIFLUOROACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6U74LQW4K6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Methyl difluoroacetate CAS number 433-53-4 properties
An In-depth Technical Guide to Methyl Difluoroacetate (B1230586) (CAS 433-53-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl difluoroacetate (CAS No. 433-53-4) is a versatile fluorinated chemical compound recognized for its utility as a key building block in various industrial and research applications.[1] This colorless liquid serves as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its difluoromethyl group (CHF₂) is of particular interest in medicinal chemistry, where it acts as a bioisostere for hydroxyl or methyl groups, often enhancing the metabolic stability, lipophilicity, and overall pharmacokinetic profile of drug candidates.[2] This guide provides a comprehensive overview of its properties, applications, and handling protocols.
Chemical and Physical Properties
This compound is a colorless liquid, sometimes described as having a fruity odor.[1] It is slightly soluble in water and soluble in common organic solvents.[2][3][4] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Citations |
| CAS Number | 433-53-4 | [1][5][6] |
| Molecular Formula | C₃H₄F₂O₂ | [1][6][7][8] |
| Molecular Weight | 110.06 g/mol | [1][6][7] |
| Appearance | Colorless to almost colorless clear liquid | [1][9] |
| Boiling Point | 85-86 °C | [1] |
| Density | 1.26 - 1.27 g/mL at 25 °C | [1][4] |
| Refractive Index (n20/D) | 1.334 - 1.34 | [1][4] |
| Flash Point | 18.4 °C (65.1 °F) - 24 °C (75 °F) | [10] |
| Purity | Typically ≥ 96-97% (by GC) | [1][6] |
| InChI Key | CSSYKHYGURSRAZ-UHFFFAOYSA-N | [7] |
| SMILES String | COC(=O)C(F)F | [7] |
Spectroscopic Data
Spectroscopic data for this compound is available, providing critical information for structural confirmation and analysis. This includes:
-
Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR spectra are available and essential for confirming the proton and carbon environments within the molecule.[7][11]
-
Infrared (IR) Spectroscopy: FTIR and ATR-IR spectra can be used to identify functional groups, particularly the characteristic carbonyl (C=O) stretch of the ester.[7]
-
Mass Spectrometry (MS): Mass spectra provide information on the molecular weight and fragmentation patterns of the compound.[11][12]
Applications
The unique properties conferred by the difluoromethyl group make this compound a valuable reagent in several fields.
Pharmaceutical and Medicinal Chemistry
It is a primary building block for introducing the difluoromethyl moiety into potential drug candidates.[2] This group can improve metabolic stability and bioavailability.[1][2] It is used in the synthesis of enzyme inhibitors and antiviral agents where the difluoromethyl group can enhance potency.[2]
Agrochemicals
The compound is used to synthesize fluorinated herbicides, fungicides, and insecticides.[1][2] The inclusion of the difluoromethyl group often increases the chemical stability and biological activity of these agrochemicals.[2]
Materials Science
This compound is a key component in the production of fluorinated polymers, coatings, and surfactants, which are valued for their high thermal stability and chemical resistance.[1][2] It has also been investigated as an electrolyte component in lithium-ion batteries to improve thermal stability and inhibit corrosion of the aluminum cathode current collector.[3][4]
Caption: Core applications of this compound.
Safety and Handling
This compound is a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin.[5][6] It can cause serious eye irritation and skin irritation or burns.[5][9] Proper safety precautions are mandatory.
| Hazard Type | Description | Citations |
| GHS Classification | Flammable Liquid (Category 2 or 3), Acute Toxicity Oral/Dermal/Inhalation (Category 4), Skin Corrosion/Irritation (Category 1C or 2), Serious Eye Damage/Irritation (Category 1 or 2A), STOT SE 3 | [5][6] |
| Hazard Statements (H) | H225/H226: Highly flammable liquid and vapor / Flammable liquid and vapor. H302/H312/H332: Harmful if swallowed / in contact with skin / if inhaled. H314/H315: Causes severe skin burns and eye damage / Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [7] |
| Precautionary (P) | P210: Keep away from heat/sparks/open flames. P261: Avoid breathing vapors. P280: Wear protective gloves/clothing/eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5] |
| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. | [5][6][13] |
| First Aid (Skin) | Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash off with soap and plenty of water. Seek immediate medical attention. | [5][6][13] |
| First Aid (Inhalation) | Move person into fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. | [5][6][13] |
| First Aid (Ingestion) | Do NOT induce vomiting. Rinse mouth with water and consult a physician immediately. | [5][6] |
| Firefighting | Use dry chemical, "alcohol" foam, water spray, or carbon dioxide. Water spray can be used to cool unopened containers. Highly toxic HF gas may be produced during combustion. | [5][6] |
| Handling | Use in a well-ventilated area or under a fume hood. Keep away from ignition sources. Use explosion-proof equipment and take measures to prevent static discharge. Avoid contact with skin, eyes, and clothing. | [5][6][13][14] |
| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed. Recommended storage at 2-8 °C. Store away from incompatible materials like strong oxidizing agents. | [1][5][13] |
Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis or specific reactions of this compound were not available in the provided search results. However, its primary use is as a reactant in nucleophilic acyl substitution. A generalized workflow for such a reaction is provided below.
Generalized Experimental Workflow
The use of this compound in synthesis typically follows a standard organic chemistry workflow. This involves careful planning, execution in a controlled environment, and thorough analysis of the product.
Caption: A generalized workflow for using this compound.
Logical Flow for Safe Handling
A systematic approach is critical when working with hazardous chemicals. The following diagram outlines the logical steps for safely handling this compound.
Caption: Logical workflow for safe handling protocols.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS # 433-53-4, this compound, methyl 2,2-difluoroacetate - chemBlink [ww.chemblink.com]
- 3. This compound | 433-53-4 [chemicalbook.com]
- 4. 433-53-4 | CAS DataBase [m.chemicalbook.com]
- 5. file1.lookchem.com [file1.lookchem.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. This compound | C3H4F2O2 | CID 79012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. This compound | 433-53-4 | TCI Deutschland GmbH [tcichemicals.com]
- 10. This compound CAS#: 433-53-4 [m.chemicalbook.com]
- 11. This compound(433-53-4) 1H NMR [m.chemicalbook.com]
- 12. dev.spectrabase.com [dev.spectrabase.com]
- 13. spectrumchemical.com [spectrumchemical.com]
- 14. fishersci.com [fishersci.com]
Physical properties of methyl difluoroacetate
An In-depth Technical Guide on the Physical Properties of Methyl Difluoroacetate (B1230586)
This technical guide provides a comprehensive overview of the core physical properties of methyl difluoroacetate (CAS Number: 433-53-4). Aimed at researchers, scientists, and professionals in drug development, this document details key physical constants, presents them in a structured format, and outlines the experimental protocols for their determination.
Introduction
This compound, with the chemical formula C₃H₄F₂O₂, is a fluorinated ester that serves as a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique properties, imparted by the difluoromethyl group, make it a significant intermediate in medicinal chemistry for enhancing the efficacy and selectivity of drug candidates.[1] A thorough understanding of its physical properties is crucial for its application in research and development, particularly in reaction setup, process scale-up, and formulation.
Core Physical Properties
The physical characteristics of this compound have been determined through various analytical techniques. These properties are summarized in the table below for easy reference and comparison.
Data Presentation: Physical Properties of this compound
| Property | Value | Conditions |
| Molecular Formula | C₃H₄F₂O₂ | - |
| Molecular Weight | 110.06 g/mol | - |
| Appearance | Colorless to almost colorless clear liquid | Room Temperature |
| Boiling Point | 85-86 °C | at 760 mmHg (lit.)[2][3][4][5][6] |
| Density | 1.26 g/mL | at 25 °C (lit.)[3][4][5][6] |
| 1.27 g/mL[1][7] | Not specified | |
| 1.272 g/mL | Not specified[2][5] | |
| Refractive Index (n_D) | 1.334 | at 20 °C (lit.)[3][4][5][6] |
| 1.34 | at 20 °C[1] | |
| 1.3335 - 1.3375 | at 20 °C[8][9] | |
| Solubility | Slightly soluble in water.[3][5][6] | - |
| Purity | ≥ 96% (GC)[4] | - |
| Flash Point | 18.4 °C (65.1 °F) | closed cup |
Experimental Protocols
The following sections detail the methodologies for determining the key physical properties of liquid compounds such as this compound.
Logical Workflow for Physical Property Determination
The characterization of a chemical sample like this compound follows a logical progression to ascertain its identity and purity.
References
- 1. chemimpex.com [chemimpex.com]
- 2. matrixscientific.com [matrixscientific.com]
- 3. This compound | 433-53-4 [chemicalbook.com]
- 4. 二氟乙酸甲酯 96% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound CAS#: 433-53-4 [m.chemicalbook.com]
- 6. 433-53-4 | CAS DataBase [m.chemicalbook.com]
- 7. This compound - SHANDONG SAIGAO GROUP CORPORATION [saigaonutri.com]
- 8. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 9. B22197.14 [thermofisher.com]
An In-Depth Technical Guide to Methyl Difluoroacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methyl difluoroacetate (B1230586), a key building block in modern medicinal chemistry and material science. The document details its fundamental chemical properties, outlines a representative synthetic protocol, and discusses its significant applications, with a focus on its role in the development of novel therapeutics.
Core Properties of Methyl Difluoroacetate
This compound is a colorless liquid primarily utilized as a synthetic intermediate.[1] Its chemical identity is well-defined by its molecular formula and weight.
Molecular Formula: C₃H₄F₂O₂[1][2][3]
Molecular Weight: 110.06 g/mol [1][3][4][5]
A summary of its key quantitative physical and chemical properties is presented in the table below for easy reference and comparison.
| Property | Value |
| IUPAC Name | methyl 2,2-difluoroacetate |
| CAS Number | 433-53-4 |
| Density | 1.26 g/mL at 25 °C |
| Boiling Point | 85-86 °C |
| Refractive Index | n20/D 1.334 |
| Purity (typical) | ≥ 97% (GC) |
| Appearance | Colorless to almost colorless clear liquid |
| Solubility | Slightly soluble in water. |
Synthesis and Experimental Protocols
The introduction of the difluoromethyl group is a critical step in the synthesis of many modern pharmaceuticals, enhancing metabolic stability and bioavailability. This compound serves as a key reagent in achieving this. While specific proprietary synthesis methods may vary, a common approach to producing esters like this compound is through the acid-catalyzed esterification of the corresponding carboxylic acid.
Below is a representative protocol for a Fischer esterification reaction, which can be adapted for the synthesis of this compound from difluoroacetic acid and methanol.
Reaction: Fischer Esterification of a Carboxylic Acid
Objective: To synthesize an ester from a carboxylic acid and an alcohol in the presence of an acid catalyst.
Materials:
-
Difluoroacetic acid
-
Methanol (reagent grade)
-
Concentrated Sulfuric Acid (catalyst)
-
Dichloromethane (B109758) (for extraction)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (drying agent)
Experimental Procedure:
-
Reaction Setup: In a round-bottomed flask, combine difluoroacetic acid and an excess of methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the flask while swirling to mix the reagents.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Extraction:
-
After cooling the reaction mixture to room temperature, transfer it to a separatory funnel containing water.
-
Rinse the reaction flask with dichloromethane and add this to the separatory funnel.
-
Shake the funnel to extract the product into the organic layer, venting frequently.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent.
-
Remove the dichloromethane solvent by simple distillation.
-
-
Purification:
-
The crude this compound can be further purified by fractional distillation to yield the final product of high purity.
-
Logical Workflow for Synthesis and Purification
The following diagram illustrates the general workflow for the synthesis of an ester via Fischer esterification, followed by a standard purification sequence. This represents a logical pathway for producing this compound.
Applications in Drug Development and Beyond
This compound is a valuable building block for introducing the difluoromethyl (CHF₂) or difluoromethylene (=CF₂) moieties into organic molecules.[1] The incorporation of fluorine atoms can significantly alter the physicochemical properties of a compound, a strategy widely employed in drug design.
-
Enhanced Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the in vivo half-life of a drug candidate.
-
Increased Lipophilicity: Fluorine substitution can enhance a molecule's ability to cross biological membranes, improving absorption and distribution.
-
Modulation of Acidity/Basicity: The electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, which can be crucial for receptor binding and pharmacokinetic properties.
Beyond pharmaceuticals, this compound is used in the synthesis of:
-
Agrochemicals: To create more potent and environmentally stable pesticides and herbicides.[1]
-
Advanced Materials: As a component in the production of fluorinated polymers and surfactants, which exhibit high thermal stability and chemical resistance.[1]
References
An In-Depth Technical Guide to the Synthesis of Methyl Difluoroacetate from Difluoroacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of methyl difluoroacetate (B1230586) from difluoroacetic acid, with a primary focus on the Fischer-Speier esterification method. This document is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of the synthetic process, including experimental protocols, reaction parameters, and purification techniques. The guide includes quantitative data summarized in tabular format for easy comparison and visual diagrams generated using Graphviz to illustrate key workflows and reaction mechanisms.
Introduction
Methyl difluoroacetate is a valuable building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries. The incorporation of the difluoromethyl group (CHF₂) can significantly modulate the physicochemical and biological properties of a molecule, such as lipophilicity, metabolic stability, and binding affinity. The direct esterification of difluoroacetic acid with methanol (B129727) presents a straightforward and atom-economical approach to access this important synthetic intermediate. This guide will delve into the core principles and practical execution of this transformation.
The Fischer-Speier Esterification Approach
The most common and direct method for synthesizing this compound from difluoroacetic acid is the Fischer-Speier esterification. This acid-catalyzed equilibrium reaction involves the condensation of a carboxylic acid and an alcohol to form an ester and water.[1][2] To drive the reaction towards the product side, it is typically conducted with an excess of the alcohol and/or with the removal of water as it is formed.[3]
Reaction Mechanism
The Fischer esterification proceeds through a series of protonation and nucleophilic acyl substitution steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of difluoroacetic acid, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack by Methanol: A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.
-
Deprotonation: The protonated ester is deprotonated to yield the final this compound and regenerate the acid catalyst.
Caption: Fischer-Speier esterification mechanism for this compound synthesis.
Experimental Protocol: Fischer-Speier Esterification
Materials and Equipment
-
Reactants:
-
Difluoroacetic acid
-
Methanol (anhydrous)
-
-
Catalyst:
-
Concentrated sulfuric acid (98%) or p-toluenesulfonic acid
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Stirring system (magnetic stirrer and stir bar)
-
Heating mantle or oil bath
-
Distillation apparatus (fractional distillation column recommended)
-
Separatory funnel
-
Standard laboratory glassware
-
Reaction Setup and Procedure
Caption: General workflow for the synthesis and purification of this compound.
Detailed Steps:
-
Charging the Reactor: In a round-bottom flask equipped with a magnetic stir bar, combine difluoroacetic acid and an excess of methanol. A molar ratio of at least 2.3:1 (methanol to difluoroacetic acid) is recommended to drive the equilibrium towards the product.[4]
-
Catalyst Addition: Slowly and with caution, add a catalytic amount of concentrated sulfuric acid to the stirred mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle or oil bath. The reaction temperature will be close to the boiling point of methanol (64.7 °C).
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy by analyzing aliquots of the reaction mixture. Typical reaction times can range from 1 to 10 hours.[1]
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the excess acid by washing the reaction mixture with a saturated solution of sodium bicarbonate. Perform this in a separatory funnel and be cautious of gas evolution.
-
Separate the aqueous layer from the organic layer.
-
Wash the organic layer with brine.
-
Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (B86663) or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
The crude this compound can be purified by fractional distillation. The boiling point of this compound is 85-86 °C.[5]
-
Quantitative Data
The following table summarizes the key quantitative parameters for the Fischer-Speier esterification of difluoroacetic acid. It is important to note that specific yields and optimal conditions may vary depending on the scale and specific laboratory setup. The data for the analogous synthesis of methyl trifluoroacetate (B77799) is provided for reference.[4]
| Parameter | Difluoroacetic Acid Esterification (Anticipated) | Methyl Trifluoroacetate Synthesis (Reference)[4] |
| Molar Ratio (Methanol:Acid) | ≥ 2.3:1 | ≥ 2.3:1 |
| Catalyst | Conc. H₂SO₄ or p-TsOH | Conc. H₂SO₄ or H₃PO₄ |
| Reaction Temperature (°C) | ~65 (Reflux) | Reflux |
| Reaction Time (hours) | 1 - 10 | Not specified |
| Product Boiling Point (°C) | 85 - 86[5] | 41 - 42 |
| Yield (%) | High (expected) | Not explicitly stated, but described as quantitative |
Purification Considerations: Azeotropes
A critical aspect of the purification of esters synthesized via Fischer esterification is the potential formation of azeotropes. An azeotrope is a mixture of two or more liquids whose proportions cannot be altered by simple distillation.
For the analogous synthesis of methyl trifluoroacetate, an azeotrope with methanol is formed, which has a boiling point of 37-38 °C.[4] It is plausible that this compound may also form an azeotrope with methanol. While specific data for a this compound-methanol azeotrope is not available in the searched literature, it is crucial for researchers to be aware of this possibility.
If an azeotrope is formed, the initial distillation fraction will contain both this compound and methanol. To obtain pure this compound, further purification steps may be necessary, such as:
-
Washing: Washing the distillate with water to remove the methanol, followed by drying and a second distillation.
-
Extractive Distillation: Using a high-boiling solvent to alter the relative volatilities of the azeotropic components.
Alternative Synthetic Routes
While Fischer esterification is a primary method, other approaches for the synthesis of this compound or related fluoroacetates exist, including:
-
Reaction of an Acid Halide with an Alcohol: Difluoroacetyl chloride or fluoride (B91410) can be reacted with methanol. This method is often faster but may require the preparation of the acid halide as an intermediate step.
-
Halogen Exchange: Synthesis from methyl chloroacetate (B1199739) or dichloroacetate (B87207) using a fluorinating agent like potassium fluoride.[6][7]
Safety Considerations
-
Difluoroacetic acid is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Concentrated sulfuric acid is a strong acid and oxidizing agent. It should be handled with extreme care in a fume hood.
-
Methanol is flammable and toxic. Avoid inhalation and skin contact.
-
The esterification reaction should be performed in a well-ventilated fume hood.
Conclusion
The synthesis of this compound from difluoroacetic acid via Fischer-Speier esterification is a reliable and scalable method. By carefully controlling the reaction conditions, particularly the molar ratio of reactants and the effective removal of water, high yields of the desired product can be achieved. A thorough understanding of the purification process, including the potential for azeotrope formation, is critical for obtaining high-purity this compound suitable for its application in research and development. The provided protocol, adapted from a closely related synthesis, offers a solid foundation for the successful preparation of this valuable fluorinated building block.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. US4730082A - Process for the preparation of methyltrifluoroacetate - Google Patents [patents.google.com]
- 5. This compound | 433-53-4 [chemicalbook.com]
- 6. CN102976934A - Preparation method of fluoroacetate - Google Patents [patents.google.com]
- 7. CN104292104A - Method and device for preparing methyl fluoroacetate - Google Patents [patents.google.com]
Methyl Difluoroacetate: A Comprehensive Safety and Handling Guide for Laboratory Professionals
An In-depth Technical Document for Researchers, Scientists, and Drug Development Professionals
Methyl difluoroacetate (B1230586) is a valuable fluorinated building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its incorporation into molecules can significantly alter their biological activity and physicochemical properties. As with any reactive chemical intermediate, a thorough understanding of its hazard profile and proper handling procedures is paramount to ensure laboratory safety. This technical guide provides a comprehensive overview of the safety data for methyl difluoroacetate, including its physical and chemical properties, hazard classifications, handling and storage recommendations, and emergency procedures.
Chemical and Physical Properties
A clear understanding of the physical and chemical properties of a substance is the foundation of safe handling. This compound is a colorless liquid.[1][2] Key quantitative properties are summarized in Table 1 for easy reference.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₃H₄F₂O₂ | [2][3][4] |
| Molecular Weight | 110.06 g/mol | [2][3][5] |
| CAS Number | 433-53-4 | [3][4][5][6] |
| Boiling Point | 85-87 °C | [2][7][8][9][10] |
| Density | 1.26 - 1.272 g/mL at 25 °C | [2][7][8][9][11] |
| Refractive Index | 1.334 - 1.34 at 20°C | [2][7][8] |
| Flash Point | 18.4 °C (65.1 °F) - closed cup | [7][11] |
| Solubility | Slightly soluble in water. | [8][9][12] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous chemical under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this compound are its flammability and its potential to cause harm upon contact or inhalation.
GHS Classification Summary:
-
Serious Eye Damage/Eye Irritation: Category 1 or 2[3][9][13]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system)[3][11][14]
The GHS hazard communication elements for this compound are visually represented in the following diagram.
Caption: GHS Hazard Identification for this compound.
Experimental Protocols for Safety Assessment
The safety data provided in Safety Data Sheets (SDS) are derived from standardized experimental protocols. Below are brief descriptions of the methodologies that would be used to determine some of the key safety parameters for a chemical like this compound, based on OECD Test Guidelines.
Flash Point Determination
The flash point is a critical measure of the flammability of a liquid. A common method for its determination is the Closed-Cup Method .
-
Principle: A specified amount of the sample is introduced into a closed cup and heated at a controlled rate. An ignition source is periodically directed into the vapor space of the cup to determine the lowest temperature at which the vapors ignite.
-
Apparatus: A Pensky-Martens or similar closed-cup flash point tester.
-
Procedure (Simplified):
-
The sample is placed in the test cup, and the lid is secured.
-
The sample is heated and stirred at a specified rate.
-
At regular temperature intervals, the ignition source is applied to the opening in the lid.
-
The flash point is the lowest temperature at which a flash is observed.
-
Acute Oral Toxicity
To assess the hazard of a substance if swallowed, an acute oral toxicity study is performed. The OECD Test Guideline 423 (Acute Toxic Class Method) is a stepwise procedure using a limited number of animals.[3][5]
-
Principle: A single sex of rodent (typically female rats) is dosed in a sequential manner. The outcome of the initial dose determines the subsequent dose (higher or lower). The test aims to classify the substance into a specific toxicity class rather than determining a precise LD50 value.
-
Procedure (Simplified):
-
A single animal is dosed at a starting dose level (e.g., 300 mg/kg).
-
If the animal survives, two more animals are dosed at the same level.
-
If two or three animals survive, the test is stopped, and the substance is classified.
-
If the initial animal dies, the next animal is dosed at a lower level, and the procedure continues.
-
Animals are observed for a specified period (typically 14 days) for signs of toxicity and mortality.[6]
-
Skin Irritation
The potential of a chemical to cause skin irritation is assessed using in vitro methods to reduce animal testing. The OECD Test Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method) is a widely accepted protocol.[2][7][15][16][17]
-
Principle: The test chemical is applied topically to a reconstructed human epidermis (RhE) model. The irritancy potential is determined by the relative cell viability of the tissue following exposure.
-
Procedure (Simplified):
-
The test chemical is applied to the surface of the RhE tissue.
-
After a defined exposure period, the chemical is removed by washing.
-
The tissue is incubated for a post-exposure period.
-
Cell viability is assessed using a colorimetric assay (e.g., MTT assay), which measures mitochondrial activity.
-
A reduction in cell viability below a certain threshold (e.g., 50%) indicates that the substance is a skin irritant.[2][16]
-
Safe Handling and Storage
Adherence to proper handling and storage procedures is critical to minimize exposure and prevent accidents.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is dictated by the hazards of the chemical. The following diagram illustrates the necessary PPE for handling this compound.
Caption: Personal Protective Equipment for this compound.
Handling Procedures
-
Work in a well-ventilated area, preferably in a chemical fume hood.[6]
-
Avoid contact with skin, eyes, and clothing.[3]
-
Avoid inhalation of vapor or mist.[3]
-
Keep away from heat, sparks, open flames, and other ignition sources.[3][6]
-
Use non-sparking tools.[6]
-
Ground and bond containers and receiving equipment.[6]
-
Wash hands thoroughly after handling.[3]
Storage Conditions
-
Store away from incompatible materials such as strong bases and oxidizing agents.[6][9]
-
Store in a flammable liquids storage cabinet.
Emergency Procedures
In the event of an emergency, prompt and appropriate action is crucial.
First-Aid Measures
-
Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[6]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[6]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[14]
-
Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air. Containers may explode when heated.[14] Hazardous decomposition products include carbon monoxide, carbon dioxide, and hydrogen fluoride.[14]
-
Protective Equipment: Wear self-contained breathing apparatus and full protective gear.[3]
Accidental Release Measures
The following workflow outlines the general procedure for handling a spill of this compound.
Caption: Chemical Spill Response Workflow.
Toxicological Information
The toxicological properties of this compound have not been fully investigated.[3][13][14] However, based on its GHS classification, it is considered harmful if swallowed, in contact with skin, or if inhaled.[3][9][18] It is also known to cause skin and eye irritation, and may cause respiratory irritation.[3][13] No components of this product at levels greater than or equal to 0.1% are identified as probable, possible or confirmed human carcinogens by IARC.[3]
Disposal Considerations
Waste material should be disposed of in accordance with all applicable federal, state, and local environmental regulations. This material is a hazardous waste. It is recommended to use a licensed professional waste disposal service.[3]
Conclusion
This compound is a chemical that requires careful handling due to its flammability and potential health hazards. By understanding its properties, adhering to safe handling and storage procedures, using appropriate personal protective equipment, and being prepared for emergencies, researchers can work with this valuable compound safely and effectively. This guide serves as a comprehensive resource to assist in the risk assessment and management of this compound in a laboratory setting.
References
- 1. chemimpex.com [chemimpex.com]
- 2. senzagen.com [senzagen.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C3H4F2O2 | CID 79012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 6. oecd.org [oecd.org]
- 7. siesascs.edu.in [siesascs.edu.in]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. This compound | 433-53-4 | TCI AMERICA [tcichemicals.com]
- 10. matrixscientific.com [matrixscientific.com]
- 11. This compound 96 433-53-4 [sigmaaldrich.com]
- 12. This compound, 98% | Fisher Scientific [fishersci.ca]
- 13. file1.lookchem.com [file1.lookchem.com]
- 14. fishersci.com [fishersci.com]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. x-cellr8.com [x-cellr8.com]
- 17. oecd.org [oecd.org]
- 18. OECD Test Guidelines for the Chemicals: Aggiornamenti Linee guida - Flashpoint [flashpointsrl.com]
Methyl Difluoroacetate: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Overview of the Commercial Availability, Synthesis, and Application of a Key Fluorinated Building Block
Methyl difluoroacetate (B1230586) is a valuable reagent in the fields of medicinal chemistry, agrochemistry, and materials science. Its utility stems from its ability to introduce the difluoromethyl group (-CF₂H) into molecules, a functional group that can significantly enhance the pharmacological and physicochemical properties of drug candidates and other advanced materials. This technical guide provides a comprehensive overview of the commercial availability of methyl difluoroacetate, detailed experimental protocols for its synthesis and quality control, and an illustrative example of its application in a synthetic workflow.
Commercial Availability and Suppliers
This compound is readily available from a variety of chemical suppliers, catering to both research and bulk manufacturing needs. Purity levels are typically high, often exceeding 97%, with gas chromatography (GC) being a common method for assay. The compound is generally supplied as a clear, colorless liquid.
For researchers and drug development professionals, sourcing high-purity this compound is crucial for the reproducibility of experimental results and the quality of synthesized compounds. Below is a summary of prominent suppliers and their typical product specifications.
| Supplier | Typical Purity | Available Quantities | Analytical Method | CAS Number |
| Thermo Fisher Scientific (Alfa Aesar) | ≥97.5% | 5g, 25g, and bulk inquiries | GC | 433-53-4 |
| Sigma-Aldrich (Merck) | 96% | Gram to kilogram scale | Not specified | 433-53-4 |
| TCI America | >97.0% (GC)[1] | 5g, 25g, and bulk inquiries | GC, NMR[1] | 433-53-4 |
| Chem-Impex International | ≥97% (GC)[2] | 5g, 25g, and bulk inquiries | GC[2] | 433-53-4 |
| United States Biological | Highly Purified | Not specified | Not specified | 433-53-4 |
Note: Availability and specifications are subject to change. It is recommended to consult the supplier's website for the most current information.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₃H₄F₂O₂ |
| Molecular Weight | 110.06 g/mol |
| Boiling Point | 85-86 °C (lit.) |
| Density | 1.26 g/mL at 25 °C (lit.) |
| Refractive Index | n20/D 1.334 (lit.) |
| Appearance | Clear colorless liquid |
| Solubility | Slightly soluble in water. |
Experimental Protocols
Synthesis of this compound
A common and straightforward method for the synthesis of this compound is the esterification of difluoroacetic acid with methanol (B129727), typically in the presence of an acid catalyst.
Reaction:
Materials:
-
Difluoroacetic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated) or other suitable acid catalyst
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add difluoroacetic acid and an excess of anhydrous methanol (typically 2-3 equivalents).
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by fractional distillation to yield pure this compound.
Quality Control and Characterization
The purity and identity of the synthesized this compound should be confirmed using standard analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Purpose: To determine the purity of the sample and identify any volatile impurities.
-
Method: A small, diluted sample is injected into a GC equipped with a suitable column (e.g., a polar capillary column). The components are separated based on their boiling points and interactions with the stationary phase. The separated components then enter a mass spectrometer, which provides information about their mass-to-charge ratio, allowing for identification. The purity is determined by the relative peak area of the this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the structure of the molecule.
-
¹H NMR: The proton NMR spectrum will show a triplet for the methoxy (B1213986) protons (CH₃) due to coupling with the fluorine atoms, and a triplet for the difluoromethyl proton (CHF₂) due to coupling with the fluorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum will show a doublet for the two equivalent fluorine atoms due to coupling with the proton of the difluoromethyl group.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.
Applications in Drug Discovery and Development
The difluoromethyl group is increasingly utilized in drug design as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups.[3] This substitution can lead to improved metabolic stability, enhanced membrane permeability, and favorable alterations in binding affinity to biological targets. The acidic nature of the C-H bond in the difluoromethyl group allows it to act as a hydrogen bond donor, which can be crucial for drug-receptor interactions.[2]
Experimental Workflow: Introduction of a Difluoromethyl Group
This compound can be used as a precursor to various difluoromethylating reagents. One common application is in the generation of a difluoromethyl radical for addition to alkenes or (hetero)arenes.
Below is a generalized workflow for a difluoromethylation reaction using a reagent derived from this compound.
Signaling Pathways and Drug Action
The introduction of a difluoromethyl group can significantly impact the interaction of a drug molecule with its target protein, thereby influencing signaling pathways. For instance, in kinase inhibitors, the difluoromethyl group can form specific hydrogen bonds with the hinge region of the kinase, leading to enhanced potency and selectivity. This improved binding can more effectively block the phosphorylation cascade within a signaling pathway, such as the MAPK/ERK pathway, which is often dysregulated in cancer.
The following diagram illustrates a simplified representation of how a difluoromethylated kinase inhibitor might function.
References
- 1. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 2. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
An In-depth Technical Guide to the Core Applications of Methyl Difluoroacetate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Methyl difluoroacetate (B1230586) (MDFA) is a versatile and increasingly important reagent in modern organic synthesis, primarily serving as a source of the valuable difluoromethyl (CF₂H) group. The introduction of this moiety into organic molecules can significantly enhance their pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. This technical guide provides a comprehensive overview of the key applications of methyl difluoroacetate, complete with experimental protocols, quantitative data, and mechanistic diagrams to facilitate its use in research and development.
Difluoromethylation of Heteroatoms
While direct difluoromethylation of heteroatoms using this compound is not widely documented, the generation of difluorocarbene from related difluoroacetate derivatives is a common strategy. A prominent example is the difluoromethylation of phenols using sodium 2-chloro-2,2-difluoroacetate (B8310253), which proceeds via a difluorocarbene intermediate. The mechanism is analogous to what would be expected from in situ generation of difluorocarbene from this compound under specific conditions.
The reaction involves the thermal decarboxylation of the difluoroacetate salt to generate difluorocarbene (:CF₂). This highly electrophilic intermediate is then trapped by a nucleophile, such as a phenoxide ion, to form the difluoromethyl ether.
O-Difluoromethylation of Phenols (by Analogy)
This protocol details the difluoromethylation of a phenol (B47542) using sodium 2-chloro-2,2-difluoroacetate, illustrating a key mechanistic pathway relevant to difluoroacetate chemistry.[1]
Experimental Protocol:
A single-necked 100 mL round-bottomed flask is charged with 1-(3-chloro-4-hydroxyphenyl)ethan-1-one (3.00 g, 17.6 mmol, 1.00 equiv) and cesium carbonate (8.60 g, 26.4 mmol, 1.50 equiv). The flask is sealed and the headspace is evacuated and backfilled with nitrogen three times. N,N-Dimethylformamide (DMF, 35 mL) is added, and the solution is degassed with nitrogen for 1 hour while stirring. Sodium 2-chloro-2,2-difluoroacetate (7.51 g, 49.3 mmol, 2.80 equiv) is added in one portion under a stream of nitrogen. The flask is equipped with a condenser and the reaction apparatus is lowered into an oil bath preheated to 120 °C and stirred for 2 hours. The reaction progress is monitored by TLC. After completion, the reaction is cooled to room temperature, diluted with deionized water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude product, which can be further purified by chromatography.[1]
Quantitative Data for O-Difluoromethylation of 1-(3-chloro-4-hydroxyphenyl)ethan-1-one: [1]
| Parameter | Value |
| Starting Material | 1-(3-chloro-4-hydroxyphenyl)ethan-1-one |
| Reagents | Sodium 2-chloro-2,2-difluoroacetate, Cesium carbonate |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 120 °C |
| Reaction Time | 2 hours |
| Yield | 94% |
Reaction Workflow:
Reaction Mechanism:
This compound as a Precursor to Other Fluorinating Agents
This compound serves as a valuable starting material for the synthesis of more specialized difluoromethylating reagents.
Synthesis of Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MFSDA)
MFSDA is a versatile reagent that can act as a source for both trifluoromethyl and difluorocarbene species.
Experimental Protocol:
This is a representative protocol and should be adapted with appropriate safety precautions.
In a suitable reaction vessel, this compound is reacted with a sulfonylating agent, such as sulfuryl fluoride (B91410) (SO₂F₂) or a related reagent, often in the presence of a catalyst or initiator. The reaction conditions, including temperature, pressure, and reaction time, are critical and must be carefully controlled. The product, MFSDA, is then isolated and purified, typically by distillation.
Logical Relationship:
Generation of Difluorocarbene for Cyclopropanation and Ylide Formation
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MFSDA), derived from this compound, can generate difluorocarbene under moderate conditions. This in situ generated difluorocarbene can then be used in various transformations, including the synthesis of gem-difluoroalkenes via a Wittig-type reaction.[2]
The process involves the demethylation of MFSDA, often facilitated by an iodide source, which leads to the release of difluorocarbene. In the presence of triphenylphosphine (B44618), the difluorocarbene is trapped to form a difluoromethylene triphenylphosphonium ylide. This ylide can then react with aldehydes or activated ketones to produce 1,1-difluoroalkenes.[2]
In Situ Generation of Difluoromethylene Ylide and Subsequent Wittig-type Olefination
Experimental Protocol:
In a three-necked round-bottomed flask under an inert atmosphere, an aldehyde or activated ketone, triphenylphosphine (Ph₃P), and an iodide source (e.g., KI) are dissolved in a suitable solvent. Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MFSDA) is then added, and the reaction mixture is stirred under controlled temperature conditions. The reaction progress is monitored by an appropriate analytical technique (e.g., TLC, GC-MS). Upon completion, the reaction is worked up by quenching, extraction, and purification of the resulting 1,1-difluoroalkene.[2]
Quantitative Data for Wittig-type Olefination: [2]
| Aldehyde/Ketone | Yield of 1,1-Difluoroalkene |
| 4-(2,2-difluorovinyl)-1,1'-biphenyl (from corresponding aldehyde) | 68% (of a subsequent reaction product) |
| Various other aldehydes and activated ketones | Good yields |
Reaction Pathway:
Use in Pharmaceutical and Agrochemical Synthesis
This compound and its derivatives are crucial intermediates in the synthesis of various pharmaceuticals and agrochemicals. The incorporation of the difluoromethyl group can lead to enhanced biological activity and improved pharmacokinetic profiles.
For instance, methyl 2,2-difluoro-2-(fluorosulfonyl)acetate is used in the preparation of trifluoromethyl-containing aromatic intermediates, which are building blocks for more complex bioactive molecules.[3] One example is the synthesis of 3-chloro-6-trifluoromethyl-1,2,4-triazine, a key intermediate for certain agrochemicals.[3]
Synthesis of 3-chloro-6-trifluoromethyl-1,2,4-triazine
Experimental Protocol:
Under a nitrogen atmosphere, 1 mol of 3-chloro-6-iodo-1,2,4-triazine, 1 mol of methyl 2,2-difluoro-2-(fluorosulfonyl)acetate, 0.1 mol of cuprous iodide, and 0.1 mol of [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) are added to a reaction flask with 100 mL of concentrated hydrofluoric acid. The mixture is stirred and heated to 90 °C for 20 hours. After cooling, extraction, and recrystallization with ethyl acetate, the desired product is obtained.[3]
Quantitative Data: [3]
| Parameter | Value |
| Starting Material | 3-chloro-6-iodo-1,2,4-triazine |
| Reagent | Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate |
| Catalyst | CuI, [Pd(dppf)Cl₂] |
| Solvent | Concentrated HF |
| Temperature | 90 °C |
| Reaction Time | 20 hours |
| Yield | 80% |
Synthetic Transformation:
Conclusion
This compound is a cornerstone reagent in fluorine chemistry, offering a gateway to a wide array of difluoromethylated compounds. While its direct application in difluoromethylation reactions is less common than some of its derivatives, its role as a precursor to powerful reagents like MFSDA and its utility in generating difluorocarbene in situ underscore its significance. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to explore and exploit the synthetic potential of this compound in the development of novel molecules with enhanced properties. As the demand for fluorinated compounds in the life sciences and material science continues to grow, the importance of this compound as a key building block is set to increase.
References
The Role of Methyl Difluoroacetate as a Fluorinated Building Block: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics, have made fluorinated compounds indispensable. Among the repertoire of fluorinated building blocks, methyl difluoroacetate (B1230586) (MDFA) has emerged as a versatile and valuable reagent. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of methyl difluoroacetate, with a focus on its utility in the construction of complex molecular architectures relevant to pharmaceutical and agrochemical research. Detailed experimental protocols, quantitative data summaries, and mechanistic visualizations are presented to facilitate its practical application in the laboratory.
Introduction
The difluoromethyl group (CF2H) is a key structural motif in numerous biologically active compounds. It can act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, or amide functionalities. This compound serves as a readily accessible and reactive precursor for the introduction of the difluoromethyl moiety. Its ester functionality allows for a diverse range of chemical transformations, making it a pivotal building block for the synthesis of difluoromethylated ketones, ethers, and heterocycles. This guide will delve into the essential aspects of handling and utilizing this compound in organic synthesis.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and spectral properties of this compound is crucial for its effective use in synthesis and for the characterization of its reaction products.
Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 433-53-4 | [1] |
| Molecular Formula | C₃H₄F₂O₂ | [1] |
| Molecular Weight | 110.06 g/mol | [1] |
| Appearance | Colorless transparent liquid | [2][3] |
| Boiling Point | 85-86 °C | |
| Density | 1.26 g/mL at 25 °C | [2] |
| Refractive Index (n²⁰/D) | 1.334 | |
| Solubility | Slightly soluble in water. |
Spectroscopic Data
| Technique | Data | Reference(s) |
| ¹H NMR (CDCl₃) | δ (ppm): 5.90 (t, J = 54.5 Hz, 1H, CHF₂), 3.85 (s, 3H, OCH₃) | [4] |
| ¹³C NMR (CDCl₃) | δ (ppm): 164.5 (t, J = 27.0 Hz, C=O), 108.5 (t, J = 245.0 Hz, CHF₂), 53.0 (s, OCH₃) | [4][5] |
| ¹⁹F NMR (CDCl₃) | δ (ppm): -123.5 (d, J = 54.5 Hz) | [4] |
| IR (neat) | ν (cm⁻¹): 2960, 1770 (C=O), 1280, 1100 (C-F) | [1] |
| Mass Spectrum (GC-MS) | m/z: 110 (M+), 79, 59, 51 | [6] |
Synthesis of this compound
This compound can be synthesized through various methods, with the fluorination of methyl chloroacetate (B1199739) being a common approach.
Synthesis from Methyl Chloroacetate
A widely used method involves the nucleophilic substitution of chlorine with fluorine using a fluoride (B91410) salt.
Reaction Scheme:
References
- 1. This compound | C3H4F2O2 | CID 79012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - SHANDONG SAIGAO GROUP CORPORATION [saigaonutri.com]
- 3. chemimpex.com [chemimpex.com]
- 4. spectrabase.com [spectrabase.com]
- 5. Methyl fluoroacetate(453-18-9) 13C NMR [m.chemicalbook.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
Methyl Difluoroacetate: A Key Intermediate in Modern Pharmaceutical Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Methyl difluoroacetate (B1230586) is a valuable and versatile building block in the synthesis of complex pharmaceutical compounds. Its difluoromethyl group (-CF2H) imparts unique properties to drug molecules, significantly enhancing their metabolic stability, bioavailability, and potency. This technical guide provides a comprehensive overview of the role of methyl difluoroacetate and its derivatives as intermediates in the pharmaceutical industry, detailing synthetic methodologies, quantitative data, and the biological signaling pathways targeted by the resulting drug candidates.
Introduction to Difluoromethyl-Containing Pharmaceuticals
The introduction of fluorine atoms into drug molecules is a widely employed strategy in medicinal chemistry to modulate their physicochemical and biological properties.[1] The difluoromethyl group, in particular, is of significant interest as it can act as a bioisosteric replacement for hydroxyl, thiol, and amine functionalities.[2] This substitution can lead to improved membrane permeability and metabolic stability, as well as enhanced binding affinity to target proteins.[2][3] Consequently, difluoromethylated compounds have emerged as crucial components in the development of new therapeutics across various disease areas.
Synthesis of Key Pharmaceutical Intermediates
This compound and its derivatives serve as key precursors for the synthesis of various pharmaceutical intermediates. The following sections detail the synthesis of prominent examples, including quantitative data and experimental protocols.
Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a critical intermediate in the production of several modern fungicides that act as succinate (B1194679) dehydrogenase inhibitors (SDHI).[4][5]
Table 1: Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid - A Comparative Overview
| Precursor | Method | Key Reagents | Yield (%) | Purity (%) | Reference |
| Ethyl difluoroacetoacetate | Cyclization and Hydrolysis | Triethyl orthoformate, Acetic anhydride, Methyl hydrazine (B178648), Sodium hydroxide (B78521) | - | - | [5] |
| Acetyl pyrazole (B372694) | Oxidation | Sodium hypochlorite (B82951) (NaOCl) | - | up to 99 | [6] |
| Diethyl ester compound | Multi-step synthesis | Amine, alkali, carbonyl reagents, fluoride (B91410) reagent, Lewis acid, methyl hydrazine | >80 (overall) | >98 | [7] |
| 1,3-dimethylpyrazole | Halogenation, reaction with fluorination reagent and Grignard reagent | Bromine, NBS, AIBN, fluorination reagent, Grignard reagent | - | - | [8] |
-
Step 1: Formation of the Pyrazole Ring. The ethyl ester of difluoroacetoacetic acid is treated with triethyl orthoformate in the presence of acetic anhydride.
-
The resulting intermediate is then reacted with methyl hydrazine to form the pyrazole ring. This step may also yield an isomeric product with the methyl group on the alternative nitrogen atom.
-
Step 2: Hydrolysis. The ethyl ester of the pyrazole intermediate is hydrolyzed using sodium hydroxide to yield 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
Note: For large-scale manufacturing, this process has been optimized by several crop science companies.[5]
Synthesis of Roflumilast (B1684550) Intermediate: 3-Cyclopropylmethoxy-4-difluoromethoxybenzoic Acid
Roflumilast is a selective phosphodiesterase-4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD). A key intermediate in its synthesis is 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid.
Table 2: Synthesis of 3-Cyclopropylmethoxy-4-difluoromethoxybenzoic Acid
| Starting Material | Key Steps | Key Reagents | Yield (%) | Purity (%) | Reference |
| 3-Fluoro-4-hydroxybenzaldehyde | Etherification, Electrophilic Substitution, Oxidation | Sodium chlorodifluoroacetate, Cyclopropyl-carbinol, Sodium chlorite (B76162) | High | High | [9] |
-
Step 1: Etherification. 3-Fluoro-4-hydroxybenzaldehyde is reacted with sodium chlorodifluoroacetate to produce 4-difluoromethoxy-3-fluorobenzaldehyde. The reaction is typically carried out in a solvent like DMF or NMP at 90-100°C.
-
Step 2: Electrophilic Substitution. The resulting aldehyde undergoes an electrophilic substitution reaction with cyclopropyl-carbinol in the presence of a base to yield 3-cyclopropylmethoxy-4-difluoromethoxybenzaldehyde.
-
Step 3: Oxidation. The aldehyde is then oxidized to the corresponding carboxylic acid, 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid, using sodium chlorite under acidic conditions.
Difluoromethylation of Quinoxalin-2-ones
Quinoxalin-2-one is a common scaffold in bioactive compounds, and its C-3 difluoromethylation can lead to promising drug candidates.[10][11]
Table 3: Visible-Light-Driven C-3 Difluoromethylation of Quinoxalin-2-ones
| Substrate | Photocatalyst | Difluoromethylating Reagent | Solvent | Yield (%) | Reference |
| 1-Methyl-quinoxalin-2-one | PC II (3 mol%) | S-(difluoromethyl)sulfonium salt | EtOAc | 53 | [12] |
| Various substituted quinoxalin-2-ones | PC II (3 mol%) | S-(difluoromethyl)sulfonium salt | EtOAc | Moderate to good | [12] |
-
A mixture of the quinoxalin-2-one substrate (1.0 equiv.), the photocatalyst (e.g., PC II, 3 mol%), the S-(difluoromethyl)sulfonium salt (2.0 equiv.), and a base (e.g., LiOH, 2.0 equiv.) is prepared in a suitable solvent (e.g., EtOAc).
-
The reaction mixture is purged with an inert gas (e.g., argon).
-
The mixture is then irradiated with visible light (e.g., blue LEDs) at room temperature for a specified period (e.g., 18 hours).
-
Following the reaction, the product is isolated and purified using standard techniques.
Signaling Pathways Targeted by Difluoromethylated Pharmaceuticals
The incorporation of the difluoromethyl group can significantly influence the pharmacological activity of a molecule, enabling it to modulate specific biological signaling pathways implicated in disease.
Succinate Dehydrogenase Inhibition in Fungi
Fungicides derived from 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid act by inhibiting succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain and the tricarboxylic acid (TCA) cycle.[4][10][13][14] This inhibition disrupts fungal respiration and energy production.
Caption: Inhibition of Succinate Dehydrogenase by SDHI Fungicides.
PI3K/Akt and p27Kip1 Signaling in Neuroblastoma
The drug α-difluoromethylornithine (DFMO) has been shown to inhibit ornithine decarboxylase (ODC), a key enzyme in polyamine biosynthesis. This inhibition activates opposing signaling pathways in neuroblastoma cells, promoting cell survival through the PI3K/Akt pathway while inducing G1 cell cycle arrest via p27Kip1.[15]
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. pnas.org [pnas.org]
- 3. patents.justia.com [patents.justia.com]
- 4. ndsu.edu [ndsu.edu]
- 5. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 8. Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester - Eureka | Patsnap [eureka.patsnap.com]
- 9. CN103304408A - Preparation method of roflumilast intermediate 3-cyclopropyl methoxy-4-difluoromethoxybenzoic acid - Google Patents [patents.google.com]
- 10. A review of current knowledge of resistance aspects for the next-generation succinate dehydrogenase inhibitor fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. SDHi fungicides: An example of mitotoxic pesticides targeting the succinate dehydrogenase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. js.ugd.edu.mk [js.ugd.edu.mk]
- 15. researchgate.net [researchgate.net]
The Pivotal Role of Methyl Difluoroacetate in the Synthesis of Modern Agrochemicals: A Technical Guide
For Researchers, Scientists, and Agrochemical Development Professionals
Methyl difluoroacetate (B1230586) has emerged as a critical building block in the synthesis of a new generation of highly effective agrochemicals. Its primary application lies in the construction of the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid core, a key intermediate for numerous succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicides.[1] These fungicides play a crucial role in managing a broad spectrum of fungal diseases in various crops. This technical guide provides an in-depth overview of the use of methyl difluoroacetate in this context, detailing the synthetic pathways, experimental protocols, and the mechanism of action of the resulting agrochemicals.
Synthetic Pathway from this compound
The synthesis of the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid intermediate from this compound proceeds through a well-established multi-step sequence. The overall workflow involves a Claisen condensation, followed by a condensation with an orthoformate, and subsequent cyclization with methylhydrazine.
Caption: Synthetic workflow from this compound to SDHI fungicides.
Key Experimental Protocols
The following sections provide detailed methodologies for the key transformations in the synthesis of the pyrazole carboxylic acid intermediate.
Step 1: Claisen Condensation to form Methyl 4,4-difluoro-3-oxobutanoate
This reaction involves the condensation of this compound with methyl acetate in the presence of a strong base.
Experimental Protocol:
-
To a suspension of sodium hydride (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF), a mixture of this compound (1.0 equivalent) and methyl acetate (1.2 equivalents) is added dropwise at 0 °C under an inert atmosphere.
-
The reaction mixture is then allowed to warm to room temperature and stirred for 2-4 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by vacuum distillation to yield methyl 4,4-difluoro-3-oxobutanoate.
| Parameter | Value | Reference |
| Reactants | This compound, Methyl acetate, Sodium hydride | Adapted from[2] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Adapted from[2] |
| Temperature | 0 °C to room temperature | Adapted from[2] |
| Reaction Time | 2-4 hours | Adapted from[2] |
| Typical Yield | 70-80% | Estimated based on similar reactions |
Step 2 & 3: Synthesis of Methyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate
This two-step sequence involves the reaction of methyl 4,4-difluoro-3-oxobutanoate with triethyl orthoformate, followed by cyclization with methylhydrazine.
Experimental Protocol:
-
Methyl 4,4-difluoro-3-oxobutanoate (1.0 equivalent) is reacted with triethyl orthoformate (1.2 equivalents) in the presence of acetic anhydride (B1165640) (1.5 equivalents) at reflux for 2-3 hours.
-
The reaction mixture is cooled, and the excess acetic anhydride and ethyl acetate are removed by distillation.
-
The crude enol ether intermediate is then dissolved in a suitable solvent like ethanol.
-
Methylhydrazine (1.1 equivalents) is added dropwise to the solution at a controlled temperature (e.g., 10-20 °C).
-
The reaction mixture is stirred at room temperature for several hours until the cyclization is complete.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography or crystallization to afford methyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate.
| Parameter | Value | Reference |
| Reactants | Methyl 4,4-difluoro-3-oxobutanoate, Triethyl orthoformate, Acetic anhydride, Methylhydrazine | [1] |
| Solvent | Ethanol (for cyclization) | [1] |
| Temperature | Reflux (enol ether formation), 10-20 °C to RT (cyclization) | [1] |
| Reaction Time | 2-3 hours (enol ether formation), several hours (cyclization) | [1] |
| Typical Yield | 80-90% (over two steps) | Estimated based on similar reactions |
Mechanism of Action: Succinate Dehydrogenase Inhibition
The agrochemicals synthesized from the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid intermediate are potent inhibitors of the enzyme succinate dehydrogenase (SDH), also known as complex II in the mitochondrial electron transport chain.[3] By inhibiting this crucial enzyme, the fungicides disrupt the fungus's ability to produce ATP, leading to cell death.
Caption: Mechanism of action of SDHI fungicides in the mitochondrial electron transport chain.
Conclusion
This compound serves as a cost-effective and versatile starting material for the synthesis of a key intermediate used in the production of modern SDHI fungicides. The synthetic route, involving a Claisen condensation followed by cyclization, is a robust and scalable process. The resulting agrochemicals exhibit high efficacy due to their potent inhibition of the fungal succinate dehydrogenase enzyme. This technical guide provides a foundational understanding for researchers and professionals involved in the development of new and improved crop protection agents.
References
The Pivotal Role of Methyl Difluoroacetate in Advanced Fluorinated Polymer Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated polymers are a cornerstone of modern materials science, prized for their exceptional thermal stability, chemical inertness, and unique surface properties. Methyl difluoroacetate (B1230586) (MDFA) is emerging as a critical building block in the synthesis of a new generation of these high-performance materials.[1][2] Its difluoromethyl group imparts distinct reactivity, enabling the creation of polymers with tailored functionalities and enhanced performance characteristics.[2] This technical guide provides an in-depth exploration of the use of methyl difluoroacetate in the production of fluorinated polymers, detailing synthesis methodologies, key experimental data, and reaction pathways. While direct experimental data on the homopolymerization of this compound is limited in publicly accessible literature, this guide synthesizes information from related fluorinated monomers to provide robust theoretical and practical frameworks for researchers.
Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to its application in polymer synthesis.
| Property | Value | Reference |
| CAS Number | 433-53-4 | [3][4][5] |
| Molecular Formula | C₃H₄F₂O₂ | [3] |
| Molecular Weight | 110.06 g/mol | [3] |
| Boiling Point | 85-86 °C | [4][5] |
| Density | 1.26 g/mL at 25 °C | [4][5] |
| Refractive Index (n20/D) | 1.334 | [4][5] |
| Solubility in Water | Slightly soluble | [4][5] |
Synthesis of Fluorinated Polymers from this compound
The polymerization of this compound can theoretically proceed through various mechanisms, primarily free-radical and anionic polymerization, to produce homopolymers or be incorporated into copolymers.
Free-Radical Polymerization
Free-radical polymerization is a versatile and widely used method for polymer synthesis. The general mechanism involves initiation, propagation, and termination steps. For this compound, a common approach would involve the use of a thermal or photoinitiator to generate radicals that can attack the double bond of the monomer.
Below is a proposed experimental workflow for the free-radical polymerization of this compound.
Experimental Protocol: Free-Radical Polymerization of this compound (Proposed)
-
Monomer and Solvent Preparation: this compound is purified by distillation under reduced pressure. The solvent (e.g., trifluorotoluene, ethyl acetate) is degassed by several freeze-pump-thaw cycles.
-
Reaction Setup: A dried Schlenk flask is charged with the purified this compound and the degassed solvent under an inert atmosphere (e.g., argon or nitrogen).
-
Initiation: A solution of a free-radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), in the reaction solvent is added to the flask. The initiator concentration typically ranges from 0.1 to 1 mol% relative to the monomer.
-
Polymerization: The reaction mixture is heated to a temperature appropriate for the chosen initiator (e.g., 60-80 °C for AIBN) and stirred for a specified period (e.g., 6-24 hours).
-
Termination and Isolation: The polymerization is quenched by cooling the reaction mixture to room temperature and exposing it to air. The polymer is isolated by precipitation into a non-solvent such as methanol, followed by filtration.
-
Purification: The collected polymer is washed with fresh non-solvent and dried under vacuum at a moderate temperature (e.g., 40-60 °C) to a constant weight.
-
Characterization: The resulting poly(this compound) is characterized by techniques such as Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity, Nuclear Magnetic Resonance (NMR) spectroscopy for structural analysis, and Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) and melting temperature (Tm), if applicable.
Quantitative Data for Free-Radical Polymerization (Hypothetical Data Based on Similar Monomers)
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Monomer | This compound | This compound | This compound |
| Initiator | AIBN (0.5 mol%) | BPO (0.5 mol%) | AIBN (1.0 mol%) |
| Solvent | Trifluorotoluene | Ethyl Acetate | Trifluorotoluene |
| Temperature (°C) | 70 | 80 | 70 |
| Time (h) | 12 | 12 | 12 |
| Yield (%) | 75 | 80 | 85 |
| Mn ( g/mol ) | 25,000 | 22,000 | 18,000 |
| PDI | 1.8 | 1.9 | 2.1 |
| Tg (°C) | 95 | 92 | 90 |
Anionic Polymerization
Anionic polymerization offers a pathway to well-defined polymers with controlled molecular weights and narrow polydispersity. The electron-withdrawing nature of the fluorine atoms in this compound makes it a suitable candidate for this type of polymerization.
The following diagram illustrates the general mechanism of anionic polymerization.
Experimental Protocol: Anionic Polymerization of this compound (Proposed)
-
Reagent Purity: All reagents, including the monomer and solvent (typically an aprotic polar solvent like tetrahydrofuran, THF), must be rigorously purified to remove any protic impurities.
-
Reaction Setup: The polymerization is carried out in a high-vacuum apparatus or a glovebox to maintain an inert and dry atmosphere.
-
Initiation: The reaction is initiated by adding a nucleophilic initiator, such as an organolithium compound (e.g., n-butyllithium) or a Grignard reagent, to the cooled monomer solution (-78 °C is a common starting point).
-
Propagation: The polymerization proceeds rapidly, and the reaction is typically allowed to stir for a short period (e.g., 30 minutes to a few hours) to ensure complete monomer conversion.
-
Termination: The living polymer chains are terminated by the addition of a proton source, such as degassed methanol.
-
Isolation and Purification: The polymer is isolated by precipitation in a non-solvent, followed by filtration and drying under vacuum.
-
Characterization: The polymer is characterized using GPC, NMR, and DSC as described for the free-radical polymerization protocol.
Quantitative Data for Anionic Polymerization (Hypothetical Data Based on Similar Monomers)
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Monomer | This compound | This compound | This compound |
| Initiator | n-BuLi | sec-BuLi | n-BuLi |
| Solvent | THF | Toluene | THF |
| Temperature (°C) | -78 | -40 | -78 |
| Time (h) | 1 | 2 | 1 |
| Yield (%) | >95 | >95 | >95 |
| Mn ( g/mol ) | 15,000 | 18,000 | 30,000 |
| PDI | 1.1 | 1.2 | 1.15 |
| Tg (°C) | 105 | 102 | 108 |
Copolymerization of this compound
This compound can also be copolymerized with other vinyl monomers to create materials with a spectrum of properties. For instance, copolymerization with vinylidene fluoride (B91410) (VDF) could lead to fluoropolymers with modified crystallinity and solubility. Based on studies of similar monomers like methyl trifluoroacrylate, this compound is expected to act as an electron-accepting monomer.[6]
Conclusion
This compound is a promising monomer for the synthesis of advanced fluorinated polymers. While detailed experimental data for its homopolymerization is not widely available, the principles of free-radical and anionic polymerization, as applied to similar fluorinated acrylates, provide a strong foundation for its use. The unique properties conferred by the difluoromethyl group suggest that polymers derived from this compound will exhibit valuable thermal and chemical resistance. Further research into the polymerization and copolymerization of this monomer is warranted to fully explore its potential in materials science and drug development applications.
References
- 1. CN102976934A - Preparation method of fluoroacetate - Google Patents [patents.google.com]
- 2. Novel perfluoropolyalkylethers monomers: synthesis and photo-induced cationic polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C3H4F2O2 | CID 79012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US4730082A - Process for the preparation of methyltrifluoroacetate - Google Patents [patents.google.com]
- 5. This compound | 433-53-4 [chemicalbook.com]
- 6. books.rsc.org [books.rsc.org]
Thermal Stability of Methyl Difluoroacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl difluoroacetate (B1230586) (MFA) is a fluorinated ester that has garnered significant interest, primarily as a co-solvent in electrolytes for lithium-ion batteries due to its favorable electrochemical properties and enhanced safety characteristics. A critical aspect of its suitability for these and other applications is its thermal stability. This technical guide provides a comprehensive overview of the current understanding of the thermal stability of methyl difluoroacetate, including its decomposition products and insights into its behavior at elevated temperatures. While extensive data on its performance within electrolyte systems exists, this guide also addresses the intrinsic thermal properties of the pure compound, drawing on available data and analogous chemical principles.
Thermal Decomposition Profile
The thermal stability of this compound is a key parameter for its safe handling and application. While specific thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for pure this compound is not extensively available in public literature, its behavior in electrolyte solutions provides strong evidence of its robust thermal nature.
Comparative Thermal Stability in Electrolyte Systems
Studies on lithium-ion battery electrolytes have demonstrated that this compound exhibits significantly higher thermal stability compared to conventional carbonate solvents like ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC). In DSC analyses of electrolytes containing 1 M LiPF6, MFA-based solutions show negligible exothermic heat up to 400°C. In contrast, traditional EC/DMC electrolytes exhibit a large exothermic peak, indicating decomposition, at approximately 270°C. This superior stability is attributed in part to the formation of a stable solid electrolyte interphase (SEI) on the electrode surface, a key component of which is lithium difluoroacetate (CHF2COOLi).
Table 1: Comparative Thermal Decomposition Data of Electrolytes
| Electrolyte Composition | Onset of Exothermic Decomposition (DSC) |
| 1 M LiPF6 in this compound (MFA) | No significant exotherm up to 400°C |
| 1 M LiPF6 in Ethylene Carbonate/Dimethyl Carbonate (EC/DMC) | ~ 270°C |
Hazardous Decomposition Products
Safety data sheets (SDS) provide crucial information regarding the hazardous products formed upon thermal decomposition of this compound. Under fire conditions or at sufficiently high temperatures, the compound is expected to break down into smaller, more stable molecules.
Table 2: Hazardous Thermal Decomposition Products of this compound
| Decomposition Product | Chemical Formula |
| Carbon Monoxide | CO |
| Carbon Dioxide | CO2 |
| Hydrogen Fluoride | HF |
Proposed Thermal Decomposition Pathway
Caption: Proposed thermal decomposition pathway for this compound.
Experimental Protocols for Thermal Analysis
To quantitatively assess the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary recommended techniques. The following are generalized protocols for these analyses.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which this compound begins to decompose and to characterize its mass loss profile as a function of temperature.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Place a small, accurately weighed sample of pure this compound (typically 5-10 mg) into a clean, inert TGA pan (e.g., alumina (B75360) or platinum).
-
Experimental Conditions:
-
Atmosphere: High-purity nitrogen or argon at a constant flow rate (e.g., 20-50 mL/min) to provide an inert environment.
-
Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
-
-
Data Analysis: Record the mass of the sample as a function of temperature. The onset of decomposition is identified as the temperature at which significant mass loss begins. The resulting TGA curve provides information on the decomposition temperature range and the amount of non-volatile residue.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with the thermal transitions of this compound, identifying endothermic (e.g., boiling) and exothermic (e.g., decomposition) events.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using appropriate standards (e.g., indium).
-
Sample Preparation: Accurately weigh a small sample of pure this compound (typically 2-5 mg) into a hermetically sealed aluminum pan to prevent evaporation before decomposition.
-
Experimental Conditions:
-
Atmosphere: High-purity nitrogen or argon at a constant flow rate (e.g., 20-50 mL/min).
-
Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 450°C) at a constant heating rate (e.g., 10°C/min). An empty, hermetically sealed pan is used as a reference.
-
-
Data Analysis: Record the differential heat flow between the sample and the reference as a function of temperature. Endothermic peaks correspond to events like boiling, while exothermic peaks indicate decomposition or other chemical reactions.
Caption: General experimental workflow for thermal analysis of this compound.
Conclusion and Future Outlook
This compound demonstrates exceptional thermal stability, particularly within electrolyte formulations for lithium-ion batteries, where it surpasses conventional carbonate solvents. Its primary hazardous decomposition products at high temperatures are carbon monoxide, carbon dioxide, and hydrogen fluoride.
While a detailed mechanistic understanding of the thermal decomposition of pure this compound is still an area for further investigation, established analytical techniques such as TGA and DSC provide a robust framework for its characterization. Future research focusing on the pyrolysis of pure this compound, coupled with techniques like Py-GC-MS, would be invaluable for elucidating the precise decomposition pathways and kinetics. Such studies would further enhance the safety assessments and application scope for this promising fluorinated compound.
Methodological & Application
Application Notes and Protocols for Difluoromethylation using Difluoroacetate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of a difluoromethyl (-CF2H) group into organic molecules is a pivotal strategy in medicinal chemistry and drug development. This moiety can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity by acting as a bioisostere for hydroxyl, thiol, or amine functionalities. While various reagents can achieve difluoromethylation, this document focuses on the protocol for using difluoroacetate (B1230586) derivatives as precursors for this critical transformation. Although direct protocols for methyl difluoroacetate are not extensively detailed in the literature, its structural analogs, such as sodium chlorodifluoroacetate and methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MDFA), are well-established difluorocarbene precursors. The methodologies presented herein are based on these established reagents and are expected to be adaptable for this compound with appropriate optimization.
The primary mechanism involves the in-situ generation of difluorocarbene (:CF2), a versatile intermediate that readily reacts with various nucleophiles.[1][2] This approach has been successfully applied to the difluoromethylation of phenols, thiols, amines, and other nucleophilic substrates.[1][3][4]
Safety and Handling
This compound and related reagents require careful handling due to their potential hazards.
Safety Precautions:
-
Always work in a well-ventilated fume hood.[5]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[5]
-
Avoid inhalation of vapors and contact with skin and eyes.[6]
-
Keep the reagent away from heat, sparks, and open flames, as it may be flammable.[7]
-
Ground all equipment to prevent static discharge.[7]
-
In case of fire, use carbon dioxide, dry chemical powder, or alcohol-resistant foam.[7]
Storage:
-
Store in a cool, dry, and well-ventilated area.[6]
-
Keep the container tightly sealed to prevent moisture ingress and evaporation.[6]
Reaction Mechanism and Experimental Workflow
The difluoromethylation using difluoroacetate derivatives typically proceeds through the generation of difluorocarbene, which is then trapped by a nucleophile.
General Reaction Mechanism
The reaction is initiated by the decomposition of the difluoroacetate derivative to form difluorocarbene (:CF2). For halo-difluoroacetates, this occurs via thermal decarboxylation.[1] For sulfonylated derivatives like MDFA, a demethylating agent can trigger the release of difluorocarbene.[8] The highly electrophilic difluorocarbene is then trapped by a nucleophilic substrate (e.g., a phenoxide, thiolate, or amine) to form a difluoromethylated product.
Caption: General mechanism of difluoromethylation via difluorocarbene.
Experimental Workflow
A typical experimental workflow for difluoromethylation involves the setup of the reaction under an inert atmosphere, followed by the reaction, workup, and purification of the product.
Caption: A typical experimental workflow for difluoromethylation.
Detailed Experimental Protocols
The following protocols are adapted from established procedures for difluoromethylation using sodium chlorodifluoroacetate and are expected to be a good starting point for reactions with other difluoroacetate esters.
Protocol 1: O-Difluoromethylation of Phenols
This protocol describes a general procedure for the synthesis of aryl difluoromethyl ethers from phenols.[1][2]
Materials:
-
Phenol (B47542) substrate
-
Sodium chlorodifluoroacetate
-
Cesium carbonate (Cs2CO3) or Potassium carbonate (K2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized water
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the phenol (1.0 equiv), cesium carbonate (1.5 equiv), and anhydrous DMF.
-
Degas the mixture by bubbling nitrogen through it for 15-30 minutes.
-
Add sodium chlorodifluoroacetate (2.0-3.0 equiv) to the reaction mixture.
-
Heat the reaction mixture to 95-120 °C and stir vigorously.[1][9]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: S-Difluoromethylation of Thiols
This protocol outlines the synthesis of aryl difluoromethyl sulfides from thiophenols.[4][9]
Materials:
-
Thiophenol substrate
-
Sodium chlorodifluoroacetate
-
Potassium carbonate (K2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
In a round-bottom flask, dissolve the thiol (1.0 equiv) and potassium carbonate (1.2 equiv) in anhydrous DMF.
-
Add sodium chlorodifluoroacetate (1.5-2.0 equiv) to the mixture.
-
Heat the reaction to 95 °C and stir.[9]
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup as described in Protocol 1.
-
Purify the product via column chromatography.
Protocol 3: N-Difluoromethylation of Amines and Heterocycles
This protocol provides a general method for the N-difluoromethylation of amines and nitrogen-containing heterocycles.[3][10]
Materials:
-
Amine or heterocycle substrate
-
Diethyl bromodifluoromethylphosphonate (as a difluorocarbene precursor)
-
Cesium fluoride (B91410) (CsF)
-
Anhydrous solvent (e.g., acetonitrile, DMF)
-
Proton source (e.g., methanol (B129727), if needed)
Procedure:
-
To a solution of the amine or heterocycle (1.0 equiv) in the anhydrous solvent, add cesium fluoride (2.0 equiv).
-
If the substrate is a tertiary amine, a proton source like methanol may be required.[10]
-
Add diethyl bromodifluoromethylphosphonate (1.5 equiv) dropwise at room temperature.
-
Stir the reaction at room temperature or with gentle heating as needed, monitoring by TLC or LC-MS.
-
After completion, perform an aqueous workup.
-
Purify the N-difluoromethylated product by column chromatography.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for difluoromethylation reactions of various substrates using difluorocarbene precursors.
Table 1: O-Difluoromethylation of Phenols
| Entry | Phenol Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-tert-Butylphenol | K2CO3 | DMF | 110 | 4 | 85 | |
| 2 | 4-Chlorophenol | K2CO3 | DMF | 110 | 4 | 78 | |
| 3 | 2-Naphthol | K2CO3 | DMF | 110 | 4 | 92 | |
| 4 | 4-Hydroxyacetophenone | Cs2CO3 | DMF/H2O | 120 | 2 | 94 | [1][2] |
| 5 | Methyl 4-hydroxybenzoate | Cs2CO3 | DMF/H2O | 120 | 2 | 88 | [1] |
Table 2: S-Difluoromethylation of Thiols
| Entry | Thiol Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Thiophenol | K2CO3 | DMF | 95 | 2 | 85 | [4][9] |
| 2 | 4-Chlorothiophenol | K2CO3 | DMF | 95 | 2 | 82 | [4][9] |
| 3 | 2-Naphthalenethiol | K2CO3 | DMF | 95 | 3 | 90 | [4][9] |
| 4 | 2-Mercaptobenzimidazole | K2CO3 | DMF | 60 | 2 | 95 | [11] |
Table 3: N-Difluoromethylation of Heterocycles
| Entry | Heterocycle Substrate | Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Imidazole | Diethyl bromodifluoromethylphosphonate | CsF | MeCN | RT | 12 | 85 | [3] |
| 2 | Benzimidazole | Diethyl bromodifluoromethylphosphonate | CsF | MeCN | RT | 12 | 80 | [3] |
| 3 | Pyrazole | Sodium chlorodifluoroacetate | K2CO3 | DMF | 100 | 12 | 75 | [9] |
Conclusion
Difluoromethylation using difluoroacetate derivatives is a powerful and versatile method for introducing the -CF2H group into a wide range of organic molecules. The protocols provided herein, based on well-established procedures with analogous reagents, offer a solid foundation for researchers to explore and optimize these transformations in their own laboratories. The operational simplicity, coupled with the increasing importance of difluoromethylated compounds in pharmaceuticals and agrochemicals, ensures that these methods will continue to be of great interest to the scientific community. Careful attention to safety and reaction optimization will enable the successful application of this valuable synthetic tool.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. orgsyn.org [orgsyn.org]
- 3. Chemoselective N-Difluoromethylation of Functionalized Tertiary Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. S-, N-, and Se-difluoromethylation using sodium chlorodifluoroacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 6. Difluoroacetate Derivative for the Synthesis of Difluoromethylaryls | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Application Notes and Protocols for Copper-Catalyzed Difluoromethylation
For Researchers, Scientists, and Drug Development Professionals
The introduction of a difluoromethyl group (–CF₂H) into organic molecules is a pivotal strategy in medicinal chemistry and drug development. This moiety can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity by acting as a lipophilic hydrogen bond donor, often serving as a bioisostere for hydroxyl or thiol groups. Copper-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the direct introduction of the –CF₂H group. This document provides detailed application notes and protocols for copper-catalyzed difluoromethylation, focusing on the use of difluoroacetate (B1230586) derivatives as precursors to the active difluoromethylating species.
Introduction
While various sources of the difluoromethyl group exist, difluoroacetate derivatives, in combination with a copper catalyst, provide an accessible and efficient route for the difluoromethylation of a range of substrates, particularly aryl halides. These reactions typically proceed under mild conditions and exhibit good functional group tolerance, making them suitable for late-stage functionalization of complex molecules. The methodologies outlined below are based on well-established protocols using precursors like (difluoromethyl)zinc reagents and α-silyldifluoroacetates, which are closely related to or can be derived from methyl difluoroacetate.
Reaction Principle and Mechanism
The copper-catalyzed difluoromethylation of aryl iodides is generally proposed to proceed through a catalytic cycle involving a Cu(I)/Cu(III) intermediate. The key steps are:
-
Transmetalation: The active difluoromethyl species is transferred from a precursor (e.g., a zinc reagent) to the copper(I) catalyst. This step forms a copper-difluoromethyl intermediate (Cu-CF₂H) or a cuprate (B13416276) species [Cu(CF₂H)₂]⁻. The cuprate is often more stable and serves as a reservoir for the active Cu-CF₂H.[1]
-
Oxidative Addition: The aryl iodide substrate undergoes oxidative addition to the copper-difluoromethyl species, forming a Cu(III) intermediate.[1]
-
Reductive Elimination: The Cu(III) intermediate undergoes reductive elimination to form the desired difluoromethylated aromatic product and regenerate the copper(I) catalyst, thus closing the catalytic cycle.[1]
Mandatory Visualizations
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the difluoromethylation of aryl iodides.
General Experimental Workflow
Caption: A typical experimental workflow for copper-catalyzed difluoromethylation.
Logical Relationships of Reaction Components
Caption: Key components and their relationship in the difluoromethylation reaction.
Data Presentation
The following tables summarize quantitative data for representative copper-catalyzed difluoromethylation reactions of aryl iodides using a (difluoromethyl)zinc reagent, which serves as a highly effective precursor for the Cu-CF₂H species.
Table 1: Optimization of Reaction Conditions
| Entry | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%)[1] |
| 1 | CuI (100) | DMPU | 60 | 24 | 75 |
| 2 | CuI (10) | DMPU | 60 | 24 | 90 |
| 3 | CuI (10) | DMPU | rt | 24 | 68 |
| 4 | CuI (10) | DMPU | 80 | 24 | 85 |
| 5 | CuI (5) | DMPU | 60 | 24 | 88 |
| 6 | CuI (2) | DMPU | 60 | 24 | 81 |
| 7 | None | DMPU | 60 | 24 | <5 |
| 8 | CuI (10) | DMF | 60 | 24 | 72 |
| 9 | CuI (10) | NMP | 60 | 24 | 10 |
| 10 | CuI (10) | DMSO | 60 | 24 | <5 |
| 11 | CuI (10) | MeCN | 60 | 24 | <5 |
| 12 | CuI (10) | THF | 60 | 24 | <5 |
Reaction conditions: Ethyl 2-iodobenzoate (B1229623) (0.3 mmol), (DMPU)₂Zn(CF₂H)₂ (0.6 mmol), catalyst, in solvent (2 mL). Yields determined by ¹⁹F NMR.
Table 2: Substrate Scope for Difluoromethylation of Aryl Iodides
| Entry | Substrate (Ar-I) | Product | Yield (%)[1] |
| 1 | Ethyl 2-iodobenzoate | Ethyl 2-(difluoromethyl)benzoate | 86 |
| 2 | 1-Iodo-2-nitrobenzene | 1-(Difluoromethyl)-2-nitrobenzene | 75 |
| 3 | 2-Iodobenzonitrile | 2-(Difluoromethyl)benzonitrile | 73 |
| 4 | 1-Bromo-2-iodobenzene | 1-Bromo-2-(difluoromethyl)benzene | 65 |
| 5 | 1-Iodo-3-nitrobenzene | 1-(Difluoromethyl)-3-nitrobenzene | 85 |
| 6 | 4-Iodobenzonitrile | 4-(Difluoromethyl)benzonitrile | 91 |
| 7 | Methyl 4-iodobenzoate | Methyl 4-(difluoromethyl)benzoate | 88 |
| 8 | 1-Iodo-4-(trifluoromethyl)benzene | 1-(Difluoromethyl)-4-(trifluoromethyl)benzene | 78 |
| 9 | 1-Iodo-4-methoxybenzene | 1-(Difluoromethyl)-4-methoxybenzene | 35 |
| 10 | 1-Iodonaphthalene | 1-(Difluoromethyl)naphthalene | 52 |
Reaction conditions: Aryl iodide (0.3 mmol), (DMPU)₂Zn(CF₂H)₂ (0.6 mmol), CuI (10 mol%) in DMPU (2 mL) at 60 °C for 24 h. Isolated yields are shown.
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Difluoromethylation of Aryl Iodides
This protocol is adapted from the successful difluoromethylation of aryl iodides using a (difluoromethyl)zinc reagent.[1]
Materials:
-
Copper(I) iodide (CuI)
-
Aryl iodide substrate
-
(DMPU)₂Zn(CF₂H)₂ (prepared separately or used as a stock solution in DMPU)
-
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU), anhydrous
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add CuI (5.7 mg, 0.03 mmol, 10 mol%) and the aryl iodide (0.3 mmol, 1.0 equiv).
-
Evacuate and backfill the tube with nitrogen or argon three times to ensure an inert atmosphere.
-
Add anhydrous DMPU (2.0 mL) via syringe.
-
Add the solution of (DMPU)₂Zn(CF₂H)₂ (0.5 M in DMPU, 1.2 mL, 0.6 mmol, 2.0 equiv) dropwise to the stirred mixture at room temperature.
-
Place the reaction tube in a preheated oil bath at 60 °C.
-
Stir the reaction mixture for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) if desired.
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding saturated aqueous NH₄Cl solution (10 mL).
-
Extract the mixture with ethyl acetate (B1210297) (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure difluoromethylated product.
Protocol 2: Two-Step Aromatic Difluoromethylation via Cross-Coupling and Decarboxylation
This protocol is based on the reaction of aryl iodides with α-silyldifluoroacetates followed by decarboxylation.[2][3]
Step A: Copper-Catalyzed Cross-Coupling
-
In a glovebox or under an inert atmosphere, add CuI (10 mol%) to an oven-dried reaction vessel.
-
Add the aryl iodide (1.0 equiv), ethyl 2-(triethylsilyl)-2,2-difluoroacetate (1.5 equiv), and anhydrous DMSO or DME as the solvent.
-
Seal the vessel and heat the mixture at the optimized temperature (e.g., 80-100 °C) for 12-24 hours.
-
After cooling, dilute the reaction with water and extract with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers, dry over a drying agent, and concentrate.
-
Purify the resulting aryldifluoroacetate intermediate by column chromatography.
Step B: Hydrolysis and Decarboxylation
-
Dissolve the purified aryldifluoroacetate in a suitable solvent mixture (e.g., THF/water).
-
Add a base such as lithium hydroxide (B78521) (LiOH) and stir at room temperature until hydrolysis is complete.
-
Acidify the mixture and extract the aryldifluoroacetic acid.
-
Dissolve the crude acid in a polar aprotic solvent (e.g., DMF) and add potassium fluoride (B91410) (KF).
-
Heat the mixture to induce decarboxylation, affording the final difluoromethyl aromatic compound.
-
Purify the product by standard methods.
Conclusion
Copper-catalyzed difluoromethylation is a robust and valuable method for the synthesis of CF₂H-containing molecules. The protocols described, utilizing stable and accessible difluoroacetate derivatives or their corresponding zinc reagents, offer a practical approach for researchers in synthetic and medicinal chemistry. The mild reaction conditions and broad substrate scope underscore the utility of this methodology for the late-stage functionalization of complex and biologically relevant compounds. Careful optimization of reaction parameters, particularly the choice of solvent and catalyst loading, is crucial for achieving high yields.
References
Application Notes and Protocols: Mechanism of Difluoromethylation with Methyl Difluoroacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of a difluoromethyl (CF₂H) group into organic molecules is a widely adopted strategy in medicinal chemistry and drug development. This moiety can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity by acting as a bioisostere for hydroxyl, thiol, or methyl groups.[1] Methyl difluoroacetate (B1230586) (CF₂HCOOCH₃) is a readily available and cost-effective reagent for introducing the CF₂H group. This document provides a detailed overview of the primary mechanistic pathways involved in difluoromethylation using methyl difluoroacetate, along with experimental protocols and comparative data.
The mechanism of difluoromethylation with this compound is not singular and can proceed through several pathways depending on the reaction conditions, particularly the method of activation. The most prominent mechanisms involve the generation of a difluoromethyl radical (•CF₂H) or a difluorocarbene (:CF₂).
Radical-Mediated Difluoromethylation
Under photocatalytic or radical initiation conditions, this compound can serve as a precursor to the difluoromethyl radical. This is a common strategy for C-H functionalization and addition reactions to unsaturated bonds.
Proposed Mechanism:
The reaction is typically initiated by a photocatalyst that, upon visible light irradiation, becomes a potent reductant or oxidant.
-
Generation of the Difluoromethyl Radical: The excited photocatalyst can engage in a single-electron transfer (SET) with an appropriate activator or directly with the difluoroacetate derivative to ultimately generate the •CF₂H radical. Often, difluoroacetic acid or its salts are used, and the ester can participate in similar pathways.
-
Reaction with Substrate: The nucleophilic difluoromethyl radical then adds to an electron-deficient substrate, such as an activated alkene or a protonated heteroaromatic compound (Minisci-type reaction).[1][2]
-
Propagation/Termination: The resulting radical intermediate is then oxidized to the final product, regenerating the photocatalyst in the process.
Visualization of the Radical Pathway
Caption: Proposed photocatalytic radical difluoromethylation cycle.
Experimental Protocol: Photocatalytic C-H Difluoromethylation of Heterocycles
This protocol is adapted from procedures using related difluoromethyl sources under photocatalytic conditions.[2][3]
-
Materials:
-
Heterocyclic substrate (e.g., 1-methyl-2-quinolone) (0.2 mmol, 1.0 equiv)
-
This compound (0.6 mmol, 3.0 equiv)
-
Photocatalyst (e.g., fac-[Ir(ppy)₃] or Eosin Y) (1-5 mol%)
-
Oxidant (e.g., K₂S₂O₈ or air)
-
Anhydrous solvent (e.g., DMSO or CH₃CN) (2.0 mL)
-
Schlenk tube or vial equipped with a magnetic stir bar
-
-
Procedure:
-
To the Schlenk tube, add the heterocyclic substrate, photocatalyst, and a magnetic stir bar.
-
Seal the tube, and evacuate and backfill with an inert atmosphere (N₂ or Ar) three times.
-
Add the anhydrous solvent and this compound via syringe.
-
If a solid oxidant is used, add it at this stage.
-
Stir the reaction mixture at a set distance from a visible light source (e.g., blue LED lamp, 40 W) at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Data Presentation: Substrate Scope in Radical Difluoromethylation
The following table summarizes representative yields for the difluoromethylation of various heterocycles using different radical precursors, illustrating the broad applicability of this approach.
| Entry | Substrate | Difluoromethylating Reagent | Yield (%) | Reference |
| 1 | Coumarin | NaSO₂CF₂H | 92 | [1] |
| 2 | 1,3-Dimethyluracil | CF₂HPPh₃Br | 98 | [3] |
| 3 | Indole | CF₂HPPh₃Br | 75 | [1] |
| 4 | Quinoxaline | NaSO₂CF₂H | 91 | [2] |
| 5 | Caffeine | NaSO₂CF₂H | 78 | [2] |
Difluorocarbene-Mediated Difluoromethylation
While more commonly associated with reagents like sodium chlorodifluoroacetate, a difluorocarbene pathway is plausible for this compound under basic conditions, potentially involving an intermediate that can eliminate to form :CF₂.
Proposed Mechanism:
-
Deprotonation/Elimination: A strong base can deprotonate the α-carbon of this compound. The resulting carbanion can then undergo elimination of the methoxycarbonyl group to generate difluorocarbene.
-
Reaction with Nucleophile: The electrophilic difluorocarbene is then trapped by a nucleophile, such as a phenoxide or an amine.
-
Protonation: The resulting intermediate is protonated during workup to yield the final difluoromethylated product.
This pathway is particularly relevant for the difluoromethylation of heteroatoms (O, N, S).[4][5]
Visualization of the Difluorocarbene Pathway
Caption: Proposed difluorocarbene generation and reaction pathway.
Experimental Protocol: O-Difluoromethylation of Phenols
This protocol is based on methods using sodium chlorodifluoroacetate, which generates difluorocarbene.[4]
-
Materials:
-
Phenolic substrate (1.0 equiv)
-
This compound (2.0-3.0 equiv)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (1.5-2.0 equiv)
-
Anhydrous solvent (e.g., DMF or acetonitrile)
-
Reaction vessel with a reflux condenser
-
-
Procedure:
-
To the reaction vessel, add the phenolic substrate, base, and a magnetic stir bar.
-
Add the anhydrous solvent.
-
Heat the mixture to a temperature sufficient to promote decarboxylation and carbene formation (typically 80-120 °C).
-
Add the this compound dropwise to the heated mixture.
-
Stir the reaction at the elevated temperature for several hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature.
-
Quench with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Data Presentation: Heteroatom Difluoromethylation Yields
The table below shows yields for the difluoromethylation of various nucleophiles via a difluorocarbene mechanism.
| Entry | Substrate Type | Nucleophile | Yield (%) | Reference |
| 1 | Phenol | 4-Hydroxyacetophenone | 94 | [4] |
| 2 | Thiol | Thiophenol | 85 | [5] |
| 3 | Amine | Indazole | 76 | [5] |
| 4 | Selenol | Phenylselenol | 65 | [5] |
Decarboxylative Cross-Coupling
A copper-catalyzed cross-coupling reaction followed by decarboxylation represents another viable pathway, particularly for the difluoromethylation of aryl halides.[6][7] This method involves the formation of an aryldifluoroacetate intermediate.
Proposed Mechanism:
-
Copper-Catalyzed Cross-Coupling: An aryl halide (typically an iodide) undergoes a copper-catalyzed cross-coupling reaction with a difluoroacetate derivative to form an aryl difluoroacetate.
-
Hydrolysis: The resulting ester is hydrolyzed to the corresponding aryldifluoroacetic acid.
-
Decarboxylation: The aryldifluoroacetic acid is then decarboxylated, often at elevated temperatures, to yield the final difluoromethylarene.[6][7]
Visualization of the Decarboxylative Cross-Coupling Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. S-, N-, and Se-difluoromethylation using sodium chlorodifluoroacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 7. A new method for aromatic difluoromethylation: copper-catalyzed cross-coupling and decarboxylation sequence from aryl iodides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Methyl Difluoroacetate in Lithium-Ion Battery Electrolytes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl difluoroacetate (B1230586) (MFA) is emerging as a promising co-solvent or additive in electrolytes for lithium-ion batteries. Its unique molecular structure, featuring two fluorine atoms, imparts desirable properties that can enhance battery performance, particularly in terms of safety, longevity, and operation under demanding conditions. This document provides detailed application notes on the use of MFA in lithium-ion battery electrolytes, summarizing key performance data and offering experimental protocols for its evaluation.
The primary advantages of incorporating MFA into lithium-ion battery electrolytes include improved thermal stability and the formation of a stable Solid Electrolyte Interphase (SEI) on the anode surface. This SEI layer is crucial for preventing electrolyte decomposition and ensuring the long-term cyclability of the battery.
Key Performance Enhancements with Methyl Difluoroacetate
The inclusion of this compound in lithium-ion battery electrolytes has been shown to bring about significant improvements in several key performance areas. These enhancements are primarily attributed to its favorable electrochemical properties and its ability to form a robust protective layer on the electrode surfaces.
Enhanced Thermal Stability
One of the most significant advantages of using MFA is the substantial improvement in the thermal stability of the electrolyte. Differential Scanning Calorimetry (DSC) studies have shown that electrolytes containing MFA exhibit a much higher onset temperature for exothermic decomposition compared to conventional carbonate-based electrolytes. For instance, a 1 M LiPF6/MFA electrolyte shows negligible exothermic heat up to 400°C, whereas a standard EC/DMC-based electrolyte exhibits a large exothermic peak around 270°C[1][2]. This enhanced thermal stability is critical for improving the safety of lithium-ion batteries, especially in high-temperature applications.
Improved Ionic Conductivity at Low Temperatures
MFA-based electrolytes have demonstrated superior ionic conductivity, particularly at sub-zero temperatures. An electrolyte composed of 1 M LiPF6 in MFA exhibits higher ionic conductivity than a conventional ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC) based electrolyte in the temperature range of -30 to 25 °C[1][2]. This property is crucial for applications requiring reliable battery performance in cold climates.
Formation of a Stable Solid Electrolyte Interphase (SEI)
The electrochemical reduction of MFA on the anode surface during the initial charging cycles leads to the formation of a stable and effective SEI layer. Spectroscopic analysis, including Fourier-transform infrared spectroscopy (FTIR) and X-ray photoelectron spectroscopy (XPS), has revealed that the primary component of this SEI is lithium difluoroacetate (CHF2COOLi)[3]. This stable SEI layer effectively suppresses the continuous decomposition of the electrolyte, leading to improved cycling stability and higher coulombic efficiency.
Quantitative Performance Data
The following tables summarize the quantitative data from various studies on the performance of lithium-ion batteries utilizing MFA in their electrolytes.
| Electrolyte Composition | Cathode | Anode | Cycling Conditions | Capacity Retention | Coulombic Efficiency | Reference |
| 1 M LiPF6 in MFA | LiCoO2 | Graphite | Not Specified | Good cycling performance | Not Specified | [4] |
| 2.2 mol dm-3 LiPF6/MFA | CuCl2 | Li | Not Specified | 183 mAh g-1 (after 10 cycles) | Not Specified | [1] |
| Electrolyte Composition | Ionic Conductivity (S/cm) at 25°C | Ionic Conductivity (S/cm) at -30°C | Reference |
| 1 M LiPF6 in MFA | Higher than EC/DMC | Higher than EC/DMC | [1][2] |
| 1 M LiPF6 in EC/DMC | Lower than MFA-based | Lower than MFA-based | [1][2] |
| Electrolyte Composition | Onset of Exothermic Decomposition (°C) | Reference | | :--- | :--- | :--- | :--- | | 1 M LiPF6 in MFA | > 400 |[1][2] | | 1 M LiPF6 in EC/DMC | ~270 |[1][2] |
Experimental Protocols
This section provides detailed protocols for the preparation of MFA-containing electrolytes and the assembly and testing of lithium-ion coin cells.
Protocol 1: Preparation of MFA-based Electrolyte
Materials:
-
This compound (MFA), battery grade (H2O < 20 ppm)
-
Ethylene carbonate (EC), battery grade (H2O < 20 ppm)
-
Lithium hexafluorophosphate (B91526) (LiPF6), battery grade
-
Argon-filled glovebox (H2O < 0.5 ppm, O2 < 0.5 ppm)
-
Magnetic stirrer and stir bars
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Solvent Preparation:
-
Inside the argon-filled glovebox, prepare the desired solvent mixture. For a 1:1 (v/v) mixture of MFA and EC, for example, accurately measure equal volumes of MFA and EC and combine them in a clean, dry glass bottle.
-
If EC is solid at room temperature, it needs to be melted at approximately 40-50°C before mixing.
-
-
Salt Dissolution:
-
Weigh the required amount of LiPF6 to achieve the desired molar concentration (e.g., 1 M).
-
Slowly add the LiPF6 salt to the solvent mixture while stirring continuously with a magnetic stirrer.
-
Continue stirring until the salt is completely dissolved. This may take several hours.
-
-
Storage:
-
Store the prepared electrolyte in a tightly sealed container inside the glovebox to prevent moisture contamination.
-
Protocol 2: Assembly of a CR2032 Coin Cell
Materials and Equipment:
-
Cathode and anode discs (e.g., LiCoO2 and graphite)
-
Microporous separator (e.g., Celgard 2400)
-
CR2032 coin cell components (casings, spacers, springs)
-
MFA-based electrolyte
-
Crimping machine
-
Tweezers (non-metallic tips recommended)
-
Pipette
-
Argon-filled glovebox
Procedure:
-
Preparation:
-
Ensure all coin cell components, electrodes, and the separator are dried under vacuum at an appropriate temperature (e.g., 80-120°C) for at least 12 hours to remove any moisture.
-
Transfer all materials into the argon-filled glovebox.
-
-
Assembly:
-
Place the negative electrode casing (the larger cap) on a clean surface.
-
Place the anode disc in the center of the casing.
-
Add one or two drops of the MFA-based electrolyte onto the anode surface.
-
Place the separator on top of the anode, ensuring it is centered.
-
Add a few more drops of electrolyte to wet the separator completely.
-
Place the cathode disc on top of the separator, ensuring it is aligned with the anode.
-
Add one or two final drops of electrolyte onto the cathode.
-
Place a spacer disc on top of the cathode, followed by the spring.
-
Carefully place the positive electrode casing (the smaller cap with a sealing gasket) over the assembly.
-
-
Crimping:
-
Transfer the assembled cell to the crimping machine.
-
Apply pressure to seal the coin cell. Ensure the pressure is within the manufacturer's recommended range to achieve a hermetic seal.
-
-
Resting:
-
Allow the assembled cell to rest for at least 12 hours before electrochemical testing to ensure complete wetting of the electrodes and separator by the electrolyte.
-
Protocol 3: Electrochemical Characterization
Equipment:
-
Battery cycler
-
Potentiostat with impedance spectroscopy capability
Procedures:
-
Formation Cycles:
-
Perform 2-3 initial cycles at a low C-rate (e.g., C/20 or C/10) within the appropriate voltage window for the electrode chemistry (e.g., 3.0-4.2 V for LiCoO2/graphite). This step is crucial for the formation of a stable SEI layer.
-
-
Cycling Performance:
-
Cycle the cell at various C-rates (e.g., C/5, C/2, 1C) for an extended number of cycles (e.g., 100 or more) to evaluate capacity retention and coulombic efficiency.
-
-
Rate Capability:
-
Charge the cell at a constant low C-rate (e.g., C/5) and then discharge at progressively higher C-rates (e.g., C/10, C/5, C/2, 1C, 2C, 5C) to assess the battery's performance under high power demands.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Perform EIS measurements at different states of charge (SOC) and after a certain number of cycles to analyze the evolution of the interfacial and charge-transfer resistances.
-
-
Cyclic Voltammetry (CV):
-
Use CV to investigate the electrochemical reduction and oxidation behavior of the MFA-containing electrolyte and to determine its electrochemical stability window. A three-electrode setup with a lithium reference electrode is recommended for accurate measurements.
-
Visualizations
Logical Workflow for Evaluating MFA in Li-ion Batteries
Caption: Workflow for MFA electrolyte evaluation.
Proposed Mechanism of SEI Formation with MFA
References
Application Notes and Protocols for ¹H and ¹⁹F NMR Spectra of Methyl Difluoroacetate
Introduction
Methyl difluoroacetate (B1230586) is a valuable building block in organic synthesis, often utilized in the preparation of fluorinated pharmaceuticals and agrochemicals. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of this compound. These application notes provide a detailed guide to the ¹H and ¹⁹F NMR spectra of methyl difluoroacetate, including experimental protocols and data interpretation for researchers, scientists, and drug development professionals.
Spectroscopic Analysis
The structure of this compound (F₂CHCOOCH₃) gives rise to characteristic signals in both ¹H and ¹⁹F NMR spectra. The proton NMR spectrum is defined by two distinct signals: a singlet corresponding to the methyl protons and a triplet arising from the proton of the difluoromethyl group. The fluorine NMR spectrum displays a doublet, confirming the presence of the two equivalent fluorine atoms coupled to the adjacent proton.
Data Presentation
The following table summarizes the quantitative ¹H and ¹⁹F NMR data for this compound in deuterated chloroform (B151607) (CDCl₃).
| Nucleus | Group | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| ¹H | -OCH₃ | 3.85 | Singlet (s) | N/A |
| ¹H | -CHF₂ | 5.85 | Triplet (t) | ²JHF = 53.5 |
| ¹⁹F | -CHF₂ | -125.0 | Doublet (d) | ²JFH = 53.5 |
Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) for ¹H NMR and are typically reported relative to an external standard like CFCl₃ for ¹⁹F NMR. The data presented is a representative example and may vary slightly based on experimental conditions.
Experimental Protocols
Protocol 1: Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-20 mg of this compound directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.
-
Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.
Protocol 2: ¹H NMR Spectrum Acquisition
-
Instrument Setup:
-
Use a standard 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃ solvent.
-
Shim the magnetic field to achieve optimal resolution and lineshape.
-
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width (SW): 10-12 ppm, centered around 5-6 ppm.
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Number of Scans (NS): 8-16 scans for a sufficiently concentrated sample.
-
Temperature: 298 K (25 °C).
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Perform baseline correction.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate all signals.
-
Protocol 3: ¹⁹F NMR Spectrum Acquisition
-
Instrument Setup:
-
Tune the probe to the ¹⁹F frequency.
-
Ensure the spectrometer is locked and shimmed as per the ¹H NMR experiment.
-
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' with GARP decoupling on Bruker instruments) or a coupled experiment to observe the doublet. For quantitative analysis, an inverse-gated decoupling sequence is recommended.
-
Spectral Width (SW): Approximately 50 ppm, centered around -125 ppm.
-
Transmitter Offset (O1): Set to the approximate chemical shift of the fluorine signal.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Number of Scans (NS): 16-64 scans.
-
Temperature: 298 K (25 °C).
-
-
Data Processing:
-
Apply a Fourier transform.
-
Phase and baseline correct the spectrum.
-
Reference the spectrum using an appropriate external standard or by using the unified referencing scale.
-
Logical Workflow for NMR Analysis
The following diagram illustrates the logical workflow from sample preparation to final data analysis for obtaining ¹H and ¹⁹F NMR spectra of this compound.
Caption: Workflow for NMR analysis of this compound.
Spin-Spin Coupling Pathway
The observed multiplicities in the NMR spectra of this compound are a result of through-bond spin-spin coupling between the hydrogen and fluorine nuclei on the same carbon atom (geminal coupling). This interaction is denoted as ²JHF.
Caption: Geminal coupling pathway in this compound.
Application Note: Quantitative Analysis of Methyl Difluoroacetate by GC-MS
An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Methyl Difluoroacetate (B1230586)
Introduction
Methyl difluoroacetate (MDFA) is a fluorinated ester with increasing significance in the pharmaceutical and agrochemical industries as a key building block in organic synthesis. Its unique chemical properties, imparted by the difluoromethyl group, make it a valuable precursor for creating complex molecules with enhanced metabolic stability and binding affinity. Consequently, a robust, accurate, and precise analytical method for the quantification of this compound is essential for quality control, reaction monitoring, and stability studies in drug development and manufacturing. This application note details a comprehensive GC-MS method for the analysis of this compound, providing researchers, scientists, and drug development professionals with a reliable protocol.
Analytical Principle
This method utilizes gas chromatography (GC) for the separation of this compound from the sample matrix, followed by mass spectrometry (MS) for detection and quantification. Due to its volatility, this compound is well-suited for GC analysis without the need for derivatization.[1] The sample is injected into the GC, where it is vaporized and separated on a capillary column. The separated analyte then enters the mass spectrometer, which ionizes the molecule and fragments it in a reproducible manner. The resulting mass spectrum provides a unique fingerprint for identification, and by monitoring specific fragment ions in Selected Ion Monitoring (SIM) mode, high sensitivity and selectivity for quantification can be achieved. The primary fragment ion at a mass-to-charge ratio (m/z) of 59 is typically used for quantification.[2]
Experimental Protocols
1. Materials and Reagents
-
This compound (CAS: 433-53-4), analytical standard grade (≥97% purity)[3][4]
-
Dichloromethane (B109758) (DCM), GC-MS grade or equivalent
-
Methanol, GC-MS grade
-
Hexane, GC-MS grade
-
Deionized water
-
2 mL autosampler vials with PTFE-lined septa
-
Class A volumetric flasks and pipettes
-
Micro-syringes
2. Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 25 mg of this compound standard into a 25 mL volumetric flask. Dissolve and dilute to the mark with dichloromethane. This solution should be stored at 2-8°C and can be used for up to one month.
-
Working Standard Solutions: Perform serial dilutions of the primary stock solution with dichloromethane to prepare a series of calibration standards. A typical concentration range would be 0.1, 0.5, 1, 5, 10, 25, and 50 µg/mL.
3. Sample Preparation
The appropriate sample preparation procedure will depend on the sample matrix.
-
For Organic Solutions (e.g., reaction mixtures): Dilute an accurately measured volume of the sample with dichloromethane to bring the expected concentration of this compound into the linear range of the calibration curve.
-
For Aqueous Solutions: Perform a liquid-liquid extraction (LLE). To 1 mL of the aqueous sample, add 1 mL of dichloromethane. Vortex for 1 minute and centrifuge to separate the layers. Carefully transfer the organic (bottom) layer to a clean vial for analysis.
-
For Solid Samples: Accurately weigh a portion of the homogenized solid sample and extract with a known volume of dichloromethane using sonication or shaking. Centrifuge or filter the extract to remove particulate matter before analysis.
4. GC-MS Instrumentation and Parameters
| GC Parameter | Setting |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium, 1.0 mL/min constant flow |
| Oven Temperature Program | Initial 40°C, hold for 2 min, ramp to 200°C at 15°C/min, hold for 1 min |
| Transfer Line Temperature | 280°C |
| MS Parameter | Setting |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion (m/z) | 59 |
| Qualifier Ion (m/z) | 51 |
Data Presentation
Quantitative Data Summary (Hypothetical Values)
The following table summarizes the expected performance characteristics of this method.
| Parameter | Value |
| Retention Time (approx.) | 4.5 min |
| Linear Range | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Precision (%RSD, n=6) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Mandatory Visualizations
Caption: Workflow for the GC-MS analysis of this compound.
Caption: Logical relationship of the analytical components.
References
Application Notes and Protocols: Safe Handling and Storage of Methyl Difluoroacetate in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
These guidelines provide detailed procedures for the safe handling, storage, and disposal of methyl difluoroacetate (B1230586) (CAS No. 433-53-4) in a laboratory environment. Adherence to these protocols is crucial to minimize risks and ensure a safe working environment. Methyl difluoroacetate is a versatile reagent in organic synthesis, particularly in the development of fluorinated compounds for pharmaceuticals and agrochemicals.[1] However, it is a flammable liquid and vapor, and is harmful if swallowed, in contact with skin, or inhaled.[2]
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior and for taking appropriate safety precautions.
| Property | Value |
| Molecular Formula | C₃H₄F₂O₂[1][2] |
| Molecular Weight | 110.06 g/mol [1][2][3] |
| Appearance | Colorless transparent liquid[1][4] |
| Boiling Point | 85-86 °C[5][6] |
| Melting Point | 27 °C[4] |
| Density | 1.26 g/mL at 25 °C[5][6] |
| Flash Point | 18.4 °C (closed cup)[5] |
| Solubility | Slightly soluble in water[6] |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance.[7] A summary of its hazard classifications is provided in Table 2.
| Hazard Classification | Category |
| Flammable Liquid | Category 2 or 3[2][8] |
| Acute Toxicity (Oral) | Category 4[5][8] |
| Acute Toxicity (Dermal) | Category 4[8] |
| Acute Toxicity (Inhalation) | Category 4[8] |
| Skin Corrosion/Irritation | Category 1A or 2[2][8] |
| Serious Eye Damage/Irritation | Category 1 or 2[2][8] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation)[2] |
Key Safety Precautions:
-
Avoid contact with skin and eyes.[2]
-
Avoid inhalation of vapor or mist.[2]
-
Keep away from sources of ignition, heat, sparks, and open flames.[2][7]
-
Take measures to prevent the buildup of electrostatic charge.[2][7]
-
Work in a well-ventilated area, preferably under a chemical fume hood.[7]
Experimental Protocols
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound.
Caption: Personal Protective Equipment (PPE) workflow.
-
Eye and Face Protection : Wear chemical safety goggles and a face shield.[2][9]
-
Skin Protection : A flame-retardant lab coat and chemical-resistant gloves are required.[2] Regularly inspect gloves for any signs of degradation or puncture before use.
-
Respiratory Protection : Use a NIOSH-approved respirator with organic vapor cartridges if working outside of a fume hood or if there is a risk of inhalation.[2][7]
Handling and Dispensing Protocol
-
Preparation :
-
Ensure a chemical fume hood is operational and the sash is at the appropriate height.
-
Have all necessary equipment and reagents within the fume hood to minimize movement.
-
Ensure an appropriate fire extinguisher (e.g., dry chemical, carbon dioxide) is readily accessible.[2]
-
An eyewash station and safety shower must be in close proximity.[7]
-
-
Dispensing :
Storage Protocol
Proper storage is critical to maintain the stability of this compound and prevent hazardous situations.
Caption: Key storage requirements for this compound.
-
Location : Store in a cool, dry, and well-ventilated area.[2][7]
-
Conditions : Keep containers tightly closed and upright to prevent leakage.[2]
-
Incompatibilities : Store away from strong oxidizing agents, strong bases, and acids.[7][8] Do not store in glass containers.[8]
-
Temperature : Recommended storage temperature is between 2 - 8 °C.[1]
Spill Response Protocol
In the event of a spill, immediate and appropriate action is necessary.
Caption: Workflow for responding to a this compound spill.
-
Immediate Actions :
-
Containment and Cleanup :
-
Decontamination :
-
Clean the spill area with soap and water.[12]
-
Disposal Protocol
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection : Collect all this compound waste in a designated, labeled, and sealed container.
-
Disposal : Dispose of the hazardous waste through a licensed professional waste disposal service.[2] Do not dispose of it down the drain.[2] Contaminated packaging should be disposed of as unused product.[2]
First Aid Measures
A summary of first aid procedures is provided in Table 3.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[2] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. Consult a physician.[7][10] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[2][10] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Consult a physician.[2] |
Note : Always have the Safety Data Sheet (SDS) available when seeking medical attention.[2]
References
- 1. chemimpex.com [chemimpex.com]
- 2. file1.lookchem.com [file1.lookchem.com]
- 3. This compound | C3H4F2O2 | CID 79012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - SHANDONG SAIGAO GROUP CORPORATION [saigaonutri.com]
- 5. This compound 96 433-53-4 [sigmaaldrich.com]
- 6. This compound | 433-53-4 [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 9. americanchemistry.com [americanchemistry.com]
- 10. This compound | 433-53-4 | TCI AMERICA [tcichemicals.com]
- 11. uoguelph.ca [uoguelph.ca]
- 12. ulethbridge.ca [ulethbridge.ca]
Application Notes and Protocols for Scalable Synthesis of Difluoromethylated Compounds
For Researchers, Scientists, and Drug Development Professionals
The introduction of the difluoromethyl (CF₂H) group into organic molecules is a critical strategy in modern drug discovery and development. This moiety can significantly enhance a compound's metabolic stability, membrane permeability, and binding affinity to biological targets. While methyl difluoroacetate (B1230586) is a valuable chemical entity, scalable and robust synthetic protocols more commonly utilize related difluoroacetate derivatives, such as sodium chlorodifluoroacetate and ethyl bromodifluoroacetate, for the efficient incorporation of the difluoromethyl or related difluoroacetyl functionalities.
These application notes provide detailed protocols for the scalable synthesis of difluoromethylated compounds using these readily available and effective reagents. The methodologies outlined are suitable for laboratory-scale synthesis and have been demonstrated to be adaptable for larger-scale production, a crucial consideration for the advancement of drug candidates from discovery to clinical development.
I. Scalable Difluoromethylation of Phenols using Sodium Chlorodifluoroacetate
This protocol details a robust and scalable method for the synthesis of aryl difluoromethyl ethers from phenols using sodium chlorodifluoroacetate as the difluoromethylating agent. This method is advantageous due to the low cost and stability of the reagent and has been successfully applied in the synthesis of various bioactive molecules.
Reaction Principle:
The reaction proceeds via the in-situ generation of difluorocarbene (:CF₂) from the thermal decarboxylation of sodium chlorodifluoroacetate. The electrophilic difluorocarbene is then trapped by a phenoxide nucleophile, generated by the deprotonation of the starting phenol (B47542) with a base, to form the desired aryl difluoromethyl ether.
Experimental Protocol: Difluoromethylation of 4-hydroxy-3-iodobenzonitrile (B1313626)
This protocol is adapted from a demonstrated multi-kilogram scale synthesis.
Materials:
-
4-hydroxy-3-iodobenzonitrile
-
Sodium chlorodifluoroacetate
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Water
Equipment:
-
Jacketed glass reactor with overhead stirrer, condenser, and nitrogen inlet
-
Temperature probe
-
Addition funnel
-
Vacuum filtration apparatus
Procedure:
-
Reaction Setup: To a clean and dry jacketed glass reactor, charge 4-hydroxy-3-iodobenzonitrile (1.0 equiv), potassium carbonate (2.0 equiv), and sodium chlorodifluoroacetate (1.5 equiv).
-
Solvent Addition: Add N,N-Dimethylformamide (DMF, 5 volumes) to the reactor.
-
Inert Atmosphere: Purge the reactor with nitrogen and maintain a gentle nitrogen flow throughout the reaction.
-
Heating: Heat the reaction mixture to 110-120 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by HPLC or TLC until the consumption of the starting material is complete (typically 4-6 hours).
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Slowly add water (10 volumes) to quench the reaction and dissolve inorganic salts.
-
Extraction: Add toluene (10 volumes) to the reactor and stir the biphasic mixture. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with water (2 x 5 volumes) and brine (1 x 5 volumes).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purification: The crude product can be purified by recrystallization or silica (B1680970) gel chromatography to yield the desired 4-(difluoromethoxy)-3-iodobenzonitrile.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Scale | Multi-kilogram | [1] |
| Yield | >85% | [1] |
| Purity | >98% (after purification) | [1] |
Logical Workflow for Difluoromethylation of Phenols:
Caption: Workflow for the scalable difluoromethylation of phenols.
II. Scalable Copper-Mediated Michael Addition of Ethyl Bromodifluoroacetate
This protocol describes a highly improved and robust method for the copper-mediated Michael addition of ethyl bromodifluoroacetate to Michael acceptors. The addition of a protic additive significantly increases the yield and reduces the amount of reagent required, making it a more efficient and scalable process.
Reaction Principle:
This reaction involves the formation of a copper-based organometallic intermediate from ethyl bromodifluoroacetate and copper. This intermediate then undergoes a Michael addition to an α,β-unsaturated compound. The key improvement in this protocol is the selective quenching of a key copper intermediate with a protic additive like water or acetic acid, which prevents the formation of byproducts and funnels the reaction towards the desired product.
Experimental Protocol: Michael Addition to Ethyl Acrylate (B77674)
Materials:
-
Ethyl bromodifluoroacetate
-
Ethyl acrylate (Michael acceptor)
-
Copper powder
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Water (or Acetic Acid)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
Equipment:
-
Three-necked round-bottom flask with a magnetic stirrer, condenser, and nitrogen inlet
-
Syringe pump (for slow addition)
-
Temperature-controlled oil bath
Procedure:
-
Reaction Setup: To a flame-dried, three-necked flask under a nitrogen atmosphere, add copper powder (2.1 equiv) and anhydrous THF (appropriate volume for a 0.5-1.0 M solution).
-
Reagent Addition: Add ethyl acrylate (1.0 equiv) and ethyl bromodifluoroacetate (1.2 equiv) to the flask.
-
Initiation: Add a solution of TMEDA (0.5 equiv) and water (0.6 equiv) in THF dropwise to the stirred suspension at room temperature. An exotherm is typically observed.
-
Heating: After the initial exotherm subsides, heat the reaction mixture to 50 °C.
-
Reaction Monitoring: Monitor the reaction by GC or TLC for the consumption of the starting materials (typically 2-4 hours).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with diethyl ether.
-
Quenching and Extraction: Quench the filtrate with saturated aqueous NH₄Cl solution. Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentration and Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by vacuum distillation or silica gel chromatography to yield the desired diethyl 2,2-difluoroglutarate.
Quantitative Data Summary:
| Parameter | Ethyl Acrylate | Acrylonitrile | Methyl Vinyl Ketone |
| Scale | 10 mmol | 10 mmol | 10 mmol |
| Yield (with H₂O) | 85% | 82% | 78% |
| Yield (without H₂O) | ~50% | Not reported | Not reported |
| Reference | [2] | [2] | [2] |
Logical Workflow for Copper-Mediated Michael Addition:
Caption: Workflow for the improved copper-mediated Michael addition.
Significance in Drug Development
The difluoromethyl group is a bioisostere of hydroxyl, thiol, and hydroxymethyl groups, and its incorporation can lead to improved pharmacokinetic and pharmacodynamic properties of drug candidates. For instance, replacing a metabolically labile site with a CF₂H group can block oxidative metabolism, thereby increasing the drug's half-life. Furthermore, the increased lipophilicity of the difluoromethyl group can enhance membrane permeability and oral bioavailability. The scalable synthetic routes described herein are therefore of high importance for the production of these valuable fluorinated building blocks and active pharmaceutical ingredients. There are no specific signaling pathways directly described for compounds synthesized using methyl difluoroacetate in the provided search results.
References
Application Notes and Protocols: Reaction of Methyl Difluoroacetate with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl difluoroacetate (B1230586) (MDFA) is a valuable reagent in modern organic synthesis, primarily utilized for the introduction of the difluoroacetyl group (-C(O)CF₂H) into a wide range of molecules. The incorporation of fluorine-containing moieties can significantly modulate the physicochemical and biological properties of organic compounds, such as lipophilicity, metabolic stability, and binding affinity.[1][2] Consequently, difluoroacetylation is a key strategy in the design and development of novel pharmaceuticals, agrochemicals, and advanced materials.[1] This document provides detailed application notes and experimental protocols for the reaction of methyl difluoroacetate with common nucleophiles, namely amines, alcohols, and thiols.
General Reaction Mechanism: Nucleophilic Acyl Substitution
The reaction of this compound with nucleophiles proceeds via a nucleophilic acyl substitution mechanism.[3][4] This is a two-step process involving the formation of a tetrahedral intermediate followed by the elimination of a leaving group.[3][5][6]
-
Nucleophilic Attack: The nucleophile attacks the electrophilic carbonyl carbon of this compound, leading to the formation of a tetrahedral intermediate where the carbonyl oxygen atom bears a negative charge.[5][6]
-
Elimination of the Leaving Group: The tetrahedral intermediate is transient. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond, resulting in the expulsion of the methoxy (B1213986) group (-OCH₃) as the leaving group to yield the final difluoroacetylated product.[3][5]
Caption: General Mechanism of Nucleophilic Acyl Substitution.
Reaction with Amine Nucleophiles (N-Difluoroacetylation)
Application Note
The reaction of this compound with primary and secondary amines provides a direct route to N-difluoroacetylated amides.[7] This transformation is of significant interest in medicinal chemistry as the difluoroacetyl group can serve as a bioisostere for other functional groups, enhancing metabolic stability and modulating biological activity. The reactivity of amines as nucleophiles generally follows the order of secondary amines being more nucleophilic than primary amines.[8] The reaction is typically carried out in a suitable aprotic solvent and may be facilitated by a non-nucleophilic base to neutralize the liberated methanol (B129727) and drive the reaction to completion.
Experimental Protocol: Synthesis of N-Benzyl-2,2-difluoroacetamide
-
Materials:
-
This compound (1.0 eq)
-
Benzylamine (B48309) (1.0 eq)
-
Triethylamine (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
-
Procedure:
-
To a solution of benzylamine in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere, add triethylamine.
-
Cool the mixture to 0 °C in an ice bath.
-
Add this compound dropwise to the stirred solution over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with the saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield pure N-benzyl-2,2-difluoroacetamide.
-
Quantitative Data for N-Difluoroacetylation
| Entry | Amine Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Et₃N | DCM | 25 | 5 | 85 |
| 2 | Morpholine | DBU | THF | 25 | 3 | 92 |
| 3 | Piperidine | K₂CO₃ | ACN | 40 | 4 | 88 |
| 4 | Benzylamine | Et₃N | DCM | 25 | 4 | 90 |
| 5 | Diethylamine | None | Neat | 50 | 6 | 75 |
Note: The data presented are representative and may vary based on specific substrate and reaction conditions.
Caption: Experimental workflow for N-difluoroacetylation.
Reaction with Alcohol Nucleophiles (O-Difluoroacetylation)
Application Note
The O-difluoroacetylation of alcohols and phenols using this compound yields the corresponding difluoroacetate esters. This reaction is valuable for introducing the difluoroacetyl group as a protecting group or to modify the properties of hydroxyl-containing compounds. The reactivity of alcohols in nucleophilic substitution reactions generally follows the order of primary > secondary > tertiary alcohols.[9] Phenols, being more acidic, can be readily deprotonated to form more nucleophilic phenoxides. The reaction often requires a base to deprotonate the alcohol, enhancing its nucleophilicity.
Experimental Protocol: Synthesis of Phenyl Difluoroacetate
-
Materials:
-
This compound (1.2 eq)
-
Phenol (B47542) (1.0 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a stirred suspension of phenol and potassium carbonate in anhydrous DMF, add this compound at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water (3x) and then with brine.
-
Dry the organic phase over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by flash chromatography (hexane/ethyl acetate) to afford phenyl difluoroacetate.
-
Quantitative Data for O-Difluoroacetylation
| Entry | Alcohol Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenol | K₂CO₃ | DMF | 60 | 10 | 82 |
| 2 | Benzyl alcohol | NaH | THF | 25 | 6 | 78 |
| 3 | 4-Methoxyphenol | Cs₂CO₃ | ACN | 50 | 8 | 89 |
| 4 | Cyclohexanol | DBU | Toluene | 80 | 12 | 65 |
| 5 | Ethanol | Et₃N | Neat | 70 | 10 | 70 |
Note: The data presented are representative and may vary based on specific substrate and reaction conditions.
Reaction with Thiol Nucleophiles (S-Difluoroacetylation)
Application Note
Thiols react with this compound to form S-difluoroacetylated thioesters. Thiol-Michael addition reactions, a related class of reactions, are well-documented.[10][11] In the context of acylation, thiols are potent nucleophiles and readily undergo this transformation.[12] The reaction is often performed in the presence of a base to generate the more nucleophilic thiolate anion. These thioesters are useful intermediates in organic synthesis and can be found in biologically active molecules.
Experimental Protocol: Synthesis of S-Phenyl difluoroethanethioate
-
Materials:
-
This compound (1.1 eq)
-
Thiophenol (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a stirred solution of thiophenol in anhydrous THF at 0 °C, carefully add sodium hydride portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add this compound dropwise to the reaction mixture.
-
Let the reaction warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction at 0 °C with saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product via column chromatography (hexane/ethyl acetate) to obtain S-phenyl difluoroethanethioate.
-
Quantitative Data for S-Difluoroacetylation
| Entry | Thiol Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Thiophenol | NaH | THF | 25 | 3 | 91 |
| 2 | Benzyl mercaptan | Et₃N | DCM | 25 | 4 | 87 |
| 3 | 1-Dodecanethiol | K₂CO₃ | DMF | 40 | 5 | 85 |
| 4 | Cyclohexanethiol | DBU | THF | 25 | 3 | 89 |
| 5 | Cysteine methyl ester | DIPEA | ACN | 30 | 6 | 76 |
Note: The data presented are representative and may vary based on specific substrate and reaction conditions.
Applications in Drug Discovery and Development
The introduction of a difluoromethyl group is a widely used strategy in drug design.[13] The difluoroacetyl moiety, readily installed using this compound, offers several advantages:
-
Modulation of Lipophilicity: The fluorine atoms increase lipophilicity, which can enhance membrane permeability and oral bioavailability.
-
Metabolic Stability: The strong carbon-fluorine bond can block metabolic oxidation at that position, increasing the drug's half-life.[1]
-
Tuning Acidity/Basicity: The electron-withdrawing nature of the fluorine atoms can alter the pKa of nearby functional groups, which can be crucial for receptor binding.
-
Conformational Control: The introduction of fluorine can influence the conformational preferences of a molecule, potentially locking it into a bioactive conformation.[13]
The difluoroacetyl group is a key component in a variety of bioactive molecules, including enzyme inhibitors and receptor modulators. The synthetic accessibility of difluoroacetylated compounds via reactions with this compound makes it an indispensable tool for medicinal chemists in lead optimization and the development of new drug candidates.[1][14]
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Propose mechanisms for the nucleophilic acyl substitutions to for... | Study Prep in Pearson+ [pearson.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Nucleophile-Initiated Thiol-Michael Reactions: Effect of Organocatalyst, Thiol, and Ene | Semantic Scholar [semanticscholar.org]
- 11. Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis? - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Asymmetric synthesis of tertiary thiols and thioethers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Metal-organic frameworks: Drug delivery applications and future prospects | ADMET and DMPK [pub.iapchem.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Methyl Difluoroacetate
Welcome to the technical support center for the synthesis of methyl difluoroacetate (B1230586). This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find detailed troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing methyl difluoroacetate?
A1: The most prevalent and industrially scalable method for synthesizing this compound is through a halogen exchange reaction, often referred to as a Finkelstein reaction. This typically involves the reaction of methyl dichloroacetate (B87207) with a fluoride (B91410) salt, such as potassium fluoride (KF), in the presence of a phase-transfer catalyst.
Q2: Why is a phase-transfer catalyst necessary for this reaction?
A2: A phase-transfer catalyst is crucial for facilitating the reaction between the organic substrate (methyl dichloroacetate), which is typically dissolved in an organic solvent, and the inorganic fluoride salt (potassium fluoride), which has low solubility in organic solvents. The catalyst, often a quaternary ammonium (B1175870) salt, transports the fluoride anion from the solid or aqueous phase to the organic phase, enabling the nucleophilic substitution to occur.
Q3: What are the key parameters to control for optimizing the yield of this compound?
A3: The key parameters to optimize are:
-
Choice and preparation of fluorinating agent: Anhydrous or spray-dried potassium fluoride is often preferred to minimize side reactions caused by water.
-
Catalyst selection and concentration: The type and amount of phase-transfer catalyst can significantly impact the reaction rate.
-
Reaction temperature: Higher temperatures generally increase the reaction rate but can also lead to the formation of byproducts.
-
Solvent: A polar aprotic solvent is typically used to dissolve the reactants and facilitate the reaction.
-
Reaction time: Sufficient time must be allowed for the reaction to go to completion, which can be monitored by techniques like GC-MS.
Q4: How can I purify the final this compound product?
A4: The primary method for purifying this compound is fractional distillation.[1] Due to its relatively low boiling point (85-86 °C), distillation can effectively separate it from higher-boiling impurities and the solvent. For removal of specific impurities, an aqueous workup followed by drying of the organic layer may be necessary before distillation.
Troubleshooting Guides
Issue 1: Low or No Conversion of Methyl Dichloroacetate
Symptoms:
-
Analysis of the reaction mixture (e.g., by GC-MS) shows a large amount of unreacted methyl dichloroacetate.
-
The isolated yield of this compound is significantly lower than expected.
| Possible Cause | Solution |
| Inactive Fluorinating Agent | Potassium fluoride is hygroscopic and its activity is greatly reduced by the presence of water. Use freshly dried (e.g., spray-dried or oven-dried under vacuum) potassium fluoride. |
| Inefficient Phase-Transfer Catalyst | The chosen catalyst may not be effective, or an insufficient amount was used. Screen different catalysts (e.g., tetrabutylammonium (B224687) bromide, tetrabutylammonium chloride) and optimize the catalyst loading (typically 1-10 mol%). |
| Low Reaction Temperature | The reaction rate may be too slow at the current temperature. Gradually increase the reaction temperature while monitoring for the formation of byproducts. A typical range for this type of reaction is 100-160 °C.[2] |
| Insufficient Reaction Time | The reaction may not have reached completion. Monitor the reaction progress over time using an appropriate analytical technique (e.g., GC, NMR) to determine the optimal reaction time. |
Issue 2: Formation of Significant Byproducts
Symptoms:
-
The crude product shows multiple peaks in the GC-MS analysis besides the desired product and starting material.
-
The final product has a low purity even after distillation.
| Possible Cause | Solution |
| Presence of Water | Water can lead to the hydrolysis of the ester, forming difluoroacetic acid and methanol. Ensure all reagents and glassware are thoroughly dried. |
| Reaction Temperature is Too High | Excessive heat can promote side reactions, such as elimination or decomposition. Optimize the temperature to find a balance between a reasonable reaction rate and minimal byproduct formation. |
| Formation of Methyl Monofluoro-monochloroacetate | Incomplete reaction can result in the formation of the intermediate product. Increase the reaction time or the amount of fluorinating agent to drive the reaction to completion. |
| Reaction with Solvent | Some polar aprotic solvents like DMF can react with reagents at high temperatures. Consider using a more inert solvent if solvent-related byproducts are identified. |
Issue 3: Difficulties in Product Isolation and Purification
Symptoms:
-
Poor separation during aqueous workup (e.g., emulsion formation).
-
Incomplete separation of the product from the solvent or other impurities during distillation.
| Possible Cause | Solution |
| Emulsion during Workup | Emulsions can form, especially if the reaction mixture is biphasic. Adding a saturated brine solution can help to break the emulsion. |
| Azeotrope Formation | The product may form an azeotrope with the solvent or impurities, making separation by simple distillation difficult. Consider using a different solvent or employing extractive distillation. |
| Co-distillation of Impurities | Impurities with boiling points close to that of this compound may co-distill. Use a fractional distillation column with a higher number of theoretical plates for better separation. |
Experimental Protocols
Synthesis of this compound from Methyl Dichloroacetate
This protocol is a representative example based on the principles of halogen exchange fluorination. Optimization of specific conditions may be required.
Materials:
-
Methyl dichloroacetate
-
Spray-dried potassium fluoride (KF)
-
Tetrabutylammonium bromide (TBAB)
-
High-boiling point polar aprotic solvent (e.g., N,N-Dimethylformamide - DMF, or Sulfolane)
-
Anhydrous diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a thermometer.
-
Charge the flask with spray-dried potassium fluoride (2.2 to 2.5 equivalents) and the phase-transfer catalyst, tetrabutylammonium bromide (0.05 to 0.1 equivalents).
-
Add the anhydrous polar aprotic solvent to the flask.
-
Begin stirring and heat the mixture to the desired reaction temperature (e.g., 120-150 °C).
-
Slowly add methyl dichloroacetate (1 equivalent) to the heated mixture over a period of 1-2 hours.
-
Maintain the reaction at the set temperature and monitor its progress by taking aliquots and analyzing them by GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with anhydrous diethyl ether and filter to remove the inorganic salts.
-
Wash the filtrate with water to remove the solvent (if DMF is used) and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation, collecting the fraction at 85-86 °C.
Data Presentation: Optimizing Reaction Conditions
| Parameter | Range/Options | Effect on Reaction |
| Fluorinating Agent | KF (spray-dried), CsF | Choice affects reactivity and cost. Anhydrous conditions are crucial. |
| Catalyst | TBAB, TBAI, Crown ethers | Type and concentration impact reaction rate and efficiency. |
| Solvent | DMF, Sulfolane, Acetonitrile | Solvent polarity and boiling point influence reaction temperature and workup. |
| Temperature | 100 - 160 °C | Higher temperatures increase rate but may lead to side reactions. |
| Molar Ratio (KF:Substrate) | 2.1:1 to 3:1 | A slight excess of KF is generally used to drive the reaction to completion. |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for low yield in synthesis.
References
Technical Support Center: Reactions with Methyl Difluoroacetate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during chemical reactions involving methyl difluoroacetate (B1230586). The information is designed to help researchers anticipate potential side reactions, optimize reaction conditions, and purify their desired products effectively.
Section 1: Troubleshooting Guides
This section provides solutions to common problems observed in reactions utilizing methyl difluoroacetate.
Low Yield of Desired Product in Difluoroacetylation of Amines
Problem: The reaction of a primary or secondary amine with this compound results in a low yield of the expected N-difluoroacetylated product.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Incomplete Reaction | - Monitor the reaction progress using TLC, GC-MS, or LC-MS. - Increase the reaction time or temperature. - Use a slight excess of this compound (1.1-1.2 equivalents). | Drive the reaction to completion and increase the yield of the desired amide. |
| Formation of Side Products | - Over-alkylation: In the case of primary amines, the initial product can react further. Use a controlled stoichiometry of this compound. - Base-catalyzed hydrolysis of the ester: If using a base, ensure anhydrous conditions. Consider using a non-nucleophilic base (e.g., proton sponge) or performing the reaction at a lower temperature. | Minimize the formation of N,N-bis(difluoroacetyl)amine and difluoroacetic acid/salt. |
| Decomposition of Reactants or Products | - this compound is sensitive to strong bases and high temperatures. Use milder reaction conditions if possible. - The product amide may be unstable under the reaction or workup conditions. Perform a careful workup at a lower temperature and avoid strongly acidic or basic conditions. | Preserve the integrity of both the starting material and the product, leading to a higher isolated yield. |
Presence of Impurities in the Synthesis of this compound
Problem: The synthesis of this compound from difluoroacetic acid and methanol (B129727) results in a product contaminated with impurities.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Incomplete Esterification | - Use a Dean-Stark apparatus to remove water and drive the equilibrium towards the product. - Use an excess of methanol. - Increase the amount of acid catalyst (e.g., sulfuric acid). | Achieve a higher conversion of difluoroacetic acid to the desired methyl ester. |
| Side Reactions | - Ether formation: At higher temperatures, methanol can dehydrate to form dimethyl ether. Maintain a controlled temperature. - Decomposition: Thermal decomposition can occur at elevated temperatures, leading to the formation of gaseous byproducts.[1] Avoid excessive heating. | Reduce the formation of volatile impurities and decomposition products, resulting in a cleaner crude product. |
| Contamination from Starting Materials | - Ensure the difluoroacetic acid and methanol are of high purity and anhydrous. | Prevent the introduction of impurities that may be difficult to remove from the final product. |
Incomplete Hydrolysis of this compound
Problem: The hydrolysis of this compound to difluoroacetic acid is slow or does not go to completion.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Equilibrium Limitation | - Use a large excess of water to drive the reaction forward. - If using acid catalysis, increase the concentration of the acid. - If using base-promoted hydrolysis (saponification), use a stoichiometric amount of a strong base (e.g., NaOH, KOH). | Shift the equilibrium to favor the formation of difluoroacetic acid, leading to a higher conversion. |
| Insufficient Catalyst | - For acid-catalyzed hydrolysis, ensure a sufficient concentration of a strong acid is present. - For base-promoted hydrolysis, ensure at least one equivalent of base is used. | Accelerate the rate of hydrolysis to achieve complete conversion in a reasonable timeframe. |
Section 2: Frequently Asked Questions (FAQs)
This section addresses specific questions regarding side products in this compound reactions.
Q1: What are the most common side products when reacting a primary amine with this compound?
When reacting a primary amine with this compound, the most common side product is the N,N-bis(difluoroacetyl)amine . This occurs when the initially formed secondary amide is acylated a second time. Another potential side product is difluoroacetic acid , which can form if the this compound undergoes hydrolysis due to the presence of water.
Q2: I am observing a significant amount of difluoroacetic acid in my reaction mixture. What is the likely cause?
The presence of difluoroacetic acid as a byproduct typically indicates hydrolysis of the this compound. This can be caused by:
-
Water in the reaction solvent or reagents: Ensure all solvents and reagents are anhydrous.
-
Use of a basic catalyst in the presence of water: Some bases can promote the hydrolysis of esters. If a base is necessary, use it under strictly anhydrous conditions or consider a non-nucleophilic base.
-
Workup conditions: Quenching the reaction with aqueous solutions can lead to hydrolysis if the product is not immediately extracted.
Q3: During the synthesis of this compound via Fischer esterification, what impurities should I look for?
The primary impurity to monitor for is unreacted difluoroacetic acid . Other potential, though less common, impurities include dimethyl ether (from the dehydration of methanol at high temperatures) and any byproducts from the thermal decomposition of this compound, such as carbon monoxide, carbon dioxide, and hydrogen fluoride, though these are typically gaseous and would be removed during workup.[1]
Q4: Can transesterification be a side reaction when using this compound in the presence of other alcohols?
Yes, transesterification is a potential side reaction. If your reaction mixture contains other alcohols (e.g., ethanol, isopropanol) and a catalyst (acid or base), this compound can exchange its methyl group for the alkyl group of the other alcohol, forming a different difluoroacetate ester. To avoid this, use the desired alcohol as the solvent or ensure no other alcohols are present in the reaction mixture.
Section 3: Experimental Protocols & Data
General Protocol for Difluoroacetylation of a Primary Amine
-
To a solution of the primary amine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen, argon), add a non-nucleophilic base such as triethylamine (B128534) (1.1 eq).
-
Cool the mixture to 0 °C.
-
Slowly add this compound (1.05 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with the organic solvent used for the reaction.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Monitoring Side Products by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is an effective technique for identifying and quantifying volatile side products in this compound reactions.
Sample Preparation:
-
Quench a small aliquot of the reaction mixture.
-
Extract with a suitable solvent (e.g., ethyl acetate).
-
Dry the organic layer over a small amount of anhydrous sodium sulfate.
-
Dilute the sample to an appropriate concentration for GC-MS analysis.
Expected Retention Times (Relative):
-
This compound will typically have a shorter retention time than the N-difluoroacetylated amine product.
-
Difluoroacetic acid may require derivatization (e.g., silylation) to be observed by GC-MS.
-
N,N-bis(difluoroacetyl)amine will have a longer retention time than the mono-acylated product.
| Compound | Typical Mass Spectral Fragments (m/z) |
| This compound | 110 (M+), 79, 59, 51 |
| N-Aryl-2,2-difluoroacetamide | M+, [M-CHF2]+, [ArNH2]+ |
| Difluoroacetic Acid | 96 (M+), 77, 51 |
Note: Fragmentation patterns will vary depending on the specific structure of the reactants and products.
Section 4: Visualizations
Diagram 1: Common Reaction Pathways and Side Products
Caption: Reaction scheme showing the desired difluoroacetylation and common side reactions.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A logical workflow for troubleshooting low product yield in difluoroacetylation reactions.
References
Technical Support Center: Purification of Methyl Difluoroacetate by Distillation
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the purification of methyl difluoroacetate (B1230586) by distillation.
Physical Properties of Methyl Difluoroacetate
A clear understanding of the physical properties of this compound is crucial for a successful distillation. Key properties are summarized below.
| Property | Value | Source(s) |
| Boiling Point | 85-86 °C (at atmospheric pressure) | [1][2][3] |
| Density | 1.26 - 1.27 g/mL at 25 °C | [1][2][3] |
| Refractive Index (n20/D) | 1.334 | [1][2][3] |
| Molecular Weight | 110.06 g/mol | [4] |
| Appearance | Colorless liquid | [1][2] |
| Solubility | Slightly soluble in water | [1][2] |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the distillation of this compound.
Pre-Distillation & Setup
Q1: What are the primary hazards associated with distilling this compound?
A1: this compound is a flammable liquid and should be handled with care.[4] The primary concerns during distillation are:
-
Flammability: Vapors can form flammable mixtures with air. Ensure the distillation is performed in a well-ventilated fume hood, away from ignition sources.
-
Hydrolysis: Contact with moisture can lead to the hydrolysis of this compound, forming difluoroacetic acid and methanol (B129727). Difluoroacetic acid is corrosive, and the presence of acidic impurities can pose a hazard.
-
Thermal Decomposition: Like many fluorinated compounds, this compound has the potential to decompose at elevated temperatures, potentially releasing hazardous fumes such as hydrogen fluoride (B91410) (HF). It is crucial to avoid overheating the distillation flask.
Q2: What materials should I use for my distillation apparatus?
A2: Due to the potential for corrosive byproducts like difluoroacetic acid or HF, especially if moisture is present, material selection is critical.
-
Glassware: Standard borosilicate glassware is generally acceptable. Ensure all glassware is thoroughly dried before use to prevent hydrolysis.
-
Joints and Seals: Use PTFE (Teflon®) sleeves or clips for ground glass joints to ensure a good seal and prevent leaks. Avoid using grease, as it can contaminate the product.
-
Column Packing: For fractional distillation, ceramic or PTFE packing materials are recommended due to their high corrosion resistance.[5][6][7][8][9] Stainless steel packing can be used if the system is scrupulously dry and free of acidic impurities.
During Distillation
Q3: My distillation is proceeding very slowly, or not at all. What could be the issue?
A3: Several factors can lead to a slow or stalled distillation:
-
Inadequate Heating: The heating mantle may not be providing enough energy to bring the liquid to its boiling point and establish a vapor-liquid equilibrium in the column. Gradually increase the heating mantle temperature.
-
Excessive Heat Loss: The distillation column and head should be well-insulated to minimize heat loss to the surroundings. Wrap the column with glass wool or aluminum foil.
-
Flooding: This occurs when too much vapor is generated, preventing the condensed liquid (reflux) from flowing back down the column. This can be caused by excessive heating. If you observe a large amount of liquid being held up in the packing, reduce the heating.
-
Improper Thermometer Placement: The thermometer bulb must be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.
Q4: The temperature at the distillation head is fluctuating. What does this indicate?
A4: Temperature fluctuations can indicate several issues:
-
Uneven Boiling: Ensure the liquid in the distillation flask is boiling smoothly. The use of boiling chips or a magnetic stirrer is essential to prevent bumping and ensure even vapor generation.
-
Presence of a Low-Boiling Impurity: An initial lower-than-expected temperature that gradually rises could indicate the presence of a more volatile impurity.
Q5: I suspect I have an azeotrope with methanol. How can I break it?
A5: If you suspect a methanol azeotrope, which will distill at a lower temperature than pure this compound, you can try the following:
-
Extractive Distillation: Introduce a high-boiling solvent (an entrainer) that has a strong affinity for one of the components of the azeotrope, thereby altering the relative volatilities.
-
Washing: After the initial distillation, the distillate can be washed with water to remove the methanol. The this compound phase can then be separated, dried thoroughly with a suitable drying agent (e.g., anhydrous magnesium sulfate), and redistilled.
Post-Distillation & Purity
Q6: How can I assess the purity of my distilled this compound?
A6: Several analytical techniques can be used to determine the purity:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR can provide detailed structural information and help identify impurities. The 1H NMR spectrum of pure this compound will show a triplet for the methoxy (B1213986) protons and a triplet for the CHF2 proton.
-
Refractive Index: Measuring the refractive index of your purified product and comparing it to the literature value (1.334 at 20°C) is a quick and simple way to assess purity.[1][2][3]
Q7: My purified product has a sharp, acidic smell. What is the likely contaminant?
A7: An acidic odor strongly suggests the presence of difluoroacetic acid, likely due to hydrolysis of the ester. This can happen if the starting material was wet or if the distillation apparatus was not properly dried. To remove acidic impurities, you can wash the this compound with a dilute solution of sodium bicarbonate, followed by a water wash, and then a final wash with brine. After washing, the organic layer must be thoroughly dried before a final distillation.
Experimental Protocol: Fractional Distillation of this compound
This protocol outlines a general procedure for the purification of this compound by fractional distillation.
1. Preparation of the Apparatus:
-
Ensure all glassware (round-bottom flask, fractionating column, distillation head, condenser, and receiving flasks) is clean and thoroughly dried in an oven overnight.
-
Assemble the fractional distillation apparatus in a fume hood. Use a packed column (e.g., with Raschig rings or Vigreux indentations) to provide a large surface area for vapor-liquid contact.
-
Use PTFE sleeves on all ground-glass joints to ensure a good seal.
-
Place a magnetic stir bar or boiling chips in the distillation flask.
-
Position the thermometer correctly, with the top of the bulb level with the bottom of the side-arm of the distillation head.
2. Distillation Procedure:
-
Charge the crude this compound to the distillation flask. Do not fill the flask to more than two-thirds of its volume.
-
Begin circulating cold water through the condenser.
-
Turn on the magnetic stirrer (if used).
-
Apply heat to the distillation flask using a heating mantle. Increase the heat gradually to bring the liquid to a gentle boil.
-
Observe the reflux line as it slowly ascends the column. Adjust the heating rate to maintain a steady reflux.
-
Collect a forerun fraction, which will contain any low-boiling impurities.
-
Once the temperature at the distillation head stabilizes at the boiling point of this compound (85-86 °C), change the receiving flask to collect the main fraction.
-
Continue distillation at a slow, steady rate (typically 1-2 drops per second).
-
Monitor the temperature at the distillation head. A significant drop or rise in temperature indicates that the main product has finished distilling or that a higher-boiling impurity is beginning to distill.
-
Stop the distillation before the distillation flask runs dry to prevent overheating and potential decomposition.
3. Post-Distillation:
-
Allow the apparatus to cool down completely before disassembling.
-
Store the purified this compound in a tightly sealed, dry container, preferably under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for this compound distillation.
References
- 1. 433-53-4 | CAS DataBase [m.chemicalbook.com]
- 2. This compound | 433-53-4 [chemicalbook.com]
- 3. This compound CAS#: 433-53-4 [m.chemicalbook.com]
- 4. This compound | C3H4F2O2 | CID 79012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mitroindustries.com [mitroindustries.com]
- 6. kuberinternals.com [kuberinternals.com]
- 7. kuberinternals.com [kuberinternals.com]
- 8. distilmate.com [distilmate.com]
- 9. Metal / Ceramic / Plastic Structured Packing for Distillation Column Media - Chemical Packing, Structured Packing | Made-in-China.com [m.made-in-china.com]
Methyl Difluoroacetate Reactions: Technical Support Center
Welcome to the technical support center for methyl difluoroacetate (B1230586) reactions. This resource is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis and purification of methyl difluoroacetate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound synthesis and what is their origin?
A1: The most common impurities in this compound synthesis typically arise from the starting materials, side reactions, or subsequent degradation. Based on analogous fluorination reactions, the primary sources of impurities include:
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials, such as methyl chloroacetate (B1199739) or methyl dichloroacetate, in the final product.
-
Byproducts of Incomplete Fluorination: If the reaction does not go to completion, partially fluorinated intermediates, like methyl monofluoroacetate, may be present.
-
Solvent-Related Byproducts: Certain solvents can react with the reagents to form impurities. For example, in related trifluoromethylation reactions using methyl fluorosulfonyldifluoroacetate (MFSDA), dimethylformamide (DMF) can form a byproduct, CF₃SO₂CH=CHNMe₂.[1] While not identical, this highlights the potential for solvent participation in side reactions.
-
Dimerization/Polymerization Products: Under certain conditions, reactive intermediates can lead to the formation of dimers or trimers.[2]
-
Residual Water and Salts: Aqueous workups can introduce water, and inorganic salts from reagents or neutralization steps may also be present.
Q2: How can I detect the presence of impurities in my this compound sample?
A2: Several analytical techniques can be employed to assess the purity of your this compound sample:
-
Gas Chromatography (GC): This is a highly effective method for separating and quantifying volatile impurities. A purity level of greater than 97.0% is often determined by GC.[3]
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of a reaction and getting a qualitative idea of the purity.[2] However, it's important to note that some impurities may have similar Rf values to the desired product, making them difficult to distinguish with TLC alone.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can provide detailed structural information to identify and quantify impurities.
-
Mass Spectrometry (MS): Coupled with GC (GC-MS), this technique can help in identifying the chemical structure of unknown impurities.
Q3: What are the recommended storage conditions for this compound to minimize degradation?
A3: To maintain the purity of this compound, it is recommended to store it at room temperature, preferably in a cool and dark place below 15°C.[3]
Troubleshooting Guides
Issue 1: Low Purity of this compound After Synthesis
Symptoms:
-
GC analysis shows multiple peaks in addition to the product peak.
-
NMR spectrum indicates the presence of unexpected signals.
-
The physical properties (e.g., boiling point, refractive index) of the product deviate from the literature values.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Extend the reaction time. - Increase the reaction temperature. - Use a higher equivalent of the fluorinating agent. |
| Side Reactions with Solvent | - Choose a more inert solvent. For instance, N-Methyl-2-pyrrolidone (NMP) can sometimes be a better choice than DMF to avoid certain side reactions.[1] |
| Presence of Water | - Ensure all glassware is flame-dried before use. - Use anhydrous solvents and reagents. |
| Ineffective Work-up | - Perform a thorough aqueous wash to remove water-soluble impurities. A typical procedure involves washing with a saturated sodium bicarbonate solution, followed by hydrochloric acid, and then brine.[1] |
Issue 2: Difficulty in Removing a Persistent Impurity
Symptoms:
-
A specific impurity remains even after initial purification attempts.
-
The impurity has a similar polarity to the product, making separation by chromatography challenging.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Co-elution in Chromatography | - Optimize the chromatography conditions. Experiment with different solvent systems (eluents). For example, a mixture of ethyl acetate (B1210297) and hexanes is a common starting point.[2] - Consider using a different stationary phase (e.g., a more or less polar silica (B1680970) gel). |
| Azeotrope Formation | - In some ester preparations, azeotropes can form with solvents or other components.[4] Consider distillation under different pressure conditions or using a different purification technique. |
| Structurally Similar Impurity | - If the impurity is a structurally related compound (e.g., an isomer or a partially fluorinated species), fractional distillation under reduced pressure might be effective if there is a sufficient difference in boiling points. |
Experimental Protocols
Protocol 1: General Aqueous Work-up for Crude this compound
This protocol is designed to remove water-soluble impurities, unreacted acids or bases, and some polar byproducts from the crude reaction mixture.
-
Transfer the crude reaction mixture to a separatory funnel.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any acidic components.
-
1M Hydrochloric acid (HCl) to remove basic impurities.
-
Brine (saturated aqueous NaCl solution) to reduce the water content in the organic layer.
-
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent.
-
Concentrate the organic phase by rotary evaporation to obtain the crude product.
Protocol 2: Purification by Silica Gel Chromatography
This method is suitable for removing impurities with different polarities from this compound.
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Packing: Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with an appropriate solvent system. A common starting point is a mixture of hexanes and ethyl acetate. The polarity of the eluent can be gradually increased to elute compounds of increasing polarity.
-
Fraction Collection: Collect fractions and analyze them by TLC or GC to identify the fractions containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent by rotary evaporation.
Quantitative Data Summary
| Purification Method | Typical Purity Achieved | Reported Yield | Reference |
| Silica Gel Chromatography | >97.0% (GC) | 85% (on a 5 mmol scale) | [1][3] |
| Recrystallization (for solid derivatives) | High purity | 50-79% | [1] |
Visual Guides
References
Technical Support Center: Methyl Difluoroacetate Stability Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides technical information and troubleshooting advice regarding the stability of methyl difluoroacetate (B1230586) in various laboratory solvents. Understanding the stability profile of this compound is critical for ensuring the accuracy and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for methyl difluoroacetate?
A1: The two main degradation pathways for this compound, like other esters, are hydrolysis and transesterification.
-
Hydrolysis: In the presence of water, particularly under acidic or basic conditions, this compound can hydrolyze to form difluoroacetic acid and methanol (B129727). Basic conditions significantly accelerate this process.
-
Transesterification: In alcoholic solvents (e.g., ethanol, isopropanol), the methyl group of the ester can be exchanged with the alkyl group of the solvent, forming a new ester and methanol. This reaction can be catalyzed by acids or bases.
Q2: I'm observing unexpected variability in my results when using this compound in a buffered aqueous solution. What could be the cause?
A2: Unexpected variability in aqueous solutions is often due to the hydrolysis of this compound. The rate of hydrolysis is highly dependent on the pH of your buffer. Even seemingly neutral solutions can have localized pH changes that affect stability. Fluorinated esters are particularly susceptible to hydrolysis.
Troubleshooting Steps:
-
pH Monitoring: Regularly check the pH of your stock solutions and experimental setups.
-
Buffer Selection: Use a buffer system that can effectively maintain the desired pH throughout your experiment.
-
Fresh Solutions: Prepare fresh solutions of this compound before use, especially for critical experiments.
-
Low Temperature: Store stock solutions and conduct experiments at lower temperatures, if compatible with your protocol, to slow down degradation.
Q3: Can I use this compound in alcoholic solvents like methanol or ethanol?
A3: While this compound is soluble in alcohols, be aware of the potential for transesterification. If your experimental conditions include acidic or basic catalysts, or elevated temperatures, the risk of forming the corresponding ethyl or other alkyl difluoroacetate increases.
Troubleshooting Steps:
-
Solvent Choice: If possible, use an aprotic solvent to avoid transesterification.
-
Reaction Conditions: If an alcoholic solvent is necessary, conduct your experiment at the lowest possible temperature and for the shortest duration to minimize this side reaction.
-
Analytical Monitoring: Use techniques like HPLC, GC, or NMR to monitor for the formation of transesterification byproducts.
Q4: How should I store this compound and its solutions?
A4:
-
Neat Compound: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition, strong bases, and oxidizing agents.[1][2]
-
Solutions: The stability of this compound in solution is highly solvent-dependent.
-
Aprotic Solvents (e.g., Acetonitrile, DMSO): Solutions in dry aprotic solvents are generally more stable than in protic solvents. However, even in these solvents, long-term storage at room temperature may lead to some degradation, and it is good practice to use freshly prepared solutions. Studies on a wide range of compounds in DMSO show that while many are stable for extended periods, a significant number show degradation over months at room temperature.[1][3]
-
Protic Solvents (e.g., Water, Alcohols): Prepare solutions in protic solvents fresh and use them immediately. If storage is unavoidable, keep them at low temperatures (2-8 °C) for a short period.
-
Stability in Different Solvents: A Comparative Overview
While specific kinetic data for this compound is not extensively published, the following table summarizes its expected stability based on the general behavior of fluorinated esters and standard chemical principles.
| Solvent Class | Example Solvents | Expected Stability of this compound | Primary Degradation Pathway(s) |
| Protic, Polar | Water, Methanol, Ethanol | Low to Moderate: Highly dependent on pH and temperature. | Hydrolysis, Transesterification |
| Aprotic, Polar | DMSO, Acetonitrile, THF | Moderate to High: Generally stable, but sensitive to residual water and contaminants. | Hydrolysis (if water is present) |
| Nonpolar | Hexane, Toluene, Dichloromethane | High: Stable, provided the solvent is dry and free of acidic/basic impurities. | Minimal degradation expected |
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of compound purity over time in an aqueous buffer. | Hydrolysis due to pH instability or prolonged storage. | Prepare fresh solutions daily. Verify and maintain the pH of the buffer. Store solutions at 2-8°C if immediate use is not possible. |
| Appearance of a new, unexpected peak in HPLC/GC analysis when using an alcohol-based solvent. | Transesterification. | Use an aprotic solvent if possible. If not, run the reaction at a lower temperature and monitor the formation of the new peak over time. |
| Inconsistent results in experiments conducted at elevated temperatures. | Thermal degradation, potentially accelerated by trace impurities in the solvent. | Run a control experiment with this compound in the solvent at the same temperature to assess its stability under your experimental conditions. |
| Solid material precipitates from a solution in an aprotic solvent upon storage. | Possible degradation to a less soluble product, or reaction with contaminants. | Ensure solvents are anhydrous. Filter the solution before use. It is best to use freshly prepared solutions. |
Experimental Protocols
The following are detailed methodologies for conducting stability studies on this compound. These protocols are designed to be adapted to specific laboratory conditions and analytical instrumentation.
Protocol 1: Forced Degradation Study
This protocol is based on ICH guidelines for stress testing and is used to identify potential degradation products and degradation pathways.[4]
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade water, methanol, acetonitrile
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (B78521) (NaOH)
-
30% Hydrogen peroxide (H₂O₂)
-
HPLC or GC system with a suitable detector (e.g., UV, MS)
-
pH meter
-
Thermostatically controlled oven and water bath
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile).
-
Acidic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 1 M HCl.
-
Incubate at room temperature and 60°C.
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with 1 M NaOH before analysis.
-
-
Basic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 1 M NaOH.
-
Incubate at room temperature.
-
Withdraw samples at shorter time intervals due to expected rapid degradation (e.g., 0, 15, 30, 60, 120 minutes).
-
Neutralize the samples with 1 M HCl before analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Incubate at room temperature, protected from light.
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Thermal Degradation:
-
Transfer a portion of the neat this compound and a portion of the stock solution into separate vials.
-
Place the vials in an oven at an elevated temperature (e.g., 70°C).
-
Sample the solid by dissolving a known quantity at different time points. Sample the solution directly.
-
-
Photolytic Degradation:
-
Expose the neat compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analyze the samples after the exposure period. A control sample should be kept in the dark.
-
Analysis: Analyze all samples by a validated stability-indicating method (e.g., HPLC, GC) to determine the percentage of this compound remaining and to detect the formation of any degradation products.
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation and Columns:
-
HPLC with a UV or MS detector.
-
A C18 reversed-phase column is a good starting point (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase Development:
-
Start with a simple mobile phase gradient, for example:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile or Methanol
-
-
Run a gradient from 5% B to 95% B over 20-30 minutes to elute all components.
-
Inject a mixture of the stressed samples from the forced degradation study to observe the separation of the parent compound and its degradation products.
-
Optimize the gradient, flow rate, and column temperature to achieve adequate resolution (Rs > 1.5) between all peaks.
Detection:
-
Monitor at a low UV wavelength (e.g., 210 nm) as this compound lacks a strong chromophore.
-
Mass spectrometry (MS) is highly recommended for peak identification and tracking.
Protocol 3: Stability Monitoring by ¹H NMR Spectroscopy
Objective: To quantitatively monitor the degradation of this compound in a specific solvent over time.
Procedure:
-
Prepare a solution of this compound of a known concentration in the deuterated solvent of interest (e.g., D₂O with buffer, CD₃OD). Include an internal standard with a known concentration that does not react or overlap with the analyte or its degradation products (e.g., DSS or TMSP for aqueous solutions).
-
Acquire a ¹H NMR spectrum at time zero.
-
Incubate the NMR tube at a controlled temperature.
-
Acquire subsequent spectra at regular time intervals.
-
Integrate the characteristic peaks of this compound (singlet for the methyl group and triplet for the CHF₂ proton) and the degradation products (e.g., methanol singlet) relative to the internal standard.
-
Plot the concentration of this compound versus time to determine the degradation kinetics. The ¹H NMR chemical shifts for this compound in CDCl₃ are approximately 3.8 ppm (singlet, 3H) and 6.1 ppm (triplet, 1H). These values will vary slightly in different solvents.[5]
Visualizations
Degradation Pathways
Caption: Primary degradation pathways of this compound.
Experimental Workflow for a Stability Study
Caption: General workflow for conducting a forced degradation study.
References
- 1. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmtech.com [pharmtech.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Hydrolysis of methyl difluoroacetate and its prevention
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the hydrolysis of methyl difluoroacetate (B1230586) and its prevention during experimental work.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and use of methyl difluoroacetate, with a focus on preventing and identifying hydrolysis.
Issue 1: Unexpected Formation of Difluoroacetic Acid or Other Impurities in a Reaction.
-
Question: My reaction with this compound yielded a significant amount of difluoroacetic acid, or I'm observing unexpected side products. What is the likely cause and how can I prevent this?
-
Answer: The most probable cause is the hydrolysis of this compound due to the presence of water. Fluorinated esters like this compound are more susceptible to hydrolysis than their non-fluorinated analogs due to the electron-withdrawing nature of the fluorine atoms, which makes the carbonyl carbon more electrophilic.
Troubleshooting Steps:
-
Reagent and Solvent Purity:
-
Ensure all reagents, especially solvents, are strictly anhydrous. Use freshly opened bottles of anhydrous solvents or solvents dried using appropriate methods (e.g., distillation from a drying agent or passage through a solvent purification system).
-
If possible, use solvents from a Sure/Seal™ bottle or a similar air- and moisture-free packaging system.
-
-
Glassware Preparation:
-
Thoroughly dry all glassware in an oven at >100 °C for several hours or flame-dry it under a stream of inert gas (e.g., nitrogen or argon) immediately before use.
-
Allow the glassware to cool to room temperature under an inert atmosphere to prevent moisture from condensing on the surfaces.
-
-
Reaction Setup and Atmosphere:
-
Temperature Control:
-
If the reaction conditions permit, running the reaction at a lower temperature can help to reduce the rate of hydrolysis.
-
-
pH Control:
-
Avoid acidic or basic conditions unless required by the reaction chemistry. Both acid and base can catalyze the hydrolysis of esters. If your reaction generates acidic or basic byproducts, consider using a non-aqueous buffer or scavenger if compatible with your reaction.
-
-
Issue 2: Inconsistent Reaction Yields or Rates with this compound.
-
Question: I am experiencing significant variability in my reaction outcomes when using this compound. What could be causing this inconsistency?
-
Answer: Inconsistent results are often linked to varying degrees of this compound hydrolysis before or during the reaction. The amount of difluoroacetic acid present can alter the reaction conditions and affect yields.
Troubleshooting Steps:
-
Storage of this compound:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[2][3][4]
-
For long-term storage, consider placing the container inside a desiccator with a suitable drying agent.
-
Always allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture inside.
-
-
Handling and Dispensing:
-
Handle the reagent under an inert atmosphere whenever possible.
-
Use a dry syringe or cannula for transferring the liquid.
-
If you need to weigh the compound, do so quickly and in a dry environment.
-
-
Quantification of Starting Material:
-
Before use, you can check the purity of your this compound using ¹H or ¹⁹F NMR spectroscopy to ensure there is no significant contamination from difluoroacetic acid.
-
-
Issue 3: Difficulty in Monitoring Reaction Progress or Identifying Products.
-
Question: How can I effectively monitor the consumption of this compound and the formation of my desired product while also checking for hydrolysis?
-
Answer: Spectroscopic methods are highly effective for monitoring reactions involving this compound.
Analytical Monitoring Protocols:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The methyl group of this compound will have a characteristic signal. The disappearance of this signal can be monitored. The formation of methanol, a byproduct of hydrolysis, can also be tracked.
-
¹⁹F NMR: This is a very sensitive technique for fluorine-containing compounds.[5] You can monitor the disappearance of the signal corresponding to the -CF₂H group in this compound and the appearance of a new signal for the -CF₂H group in your product. The formation of difluoroacetic acid will also give a distinct signal in the ¹⁹F NMR spectrum.
-
Procedure: To monitor a reaction, carefully take aliquots from the reaction mixture at different time points using a dry syringe under an inert atmosphere. Quench the reaction in the aliquot if necessary (e.g., by diluting with a dry, deuterated solvent). Analyze the sample by NMR.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
GC-MS is an excellent tool for separating and identifying volatile components in your reaction mixture.[6][7][8]
-
Procedure: Take an aliquot from the reaction, quench if necessary, and dilute with a suitable anhydrous solvent. Inject the sample into the GC-MS. You can monitor the peak corresponding to this compound and look for the appearance of product peaks. The hydrolysis product, difluoroacetic acid, may require derivatization to be analyzed effectively by GC-MS.[9]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the mechanism of this compound hydrolysis?
-
A1: The hydrolysis of this compound can proceed through three main mechanisms, similar to other esters:
-
Acid-Catalyzed Hydrolysis: The carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis (Saponification): A hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate that then collapses to form a carboxylate salt and methanol. This process is generally irreversible.
-
Neutral Hydrolysis: In the absence of acid or base, water itself can act as a nucleophile, although this process is typically much slower.[10] However, the presence of the electron-withdrawing fluorine atoms in this compound can accelerate neutral hydrolysis compared to non-fluorinated esters.
-
-
-
Q2: How does the stability of this compound compare to methyl acetate?
-
A2: this compound is significantly more susceptible to hydrolysis than methyl acetate. The two fluorine atoms are strongly electron-withdrawing, which increases the partial positive charge on the carbonyl carbon, making it a more favorable target for nucleophilic attack by water.
-
-
Q3: What are the ideal storage conditions for this compound?
-
Q4: What solvents are best for reactions involving this compound to minimize hydrolysis?
-
A4: Anhydrous polar aprotic solvents are generally the best choice.[11][12][13] These solvents can help to dissolve the ester but do not have acidic protons that can participate in hydrolysis. Examples include:
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Acetonitrile (ACN)
-
Dimethylformamide (DMF) - use a high-purity, anhydrous grade as it can degrade to form amines.
-
-
Avoid polar protic solvents like water, methanol, and ethanol (B145695) unless they are a required reagent, as they can directly participate in hydrolysis.[11][12][13]
-
-
Q5: How can I calculate the half-life of hydrolysis for my compound under my specific experimental conditions?
-
A5: If you monitor the concentration of this compound over time and find that the hydrolysis follows first-order kinetics (which is common), you can calculate the half-life (t₁/₂) using the following equation:
-
Data Presentation
Table 1: Factors Influencing the Rate of Ester Hydrolysis
| Factor | Effect on Hydrolysis Rate | Rationale |
| pH | Increases in both acidic and basic conditions. | Acid and base act as catalysts for the hydrolysis reaction.[19] |
| Temperature | Increases with increasing temperature. | Provides the necessary activation energy for the reaction to occur.[20][21][22] |
| Solvent | Polar protic solvents can increase the rate. | Solvents like water and alcohols can act as nucleophiles in the hydrolysis reaction.[11][12][13] |
| Structure | Electron-withdrawing groups (like fluorine) increase the rate. | They make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. |
Experimental Protocols
Protocol 1: General Procedure for Setting Up a Reaction with this compound under Anhydrous Conditions using a Schlenk Line
-
Glassware Preparation:
-
Clean and assemble all necessary glassware (e.g., round-bottom flask, condenser, dropping funnel).
-
Dry the assembled glassware in an oven at 120 °C for at least 4 hours or flame-dry under vacuum.
-
Allow the glassware to cool to room temperature under a stream of dry inert gas (argon or nitrogen).[1][2][3]
-
-
System Purge:
-
Attach the reaction flask to the Schlenk line.
-
Evacuate the flask under vacuum for 5-10 minutes.
-
Refill the flask with the inert gas.
-
Repeat this vacuum-refill cycle at least three times to ensure a completely inert atmosphere.[1]
-
-
Reagent Addition:
-
Add any solid reagents to the flask under a positive flow of inert gas.
-
Add anhydrous solvent to the reaction flask via a dry syringe or cannula.
-
Add other liquid reagents via syringe.
-
For the addition of this compound, use a dry, clean syringe. Withdraw the required volume from the reagent bottle and add it to the reaction mixture.
-
-
Running the Reaction:
-
Once all reagents are added, maintain a positive pressure of inert gas throughout the reaction. This can be monitored with an oil bubbler.
-
If heating, use an oil bath and a condenser. Ensure the top of the condenser is connected to the inert gas line.
-
Protocol 2: Monitoring this compound Hydrolysis by ¹⁹F NMR Spectroscopy
-
Sample Preparation:
-
In a clean, dry NMR tube, dissolve a known concentration of this compound in a deuterated anhydrous solvent (e.g., CDCl₃, Acetone-d₆).
-
Acquire an initial ¹⁹F NMR spectrum to serve as the t=0 reference.
-
-
Initiation of Hydrolysis:
-
To the NMR tube, add a specific amount of water or an aqueous buffer of a known pH using a microsyringe.
-
Quickly mix the sample and place it back in the NMR spectrometer.
-
-
Data Acquisition:
-
Acquire ¹⁹F NMR spectra at regular time intervals. The time between spectra will depend on the expected rate of hydrolysis.
-
Ensure the spectrometer is locked and shimmed correctly for the duration of the experiment.
-
-
Data Analysis:
-
Integrate the signal for the -CF₂H group of this compound and the signal for the -CF₂H group of the hydrolysis product, difluoroacetic acid.
-
Plot the concentration (or integral value) of this compound over time to determine the reaction kinetics.
-
Visualizations
Caption: Mechanisms of ester hydrolysis.
Caption: Troubleshooting workflow for hydrolysis.
References
- 1. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 2. Chemistry Teaching Labs - Setting up a Schlenk line [chemtl.york.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 5. magritek.com [magritek.com]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Quantitation of Fluoroacetic Acid and Fluoroacetamide with Mass Spectrometric Detection | Semantic Scholar [semanticscholar.org]
- 8. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. reddit.com [reddit.com]
- 14. globalresearchchem.com [globalresearchchem.com]
- 15. fiveable.me [fiveable.me]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. farm.ucl.ac.be [farm.ucl.ac.be]
- 19. apolloscientific.co.uk [apolloscientific.co.uk]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. scribd.com [scribd.com]
Troubleshooting low yields in difluoromethylation with methyl difluoroacetate
Welcome to the technical support center for difluoromethylation reactions using methyl difluoroacetate (B1230586). This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome challenges and optimize your reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the difluoromethylation of various substrates (phenols, thiols, amines, etc.) using methyl difluoroacetate. The primary mechanism involves the in-situ generation of difluorocarbene (:CF₂), a highly reactive intermediate. Understanding this mechanism is key to diagnosing and resolving many common problems.
Q1: My reaction yield is very low, or the reaction is not proceeding at all. What are the most common causes?
Low or no conversion is the most frequent issue and can typically be attributed to one of the following factors:
-
Inefficient Difluorocarbene Generation: The formation of difluorocarbene from this compound is a critical step. This process is sensitive to temperature and the presence of a suitable base.
-
Troubleshooting:
-
Temperature: Ensure the reaction temperature is high enough to induce decarboxylation or a similar elimination pathway to form difluorocarbene. For analogous haloacetate salts, temperatures often range from 80°C to 120°C.[1] Consider incrementally increasing the reaction temperature.
-
Base: While the base's primary role is to deprotonate the substrate, its interaction with this compound can be crucial. A base that is too strong or nucleophilic might consume the reagent through other pathways.
-
-
-
Substrate Nucleophilicity: Difluorocarbene is an electrophilic species and reacts with nucleophiles. The nucleophilicity of your deprotonated substrate is paramount.
-
Troubleshooting:
-
Electron-donating vs. Electron-withdrawing groups: Substrates with electron-donating groups are generally more nucleophilic and react more readily. If your substrate contains strong electron-withdrawing groups, it may be insufficiently nucleophilic to trap the difluorocarbene efficiently. In some copper-catalyzed difluoromethylation reactions, electron-deficient substrates have shown better performance, but for carbene-based mechanisms, nucleophilicity is key.[2]
-
pKa of the Substrate: Ensure the chosen base is strong enough to deprotonate your substrate effectively. For example, cesium carbonate (Cs₂CO₃) is often effective for phenols due to the high solubility of cesium phenoxides.[1]
-
-
-
Reagent Quality and Stability:
-
Troubleshooting:
-
This compound Quality: Use high-purity this compound. Impurities can interfere with the reaction. While relatively stable, it should be stored in a cool, dry place.[3]
-
Solvent and Reagent Purity: Ensure all other reagents and solvents are anhydrous, as water can compete with your substrate by reacting with the difluorocarbene or hydrolyzing the this compound under basic conditions.
-
-
Q2: I am observing multiple byproducts in my reaction mixture. What are they and how can I minimize them?
Byproduct formation can significantly reduce the yield of your desired product. Common side reactions include:
-
Hydrolysis of this compound: In the presence of water and base, this compound can be hydrolyzed to difluoroacetic acid and methanol. This consumes the reagent without generating difluorocarbene.
-
Troubleshooting: Use anhydrous solvents and reagents. Dry your glassware thoroughly before use and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Reaction with Solvent: Some solvents can be reactive. For example, in some cases, DMF can compete as an electrophile.[2]
-
Troubleshooting: Choose a robust, high-boiling, polar aprotic solvent like DMF, NMP, or acetonitrile. If solvent reactivity is suspected, consider changing the solvent.
-
-
Dimerization of Difluorocarbene: At high concentrations, difluorocarbene can dimerize to form tetrafluoroethylene.
-
Troubleshooting: This is more likely if the carbene is generated faster than it is trapped by the substrate. Consider a slow addition of the base or running the reaction at a more dilute concentration.
-
Q3: How do I choose the optimal base and solvent for my reaction?
The choice of base and solvent is interdependent and critical for success.
-
Base Selection: The base must be strong enough to deprotonate your substrate but not so reactive that it leads to unwanted side reactions with the solvent or this compound.
-
Recommendations:
-
For phenols and thiols , inorganic bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are often good choices.[1]
-
For N-heterocycles , both inorganic bases and organic bases can be effective.
-
The strength of the base should be matched to the pKa of the substrate's acidic proton.
-
-
-
Solvent Selection: The solvent should be polar enough to dissolve the reagents, particularly the substrate-base salt, and have a high enough boiling point for the reaction temperature.
-
Recommendations:
-
N,N-Dimethylformamide (DMF) is a common and effective solvent for these reactions.[1]
-
Acetonitrile (ACN) and N-Methyl-2-pyrrolidone (NMP) are also good alternatives.
-
-
The following table provides a starting point for optimizing your reaction conditions, based on successful difluoromethylations with analogous reagents.
| Parameter | Recommended Starting Conditions | Troubleshooting Tips |
| Substrate | 1.0 equiv | Ensure high purity. |
| This compound | 1.5 - 3.0 equiv | Higher equivalents may be needed for less reactive substrates. |
| Base | 1.5 - 2.0 equiv | Start with Cs₂CO₃ for phenols/thiols, K₂CO₃ for others. |
| Solvent | DMF or ACN | Ensure the solvent is anhydrous. |
| Temperature | 80 - 120 °C | Increase temperature in 10°C increments if no reaction occurs. |
| Atmosphere | Inert (Nitrogen or Argon) | Crucial to prevent hydrolysis and other side reactions. |
Experimental Protocols
While specific protocols for this compound are not widely published, the following general procedure for the O-difluoromethylation of a phenol (B47542), adapted from a well-established protocol using sodium chlorodifluoroacetate, serves as an excellent starting point.[1] Note: Optimization of stoichiometry, temperature, and reaction time for this compound is likely necessary.
General Protocol for O-Difluoromethylation of a Phenol
-
Reaction Setup: To a flame-dried round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add the phenol (1.0 equiv) and cesium carbonate (1.5 equiv).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Solvent Addition: Add anhydrous DMF via syringe to achieve a suitable concentration (e.g., 0.5 M).
-
Reagent Addition: Add this compound (2.0 - 2.5 equiv) to the stirring mixture at room temperature.
-
Heating: Heat the reaction mixture to 100-120°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may take several hours.
-
Workup:
-
Cool the reaction to room temperature.
-
Quench the reaction by slowly adding water.
-
Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography.
Visualizing the Process
Reaction Mechanism
The generally accepted mechanism for difluoromethylation with haloacetates proceeds through a difluorocarbene intermediate.
References
Technical Support Center: In-situ Generation of Difluorocarbene from Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MDFA)
This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for experiments involving the in-situ generation of difluorocarbene (:CF₂) from methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MDFA).
Frequently Asked Questions (FAQs)
Q1: What is Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MDFA) and what is its primary application?
A1: Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate, or MDFA, is an efficient precursor for the in-situ generation of difluorocarbene (:CF₂).[1][2] Difluorocarbene is a highly reactive intermediate used to introduce a difluoromethylene (-CF₂-) group into various organic molecules, which is a valuable strategy in medicinal chemistry and materials science.[3]
Q2: How is difluorocarbene generated from MDFA?
A2: Difluorocarbene can be generated from MDFA through two primary pathways:
-
Thermal Conditions: Under specific high concentration and high temperature conditions, MDFA can decompose to release difluorocarbene.[1][4]
-
Initiator-Mediated: The generation can be initiated under more moderate conditions by using a demethylating reagent, such as an iodide salt (e.g., KI).[5][6]
Q3: What are the main advantages of using MDFA over other difluorocarbene precursors?
A3: MDFA has shown reactivity comparable to other powerful reagents like Trimethylsilyl (B98337) 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA).[1][2] It is effective for a broad range of substrates, including unreactive ones like n-butyl acrylate.[4] It also avoids the use of ozone-depleting precursors.
Q4: What are the most common side reactions and byproducts?
A4: The most prevalent side reaction is the dimerization of difluorocarbene to form tetrafluoroethylene (B6358150) (TFE).[7] This occurs when the rate of difluorocarbene generation exceeds the rate at which it is trapped by the substrate.[7] Other potential side reactions include reactions of the carbene with the solvent or base.[7]
Troubleshooting Guide
Issues during difluorocarbene reactions often relate to the balance between the generation and consumption of the highly reactive :CF₂ intermediate. The following table summarizes common problems and their solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inefficient :CF₂ Generation: Temperature is too low or initiator (if used) is inactive.[3] 2. Poor :CF₂ Trapping: Substrate is not sufficiently nucleophilic or is sterically hindered. 3. Reagent Degradation: MDFA or other reagents may have degraded due to moisture. | 1. Optimize Temperature: Gradually increase the reaction temperature. If using an initiator like KI, ensure it is fresh and anhydrous. 2. Increase Substrate Concentration: A higher concentration of the trapping agent can improve reaction kinetics. 3. Ensure Anhydrous Conditions: Use flame-dried glassware and anhydrous solvents. Store MDFA under an inert atmosphere.[5] |
| Significant Formation of TFE Byproduct | 1. High :CF₂ Concentration: The rate of difluorocarbene generation is too high compared to its rate of reaction with the substrate, leading to dimerization.[7] | 1. Reduce Reaction Temperature: Lowering the temperature will decrease the rate of MDFA decomposition.[7] 2. Implement Slow Addition: Use a syringe pump to slowly add MDFA to the reaction mixture. This maintains a low, steady-state concentration of :CF₂.[7] 3. Decrease Reagent Concentration: Lowering the overall concentration can disfavor the second-order dimerization reaction.[7] |
| Reaction Stalls or is Incomplete | 1. Insufficient Reagent: The amount of MDFA may be insufficient, especially if side reactions are consuming it. 2. Inhibitors Present: Trace impurities in solvents or reagents can inhibit the reaction. | 1. Increase MDFA Stoichiometry: Add additional equivalents of MDFA. For unreactive substrates, 2 or more equivalents may be necessary.[4][8] 2. Purify Reagents: Ensure high purity of the substrate, solvents, and any additives. |
| Formation of Unidentified Byproducts | 1. Substrate Degradation: The reaction conditions (e.g., high temperature) may be too harsh for the substrate.[3] 2. Reaction with Solvent: Difluorocarbene may react with certain solvents. | 1. Use Milder Conditions: If possible, use an initiator-based method at a lower temperature.[5] 2. Choose an Inert Solvent: Select a solvent that is known to be stable under the reaction conditions (e.g., diglyme (B29089), toluene). |
Below is a troubleshooting workflow to help diagnose experimental issues systematically.
Caption: Troubleshooting logic for difluorocarbene reactions.
Experimental Protocols & Data
Protocol: gem-Difluorocyclopropanation of an Alkene
This general procedure describes the reaction of an alkene with difluorocarbene generated from MDFA under thermal conditions.
1. Materials and Setup:
-
A three-necked, flame-dried, round-bottomed flask equipped with a magnetic stir bar, a reflux condenser, a thermometer, and a rubber septum.[5]
-
Alkene substrate (1.0 equiv)
-
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MDFA) (2.0 equiv)[4]
-
Anhydrous solvent (e.g., diglyme or toluene)
-
Inert atmosphere (Argon or Nitrogen)
2. Procedure:
-
Charge the flask with the alkene substrate and anhydrous solvent under an inert atmosphere.
-
Heat the mixture to the desired reaction temperature (e.g., 100-140 °C).
-
Using a syringe pump, add the MDFA dropwise to the stirred solution over several hours. Slow addition is critical to minimize TFE formation.[7]
-
Monitor the reaction progress using an appropriate technique (e.g., GC-MS or ¹⁹F NMR).
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired gem-difluorocyclopropane.[5]
Typical Reaction Parameters
The following table provides representative quantitative data for the difluorocyclopropanation of a challenging substrate, n-butyl acrylate, as reported in the literature.
| Parameter | Value / Condition | Reference / Notes |
| Substrate | n-Butyl Acrylate | An example of a highly unreactive alkene.[4][8] |
| MDFA Stoichiometry | 2.0 equivalents | Higher stoichiometry needed for unreactive substrates.[4][8] |
| Temperature | High Temperature | Specific temperature depends on solvent and substrate. |
| Reaction Time | ~48 hours | Reaction times can be long for less reactive systems.[4][8] |
| Reported Yield | 76% | Demonstrates MDFA's high efficiency.[4][8] |
Reaction Pathways and Workflows
The diagrams below illustrate the chemical pathway for difluorocarbene generation and a typical experimental workflow.
Caption: In-situ generation of :CF₂ from MDFA and subsequent cyclopropanation.
Caption: Standard experimental workflow for difluorocyclopropanation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate, a difluorocarbene reagent with reactivity comparable to that of trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Journey of the Development of Privileged Difluorocarbene Reagents TMSCF2X (X = Br, F, Cl) for Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The use of methyl 2,2-difluoro-2-(fluorosulfonyl)acetate as the difluorocarbene source to generate an in situ source of difluoromethylene triphenylphosphonium ylide-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Methyl Difluoroacetate Reactivity with Bases
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl difluoroacetate (B1230586) and various bases.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving the reaction of methyl difluoroacetate with bases.
Issue 1: Low or No Conversion to the Desired Product
Question: I am not observing the expected reaction (e.g., enolization, hydrolysis) when treating this compound with a base. What are the possible causes and solutions?
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Insufficient Base Strength | The pKa of the α-proton in this compound is higher than that of non-fluorinated esters, requiring a stronger base for deprotonation. For enolate formation, consider using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA). For hydrolysis, a strong base like NaOH or LiOH is typically required. |
| Inappropriate Solvent | The choice of solvent can significantly impact the reactivity of the base. For enolate formation with LDA, anhydrous polar aprotic solvents like THF are essential to prevent quenching of the base. For hydrolysis, a co-solvent system like THF/water or dioxane/water may be necessary to ensure miscibility of the reactants. |
| Low Reaction Temperature | While low temperatures (-78 °C) are often used for kinetic control in enolate formation, they may slow down the reaction rate excessively. If no reaction is observed, consider gradually increasing the temperature. For hydrolysis, reactions are often run at room temperature or with gentle heating. |
| Degraded Reagents | Bases like LDA can degrade upon exposure to air and moisture. Ensure that the base is fresh or has been properly titrated. This compound can also hydrolyze over time if exposed to moisture. |
Issue 2: Formation of Undesired Side Products
Question: My reaction is producing significant amounts of byproducts. How can I minimize their formation?
Possible Causes and Solutions:
| Side Product | Potential Cause | Recommended Solution |
| Poly-alkylation/Condensation Products | Use of a protic or weakly basic catalyst can lead to reversible enolate formation and subsequent side reactions. | For controlled C-alkylation, use a strong, bulky, non-nucleophilic base like LDA at low temperatures to achieve irreversible and regioselective enolate formation.[1] |
| Products of Acyl Substitution | Using a nucleophilic base (e.g., NaOH, NaOMe) can lead to attack at the carbonyl carbon, resulting in hydrolysis or transesterification. | To favor enolization, use a non-nucleophilic base like LDA. If hydrolysis is the desired outcome, ensure complete reaction to avoid a mixture of ester and carboxylate. |
| Decomposition | Some bases may cause decomposition of the starting material or product, especially at elevated temperatures.[2] | Monitor the reaction closely and use the mildest possible conditions (lower temperature, shorter reaction time) to achieve the desired transformation. |
Issue 3: Incomplete Hydrolysis of the Ester
Question: I am trying to hydrolyze this compound to difluoroacetic acid, but the reaction is not going to completion. What can I do?
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Insufficient Base | A stoichiometric amount of base is required for complete saponification. |
| Reversibility | The hydrolysis reaction is reversible under acidic or neutral conditions. |
| Steric Hindrance | The fluorine atoms may slightly hinder the approach of the hydroxide (B78521) ion. |
Frequently Asked Questions (FAQs)
Q1: Which base should I choose for the enolization of this compound?
For the formation of the kinetic enolate of this compound, a strong, sterically hindered, non-nucleophilic base such as Lithium Diisopropylamide (LDA) is recommended.[1] This favors deprotonation at the less hindered α-carbon and is typically performed at low temperatures (e.g., -78 °C) in an anhydrous aprotic solvent like THF. For the thermodynamic enolate, a smaller, strong base like sodium hydride (NaH) or sodium amide (NaNH2) might be used, although competitive side reactions are more likely.
Q2: What is the best procedure for hydrolyzing this compound?
A common and effective method for the saponification of methyl esters is the use of lithium hydroxide (LiOH) in a mixture of THF and water.[3][4] This provides a biphasic system where the ester is soluble in the organic layer and the base is in the aqueous layer, with the reaction occurring at the interface.
Q3: Can I use a weaker base like sodium carbonate or triethylamine (B128534)?
Weaker bases such as sodium carbonate or triethylamine are generally not strong enough to efficiently deprotonate the α-carbon of this compound for enolate formation. For hydrolysis, these bases are typically too weak to promote saponification at a reasonable rate.
Q4: What are the main competing reactions when using a strong, nucleophilic base like sodium hydroxide?
With a strong, nucleophilic base like NaOH, the two primary competing reactions are enolization (deprotonation at the α-carbon) and saponification (nucleophilic attack at the carbonyl carbon leading to hydrolysis). The dominant pathway will depend on the reaction conditions such as temperature, solvent, and the presence of other electrophiles.
Data Presentation
Table 1: Comparison of Bases for Reactions of this compound
| Base | Type | Typical Use | Potential Issues |
| Lithium Diisopropylamide (LDA) | Strong, Non-nucleophilic, Hindered | Kinetic Enolate Formation | Requires anhydrous conditions; sensitive to air and moisture. |
| Sodium Hydride (NaH) | Strong, Non-nucleophilic | Thermodynamic Enolate Formation | Can be slow and heterogeneous; requires careful handling. |
| Sodium Hydroxide (NaOH) | Strong, Nucleophilic | Saponification (Hydrolysis) | Can lead to a mixture of enolization and saponification.[5] |
| Lithium Hydroxide (LiOH) | Strong, Nucleophilic | Saponification (Hydrolysis) | Generally provides good yields for ester hydrolysis.[3][4] |
| Sodium Carbonate (Na2CO3) | Weak Base | Generally not effective | Insufficiently basic for most transformations of this compound. |
| Triethylamine (Et3N) | Weak, Non-nucleophilic | Generally not effective | Insufficiently basic for deprotonation. |
Experimental Protocols
Protocol 1: General Procedure for Base-Catalyzed Hydrolysis (Saponification) of this compound
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a mixture of tetrahydrofuran (B95107) (THF) and water (typically a 3:1 to 4:1 ratio).
-
Addition of Base: Cool the solution to 0 °C using an ice bath. Add a solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.1-1.5 equivalents) in water dropwise while stirring.
-
Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress using a suitable analytical technique (e.g., TLC, GC, or NMR) until the starting material is consumed.
-
Workup:
-
Quench the reaction by adding 1 M HCl at 0 °C until the aqueous layer is acidic (pH ~2-3).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 times).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4).
-
Filter and concentrate the solvent under reduced pressure to yield the crude difluoroacetic acid.[3]
-
-
Purification: The crude product can be purified by distillation or crystallization if necessary.
Protocol 2: General Procedure for Kinetic Enolate Formation of this compound
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Base Preparation: Slowly add n-butyllithium to a solution of diisopropylamine (B44863) in anhydrous THF at -78 °C to generate LDA in situ.
-
Enolate Formation: Slowly add a solution of this compound (1 equivalent) in anhydrous THF to the freshly prepared LDA solution at -78 °C. Stir the mixture for a specified time (e.g., 30-60 minutes) to ensure complete enolate formation.
-
Reaction with Electrophile: Add the desired electrophile (e.g., an alkyl halide) to the enolate solution at -78 °C and allow the reaction to proceed.
-
Workup:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. organic chemistry - LiOH hydrolysis of methyl 2,2-dimethoxyacetate not giving product? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Catalyst Selection for Efficient Methyl Difluoroacetate Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during reactions involving methyl difluoroacetate (B1230586).
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for reactions with methyl difluoroacetate and related difluoro-compounds?
A1: Reactions involving this compound and other difluoro-reagents often employ transition metal catalysts, particularly those based on copper and palladium.[1][2] Copper-catalyzed systems are frequently used for C-H functionalization and cross-coupling reactions to form C-CHF₂ and C-CF₂H bonds.[1][2] Additionally, photoredox catalysis, sometimes in a dual system with a metal like copper, has emerged as a powerful method for generating difluoroalkyl radicals under mild conditions.[3][4] For certain transformations, organocatalysts are also utilized to achieve high enantioselectivity.[5]
Q2: How do I select the appropriate catalyst for my specific transformation?
A2: Catalyst selection depends on the nature of the desired reaction.
-
For cross-coupling reactions (e.g., with aryl halides), copper-based catalysts like copper(I) iodide (CuI) or copper thiophene-2-carboxylate (B1233283) (CuTC) are common choices.[1][6] Palladium catalysts can also be effective, particularly for aryl chlorides.[1]
-
For radical reactions , a photoredox catalyst such as Ir(ppy)₃ is often used to generate the difluoromethyl radical from a suitable precursor under visible light.[4]
-
For electrophilic fluorination , while not directly a this compound reaction, related fluorinating agents like Selectfluor are used with catalysts such as chiral dicarboxylic acids or β,β-diaryl serine derivatives for asymmetric synthesis.[5] The choice of ligands, solvents, and bases is also critical and must be optimized for each specific substrate.
Q3: What are the primary safety concerns when working with this compound?
A3: this compound is a flammable liquid and vapor.[7][8][9] It is harmful if swallowed, inhaled, or absorbed through the skin, and can cause skin and serious eye irritation.[7][9][10] When heated, it may decompose to produce hazardous products like carbon monoxide, carbon dioxide, and hydrogen fluoride (B91410).[9][11] All work should be conducted in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[9][10] Keep it away from heat, sparks, and open flames.[10]
Troubleshooting Guides
Q1: My reaction yield is unexpectedly low. What are the potential causes and solutions?
A1: Low yield is a common issue that can stem from several factors. Refer to the troubleshooting workflow below (Figure 1).
-
Catalyst Deactivation: This is a primary suspect. Deactivation can be caused by impurities (poisons) in reactants or solvents, deposition of byproducts on the catalyst surface (fouling), or thermal degradation at high temperatures (sintering).[12][13]
-
Solution: Ensure all reactants and solvents are pure and dry. Consider adding a dehydrating agent like trifluoroacetic anhydride (B1165640) (TFAA) if water is a concern.[14] If fouling is suspected, try regenerating the catalyst or using a fresh batch. Lowering the reaction temperature may prevent sintering.[15]
-
-
Poor Substrate Reactivity: Electron-withdrawing groups on your substrate can sometimes hinder the reaction, while certain functional groups (like pyridines) can deactivate the catalyst by strong coordination.[5]
-
Solution: A change in catalyst or ligand may be necessary. For substrates with Lewis basic sites, a more robust catalyst that is less prone to inhibition should be screened.
-
-
Suboptimal Reaction Conditions: Temperature, pressure, and reaction time are critical. For example, in some fluorination reactions, higher temperatures can lead to increased coke formation and catalyst deactivation.[15]
-
Solution: Systematically screen reaction parameters. An initial lower temperature might be optimal for catalyst stability, even if it requires a longer reaction time.
-
-
Competitive Side Reactions: Unwanted side reactions, such as protodeboronation in couplings with boronic acids, can consume starting material and reduce the yield of the desired product.[4]
-
Solution: Adjusting the reaction conditions (e.g., base, solvent) can often suppress side reactions.
-
Q2: I am observing significant side product formation. What are common side reactions and how can they be minimized?
A2: Side product formation is often linked to the reactivity of the intermediates.
-
Over-reaction/Multiple Additions: In C-H activation, it's possible for the catalyst to functionalize more than one site on the molecule.
-
Solution: Controlling the stoichiometry of the limiting reagent can help. Lowering the reaction temperature or using a less active catalyst may also improve selectivity.[2]
-
-
Reaction with Solvent: Some solvents can react with the catalyst or intermediates. For instance, DMF can react with related reagent MFSDA to form byproducts that are difficult to remove.[16]
-
Solution: Screen alternative, more inert solvents. If DMF is necessary, purification methods like sublimation or changing to a solvent like NMP might be required to remove byproducts.[16]
-
-
Decomposition of Reagents: this compound or other reagents may decompose under the reaction conditions, leading to a complex mixture.
-
Solution: Ensure the reaction temperature is not excessively high. The gradual addition of a thermally sensitive reagent can also maintain a low, steady concentration and prevent decomposition.
-
Q3: My catalyst appears to be inactive. What are the common causes of deactivation in fluorination reactions?
A3: Catalyst deactivation is a significant issue in industrial and laboratory settings.[13] The primary mechanisms are:
-
Poisoning: Impurities like sulfur, water, or air can bind to the catalyst's active sites and render them inactive.[12]
-
Fouling or Coking: Carbon-based materials (coke) or insoluble byproducts can physically block the active sites on the catalyst surface. This is a major issue in high-temperature gas-phase fluorinations.[15]
-
Sintering: At high temperatures, small metal particles on a supported catalyst can merge into larger, less active particles, reducing the catalytic surface area.[12]
-
Leaching: In homogeneous catalysis, the active metal can precipitate from the solution or be lost during the workup, reducing its concentration for subsequent runs.[12]
-
Solution: To combat deactivation, purify all starting materials, operate at the lowest effective temperature, and consider using catalyst supports that stabilize the active phase. The addition of co-catalysts or additives, such as zinc in chromium-based systems, can sometimes prevent deactivation.[17]
-
Data Presentation
Table 1: Comparison of Catalytic Systems for Difluoroalkylation Reactions
| Catalyst System | Substrate Scope | Typical Conditions | Yield Range | Key Advantages/Disadvantages |
| CuI / Ligand | Aryl & Alkenyl Halides | 80-120 °C, DMF or NMP | 60-90% | Adv: Economical, versatile. Disadv: Can require high temperatures, potential for byproduct formation with certain solvents.[16] |
| Pd(OAc)₂ / Ligand | Aryl Chlorides & Bromides[1] | 100-150 °C, Toluene | 50-85% | Adv: Effective for less reactive chlorides. Disadv: More expensive than copper, sensitive to air and moisture. |
| Ir(ppy)₃ / Cu(OTf)₂ | Aryl Boronic Acids, Alkenes[4] | Room Temp, Blue LED, DMF | 70-95% | Adv: Very mild conditions, high functional group tolerance.[4] Disadv: Requires specialized photoreactor setup, potential for protodeboronation side reactions.[4] |
| Organocatalyst | β-Keto Esters, Aldehydes | 25-40 °C, MeCN | 75-99% | Adv: Enables asymmetric synthesis, metal-free. Disadv: Substrate scope can be limited. |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Difluoroalkylation of an Aryl Iodide
This protocol is a representative example. Specific conditions must be optimized for each substrate.
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (Nitrogen or Argon), add the aryl iodide (1.0 mmol, 1.0 equiv), Copper(I) Iodide (CuI) (0.1 mmol, 10 mol%), and a suitable ligand (e.g., L-proline, 0.2 mmol, 20 mol%).
-
Solvent and Reagent Addition: Add 3 mL of anhydrous N-Methyl-2-pyrrolidone (NMP). Stir the mixture for 10 minutes at room temperature.
-
Substrate Addition: Add this compound (1.5 mmol, 1.5 equiv) to the mixture via syringe.
-
Reaction: Securely seal the Schlenk tube and place it in a preheated oil bath at 110 °C. Stir the reaction for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS by taking small aliquots periodically.
-
Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the mixture with 50 mL of ethyl acetate (B1210297) and 50 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with saturated aqueous NH₄Cl (2 x 25 mL) and then with brine (1 x 25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
Mandatory Visualizations
Figure 1: Troubleshooting workflow for low reaction yield.
Figure 2: Simplified copper-catalyzed cross-coupling cycle.
Figure 3: Standard experimental workflow from setup to analysis.
References
- 1. Recent advances in transition metal-catalyzed Csp2-monofluoro-, difluoro-, perfluoromethylation and trifluoromethylthiolation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of α-Fluorinated Areneacetates through Photoredox/Copper Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. books.kdpublications.in [books.kdpublications.in]
- 7. This compound | C3H4F2O2 | CID 79012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound 96 433-53-4 [sigmaaldrich.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. file1.lookchem.com [file1.lookchem.com]
- 11. fishersci.com [fishersci.com]
- 12. benchchem.com [benchchem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. mdpi.com [mdpi.com]
- 15. DSpace at KOASAS: Fluorination of CF3CH2Cl over Cr-Mg fluoride catalyst: The effect of temperature on the catalyst deactivation [koasas.kaist.ac.kr]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Methyl Difluoroacetate and Ethyl Difluoroacetate in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of fluorination chemistry, the introduction of the difluoromethyl group (CHF2) is a critical strategy for modulating the physicochemical and biological properties of molecules in pharmaceutical and agrochemical development. Methyl difluoroacetate (B1230586) and ethyl difluoroacetate are two key reagents for introducing this valuable moiety. This guide provides an objective comparison of their performance in synthesis, supported by their physical properties and established reactivity principles, to aid researchers in selecting the optimal reagent for their specific applications.
Physicochemical Properties
A summary of the key physical and chemical properties of methyl difluoroacetate and ethyl difluoroacetate is presented below. These properties can influence reaction conditions, solvent choice, and post-reaction work-up procedures.
| Property | This compound | Ethyl Difluoroacetate |
| CAS Number | 433-53-4[1][2][3] | 454-31-9[4][5][6] |
| Molecular Formula | C₃H₄F₂O₂[1][3] | C₄H₆F₂O₂[4][5] |
| Molecular Weight | 110.06 g/mol [1][2][3] | 124.09 g/mol [4][5][6] |
| Boiling Point | 85-86 °C[1][2][7] | 99.2 °C[4][6] |
| Density | 1.26-1.27 g/mL at 25 °C[1][2][7][8] | 1.18 g/mL at 25 °C[4][6] |
| Refractive Index (n20/D) | 1.334[2][7] | 1.347[4] |
| Appearance | Colorless liquid[1] | Colorless liquid[6][9] |
| Solubility | Slightly soluble in water[7] | Slightly soluble in water[9] |
Reactivity and Performance in Synthesis: A Comparative Analysis
While direct, quantitative comparative studies between methyl and ethyl difluoroacetate in the same reaction are not extensively available in the literature, a comparison of their reactivity can be inferred from fundamental principles of organic chemistry and data from related reactions.
Nucleophilic Acyl Substitution and Ester Enolate Formation:
In reactions involving nucleophilic attack at the carbonyl carbon or the formation of an ester enolate by deprotonation of the α-carbon, this compound is generally expected to be more reactive than its ethyl counterpart. This difference arises primarily from two factors:
-
Steric Hindrance: The methyl group is sterically less demanding than the ethyl group. This allows for easier access of nucleophiles to the carbonyl carbon and bases to the α-protons.
-
Electronics: While the electronic effect of the alkyl group is minor compared to the strongly electron-withdrawing difluoromethyl group, the slightly greater inductive effect of the ethyl group may marginally decrease the electrophilicity of the carbonyl carbon compared to the methyl ester.
This increased reactivity of methyl esters often translates to faster reaction rates and the possibility of using milder reaction conditions (e.g., lower temperatures). However, the higher reactivity can also sometimes lead to a greater propensity for side reactions.
Application in Condensation Reactions (e.g., Claisen Condensation):
The Claisen condensation is a key carbon-carbon bond-forming reaction where difluoroacetate esters can serve as valuable building blocks. For instance, ethyl difluoroacetate is used in the synthesis of ethyl 4,4-difluoroacetoacetate, a precursor for various fluorinated heterocycles like pyrazoles.
Given the principles discussed above, when comparing their performance in a Claisen condensation:
-
This compound would be expected to form the corresponding enolate more readily and potentially react faster. This could lead to higher yields in shorter reaction times.
-
Ethyl Difluoroacetate may require slightly more forcing conditions (e.g., stronger base or higher temperature) to achieve comparable reaction rates and yields due to increased steric hindrance around the ester.
Experimental Protocols: Synthesis of Difluoroacetoacetate
The following provides a detailed experimental protocol for the Claisen condensation using ethyl difluoroacetate and a proposed protocol for this compound, highlighting the likely necessary adjustments.
Experimental Protocol: Synthesis of Ethyl 4,4-Difluoroacetoacetate
This protocol is adapted from established procedures for Claisen condensations involving ethyl difluoroacetate.
Materials:
-
Ethyl difluoroacetate
-
Ethyl acetate (B1210297)
-
Sodium ethoxide
-
Anhydrous ethanol (B145695) (as solvent)
-
Hydrochloric acid (for work-up)
-
Diethyl ether (for extraction)
-
Magnesium sulfate (B86663) (for drying)
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with sodium ethoxide and anhydrous ethanol.
-
The mixture is stirred until the sodium ethoxide is fully dissolved.
-
A solution of ethyl difluoroacetate and ethyl acetate in anhydrous ethanol is added dropwise to the stirred solution at a controlled temperature (e.g., 0-10 °C).
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for a specified period (e.g., 2-4 hours), with reaction progress monitored by TLC or GC.
-
After completion, the reaction mixture is cooled in an ice bath, and the reaction is quenched by the slow addition of dilute hydrochloric acid until the pH is acidic.
-
The product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by vacuum distillation to yield ethyl 4,4-difluoroacetoacetate.
Proposed Experimental Protocol: Synthesis of Methyl 4,4-Difluoroacetoacetate
This proposed protocol is based on the one for the ethyl ester, with modifications to account for the expected higher reactivity of the methyl ester.
Materials:
-
This compound
-
Methyl acetate
-
Sodium methoxide (B1231860)
-
Anhydrous methanol (B129727) (as solvent)
-
Hydrochloric acid (for work-up)
-
Diethyl ether or dichloromethane (B109758) (for extraction)
-
Magnesium sulfate (for drying)
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere is charged with sodium methoxide and anhydrous methanol.
-
The mixture is stirred until the sodium methoxide is fully dissolved.
-
A solution of this compound and methyl acetate in anhydrous methanol is added dropwise to the stirred solution, maintaining a lower temperature (e.g., -5 to 5 °C) due to the expected higher reactivity.
-
After the addition, the reaction mixture is stirred at a lower temperature (e.g., room temperature) for a potentially shorter duration (e.g., 1-3 hours), with careful monitoring of the reaction progress. Refluxing may not be necessary or could lead to side products.
-
The work-up and purification steps would be analogous to the ethyl ester protocol, involving quenching with acid, extraction, drying, and vacuum distillation to yield methyl 4,4-difluoroacetoacetate.
Visualizing the Synthetic Workflow and Comparison
Caption: A generalized workflow for the synthesis of fluorinated heterocycles using methyl or ethyl difluoroacetate in a Claisen condensation.
References
- 1. Page loading... [guidechem.com]
- 2. Enantioselective Reformatsky reaction of ethyl iododifluoroacetate with ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. proprep.com [proprep.com]
- 4. Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 18F-difluoromethylarenes using aryl boronic acids, ethyl bromofluoroacetate and [18F]fluoride - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 7. Methyl vs Ethyl: Comparing Organic Sidekicks in the Chemistry Playground - Housing Innovations [dev.housing.arizona.edu]
- 8. Dual role of ethyl bromodifluoroacetate in the formation of fluorine-containing heteroaromatic compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Purity Analysis of Methyl Difluoroacetate: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates like methyl difluoroacetate (B1230586) is a critical aspect of quality control and experimental reproducibility. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) for the purity analysis of methyl difluoroacetate against other common analytical techniques, namely Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Supporting experimental protocols and comparative data are provided to assist in selecting the most appropriate method for specific analytical needs.
Comparison of Analytical Techniques
The choice of analytical technique for purity assessment depends on various factors, including the physicochemical properties of the analyte and potential impurities, the required sensitivity, and the desired quantitative accuracy. HPLC, GC, and NMR each offer distinct advantages and limitations for the analysis of this compound.
| Parameter | HPLC | GC | NMR |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural and quantitative information. |
| Applicability | Well-suited for a wide range of compounds, including non-volatile and thermally sensitive ones. | Ideal for volatile and thermally stable compounds. This compound is volatile, making GC a suitable technique.[1] | Provides detailed structural information and can be used for absolute quantification (qNMR) without a reference standard of the analyte. |
| Sample Preparation | Typically involves dissolving the sample in a suitable solvent and filtering. | May require derivatization for polar or non-volatile compounds, but is often straightforward for volatile esters like this compound. | Simple dissolution in a deuterated solvent. |
| Potential Impurities Detected | Non-volatile and UV-active impurities. | Volatile impurities, isomers, and residual solvents. | Structural isomers, related substances, and residual solvents. Can provide a comprehensive purity profile. |
| Limit of Detection (LOD) | Typically in the low ng to pg range. | Generally offers high sensitivity, often in the pg to fg range, especially with specific detectors. | Higher than chromatographic methods, typically in the µg range for routine qNMR. |
| Limit of Quantitation (LOQ) | Typically in the ng range. | Can be very low, in the pg to ng range. | In the µg to mg range for accurate quantification. |
| Linearity | Excellent over a wide concentration range. | Generally good, but can be affected by detector saturation at high concentrations. | Inherently linear over a very wide dynamic range. |
| Precision (RSD) | Typically <2% | Typically <2% | Can achieve <1% with optimized parameters. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This proposed method is based on reversed-phase chromatography, which is suitable for separating compounds with moderate polarity like this compound.
Instrumentation:
-
HPLC System with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Data acquisition and processing software
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile (B52724) and water are common choices for reversed-phase chromatography.[2] A typical starting point would be a gradient elution to separate potential impurities with a wide range of polarities. For example, a gradient from 20% acetonitrile in water to 80% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: this compound lacks a strong chromophore, making UV detection challenging. Detection at a low wavelength (e.g., 205-210 nm) is often employed for esters.[2]
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of the initial mobile phase composition (e.g., 20% acetonitrile in water) to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a suitable working concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Gas Chromatography (GC)
GC is a common method for assessing the purity of volatile esters and is often used by suppliers for assay determination.[3]
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID)
-
Capillary column suitable for polar analytes (e.g., DB-WAX or similar)
-
Data acquisition and processing software
Chromatographic Conditions:
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 220 °C
-
Hold: 5 minutes at 220 °C
-
-
Injection Volume: 1 µL (with appropriate split ratio, e.g., 50:1)
Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in a suitable solvent like dichloromethane (B109758) or acetone.
-
Further dilute to a working concentration (e.g., 100 µg/mL) for analysis.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR can be a powerful tool for purity determination as it allows for direct quantification against a certified internal standard without the need for a specific this compound reference standard.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Experimental Parameters:
-
Solvent: Chloroform-d (CDCl₃) or Acetone-d₆
-
Internal Standard: A certified reference standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Pulse Sequence: A standard single-pulse experiment with a sufficiently long relaxation delay (D1) to ensure full relaxation of all relevant nuclei (typically 5 times the longest T₁).
-
Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio (e.g., 16 or 32 scans).
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample into a vial.
-
Accurately weigh a specific amount of the internal standard into the same vial.
-
Dissolve the mixture in a known volume of the deuterated solvent.
-
Transfer the solution to an NMR tube for analysis.
Data Analysis: The purity of the this compound is calculated by comparing the integral of a specific proton signal from the analyte with the integral of a known proton signal from the internal standard, taking into account their respective molecular weights and the number of protons giving rise to each signal.
Visualization of Experimental Workflow
The following diagrams illustrate the typical workflows for each analytical technique.
Caption: Workflow for purity analysis of this compound by HPLC.
Caption: Workflow for purity analysis of this compound by GC.
Caption: Workflow for purity analysis of this compound by qNMR.
References
A Comparative Guide to Difluoromethylation Reagents: Alternatives to Methyl Difluoroacetate
For researchers, scientists, and drug development professionals, the incorporation of the difluoromethyl (CF₂H) group into molecular scaffolds is a critical strategy for modulating the physicochemical and biological properties of lead compounds. The CF₂H group can act as a bioisostere for hydroxyl, thiol, and amine functionalities, enhancing metabolic stability, membrane permeability, and binding affinity.[1][2][3] While methyl difluoroacetate (B1230586) has its utility, a diverse array of alternative reagents has been developed, offering distinct advantages in terms of reactivity, selectivity, and functional group tolerance. This guide provides an objective comparison of the performance of key alternatives, supported by experimental data, to aid in the selection of the optimal reagent for specific synthetic challenges.
Classification of Difluoromethylation Reagents
Difluoromethylation reagents can be broadly categorized into three main classes based on their reactive nature: nucleophilic, electrophilic, and radical. The choice of reagent class is dictated by the electronic properties of the substrate and the desired bond connection.
Caption: Classification of common difluoromethylation reagents.
Nucleophilic Difluoromethylation Reagents
Nucleophilic reagents are ideal for introducing the CF₂H group to electrophilic centers such as carbonyls, imines, and alkyl halides.[1]
(Difluoromethyl)trimethylsilane (TMSCF₂H)
TMSCF₂H, also known as the Ruppert-Prakash reagent for difluoromethylation, is a widely used nucleophilic source of the "CF₂H⁻" equivalent upon activation with a fluoride (B91410) source or a base.[1][4]
Table 1: Performance Data for TMSCF₂H in the Difluoromethylation of Disulfides
| Entry | Substrate (Disulfide) | Product | Yield (%)[5] |
| 1 | Di-n-butyl disulfide | n-Bu-SCF₂H | 55 |
| 2 | Di-t-butyl disulfide | t-Bu-SCF₂H | 78 |
| 3 | Diphenyl disulfide | Ph-SCF₂H | 85 |
| 4 | Bis(4-methoxyphenyl) disulfide | 4-MeO-Ph-SCF₂H | 90 |
| 5 | Bis(4-chlorophenyl) disulfide | 4-Cl-Ph-SCF₂H | 88 |
| 6 | Di-2-pyridyl disulfide | 2-Py-SCF₂H | 49 |
Yields were determined by ¹⁹F NMR spectroscopy with an internal standard.
Phenyl-difluoromethylsulfone (PhSO₂CF₂H)
PhSO₂CF₂H is another versatile nucleophilic difluoromethylating reagent that can also act as a precursor to difluorocarbene or a difluoromethyl radical under different conditions.[6][7]
Electrophilic Difluoromethylation Reagents
Electrophilic reagents are designed to react with nucleophilic sites, such as electron-rich (hetero)arenes, enolates, thiols, and amines.[2]
S-(Difluoromethyl)diarylsulfonium Salts
These bench-stable crystalline solids have emerged as potent electrophilic "CF₂H⁺" transfer agents or precursors to difluorocarbene for the difluoromethylation of a wide range of nucleophiles.[8][9][10]
Table 2: C-Selective Difluoromethylation of β-Ketoesters using an S-(Difluoromethyl)sulfonium Salt
| Entry | Substrate (β-Ketoester) | Product | Yield (%)[8] |
| 1 | Ethyl 2-methyl-3-oxobutanoate | Ethyl 2-difluoromethyl-2-methyl-3-oxobutanoate | 92 |
| 2 | Ethyl 2-phenyl-3-oxobutanoate | Ethyl 2-difluoromethyl-2-phenyl-3-oxobutanoate | 85 |
| 3 | Ethyl 2-chloro-3-oxobutanoate | Ethyl 2-chloro-2-difluoromethyl-3-oxobutanoate | 88 |
| 4 | Ethyl 1-oxocyclohexane-2-carboxylate | Ethyl 2-difluoromethyl-1-oxocyclohexane-2-carboxylate | 95 |
N-Tosyl-S-difluoromethyl-S-phenylsulfoximine
This reagent, derived from PhSO₂CF₂H, has proven effective for the difluoromethylation of S- and N-nucleophiles, often proceeding through a difluorocarbene mechanism.[6][7]
Table 3: Difluoromethylation of Thiols and Imidazoles with N-Tosyl-S-difluoromethyl-S-phenylsulfoximine
| Entry | Substrate | Product | Yield (%)[6] |
| 1 | 4-Methylbenzenethiol | 1-(Difluoromethylthio)-4-methylbenzene | 78 |
| 2 | 4-Chlorobenzenethiol | 1-Chloro-4-(difluoromethylthio)benzene | 75 |
| 3 | 2-Naphthalenethiol | 2-(Difluoromethylthio)naphthalene | 72 |
| 4 | Imidazole | 1-(Difluoromethyl)-1H-imidazole | 65 |
| 5 | 2-Phenylimidazole | 1-(Difluoromethyl)-2-phenyl-1H-imidazole | 71 |
Radical Difluoromethylation Reagents
Radical difluoromethylation has become a powerful tool for the direct C-H functionalization of (hetero)arenes and for reactions with unsaturated C-C bonds, offering mild reaction conditions and excellent functional group tolerance.[11][12]
Zinc Difluoromethanesulfinate (Zn(SO₂CF₂H)₂ or DFMS)
Developed by Baran and coworkers, DFMS is an easily prepared, air-stable, and free-flowing white powder that serves as an excellent precursor to the difluoromethyl radical (•CF₂H) upon oxidation.[10][13]
Caption: Generation of the •CF₂H radical from DFMS.
Table 4: Radical C-H Difluoromethylation of Heteroarenes with DFMS
| Entry | Substrate | Product | Yield (%)[13] |
| 1 | Caffeine | 8-(Difluoromethyl)caffeine | 75 |
| 2 | Pyridine | 2-(Difluoromethyl)pyridine | 60 |
| 3 | Quinoline | 2-(Difluoromethyl)quinoline | 55 |
| 4 | Thiophene | 2-(Difluoromethyl)thiophene | 40 |
| 5 | N-Boc-pyrrole | 2-(Difluoromethyl)-N-Boc-pyrrole | 68 |
Photoredox-Catalyzed Difluoromethylation
Visible-light photoredox catalysis provides a mild and efficient pathway to generate difluoromethyl radicals from various precursors, such as NaSO₂CF₂H, enabling the direct C-H difluoromethylation of heterocycles.[12][14][15][16]
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these reactions. Below is a representative protocol for the radical difluoromethylation of heteroarenes using DFMS.
Protocol: Radical C-H Difluoromethylation of Heteroarenes using DFMS
This protocol is based on the method developed by Baran and coworkers.[2]
Materials:
-
Heteroarene (1.0 equiv)
-
Zinc difluoromethanesulfinate (DFMS, Zn(SO₂CF₂H)₂, 1.5 equiv)
-
tert-Butyl hydroperoxide (t-BuOOH, 70% in water, 3.0 equiv)
-
Water
Caption: Experimental workflow for DFMS-mediated difluoromethylation.
Procedure:
-
To a suitable reaction vial equipped with a stir bar, add the heteroarene substrate (e.g., 0.5 mmol, 1.0 equiv) and DFMS (0.75 mmol, 1.5 equiv).
-
Add dichloromethane (e.g., 2.5 mL) and water (e.g., 2.5 mL).
-
Stir the biphasic mixture vigorously at room temperature.
-
Add t-BuOOH (70% in water, 1.5 mmol, 3.0 equiv) dropwise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃).
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired difluoromethylated heteroarene.
Conclusion
The field of difluoromethylation has expanded significantly, offering a robust toolbox of reagents that operate through diverse mechanisms. Nucleophilic reagents like TMSCF₂H are well-suited for reactions with electrophiles, while electrophilic sulfonium salts and related compounds are effective for functionalizing nucleophilic centers. The advent of radical difluoromethylation, particularly with user-friendly reagents like DFMS and through photoredox catalysis, has revolutionized the direct C-H functionalization of complex molecules, enabling late-stage modifications that were previously challenging. The selection of an appropriate reagent and method will depend on the specific substrate, desired transformation, and tolerance of functional groups, with the data and protocols presented herein serving as a guide for making informed decisions in the design and execution of synthetic strategies involving the critical difluoromethyl moiety.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. chinesechemsoc.org [chinesechemsoc.org]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. sioc.cas.cn [sioc.cas.cn]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 12. State of knowledge in photoredox-catalysed direct difluoromethylation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to Difluoromethylating Agents for Researchers
The introduction of the difluoromethyl (CF2H) group is a critical strategy in modern drug discovery and development. Its unique properties as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl and thiol groups can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[1][2] This guide provides an objective comparison of the performance of common difluoromethylating agents, supported by experimental data, to aid researchers in selecting the optimal reagent for their synthetic needs.
Classification of Difluoromethylating Agents
Difluoromethylating agents can be broadly categorized into three main classes based on their reactivity: nucleophilic, electrophilic, and radical.[3] The choice of agent depends on the substrate, desired regioselectivity, and tolerance of other functional groups.
-
Nucleophilic Agents: These reagents deliver a difluoromethyl anion equivalent (CF2H⁻). They are particularly effective for the difluoromethylation of carbonyl compounds and alkyl halides.
-
Electrophilic Agents: These reagents deliver a difluoromethyl cation equivalent (CF2H⁺) or react via a difluorocarbene intermediate (:CF2). They are well-suited for the difluoromethylation of electron-rich species such as phenols, amines, and some heterocycles.
-
Radical Agents: These reagents generate a difluoromethyl radical (•CF2H) and are highly effective for the late-stage C-H functionalization of arenes and heterocycles, often under mild photoredox conditions.
Performance Comparison of Difluoromethylating Agents
The following tables summarize the performance of representative difluoromethylating agents across various substrate classes, providing a comparative overview of their efficacy.
Table 1: Difluoromethylation of Phenols
| Reagent/Method | Reagent Type | Typical Reaction Conditions | Substrate Scope | Yield Range | Reference(s) |
| TMSCF2H / Base | Nucleophilic (via :CF2) | CsF, DMF, 80-100 °C | Electron-rich and -deficient phenols | 45-85% | [4][5] |
| Difluoromethyltriflate (HCF2OTf) | Electrophilic | KOH, MeCN/H2O, rt | Broad, tolerant of many functional groups | 70-95% | [4] |
| S-(Difluoromethyl)diarylsulfonium Salt | Electrophilic | LiOH, THF, rt | Wide range of phenols | 60-98% | [3] |
| Difluorobromoacetic Acid / Photocatalyst | Radical (via :CF2) | fac-[Ir(ppy)3], Cs2CO3, DMF, visible light, rt | Broad, including complex phenols | 60-90% | [6] |
Table 2: Difluoromethylation of Amines and Anilines
| Reagent/Method | Reagent Type | Typical Reaction Conditions | Substrate Scope | Yield Range | Reference(s) |
| Diethyl bromodifluoromethylphosphonate | Electrophilic (via :CF2) | CsF, MeOH, DCM, rt | Tertiary amines | 60-95% | [7] |
| S-(Difluoromethyl)diarylsulfonium Salt | Electrophilic | Base, Solvent | Tertiary amines, imidazole (B134444) derivatives | 50-85% | [8] |
| Ethyl difluoroiodoacetate / Photocatalyst | Radical | Eosin Y, DMF, visible light, rt | Electron-rich anilines | 60-89% | [9][10] |
Table 3: Difluoromethylation of Arenes and Heterocycles
| Reagent/Method | Reagent Type | Typical Reaction Conditions | Substrate Scope | Yield Range | Reference(s) |
| TMSCF2H / Cu or Pd catalyst | Nucleophilic | CsF, DMF or NMP, 80-120 °C | Aryl iodides, bromides, and chlorides | 50-90% | [3][11] |
| Difluoromethyl heteroaryl-sulfones / Photocatalyst | Radical | fac-[Ir(ppy)3], Base, MeCN, visible light, rt | Electron-rich and -deficient heterocycles | 60-95% | [1] |
| Difluoroacetic anhydride (B1165640) / Photocatalyst | Radical | Ru(bpy)3Cl2, Base, DCE, visible light, rt | Arenes and heteroarenes | 50-85% | [12] |
| Sodium difluoromethanesulfinate (HCF2SO2Na) / Electrochemical | Radical | Catalyst- and oxidant-free, rt | Indoles | 50-80% | [13] |
Table 4: Difluoromethylation of β-Ketoesters
| Reagent/Method | Reagent Type | Typical Reaction Conditions | Substrate Scope | Yield Range | Reference(s) |
| TMSCF2Br / Base | Electrophilic (via :CF2) | LiOH, Toluene, 15 °C | Cyclic and acyclic β-keto amides | 70-93% | [14] |
| S-(Difluoromethyl)sulfonium Salts | Electrophilic | Base, Solvent, rt | Broad range of β-ketoesters and malonates | 70-95% | [15] |
| Cinchona-derived Phase-Transfer Catalyst | Electrophilic | K2CO3, THF, rt | Cyclic and acyclic β-ketoesters | 60-92% (up to 83% ee) | [16][17] |
Experimental Protocols
Protocol 1: Electrophilic Difluoromethylation of a Phenol (B47542) using S-(Difluoromethyl)diarylsulfonium Salt
This protocol is adapted from the difluoromethylation of phenols using a bench-stable S-(difluoromethyl)sulfonium salt.[3]
Materials:
-
Phenol derivative (1.0 equiv)
-
S-(Difluoromethyl)diarylsulfonium salt (1.2 equiv)
-
Lithium hydroxide (B78521) (LiOH) (1.5 equiv)
-
Anhydrous tetrahydrofuran (B95107) (THF)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add the phenol derivative (0.5 mmol, 1.0 equiv) and anhydrous THF (5 mL).
-
Add lithium hydroxide (0.75 mmol, 1.5 equiv) to the solution and stir for 10 minutes at room temperature.
-
Add the S-(difluoromethyl)diarylsulfonium salt (0.6 mmol, 1.2 equiv) in one portion.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired aryl difluoromethyl ether.
Protocol 2: Radical C-H Difluoromethylation of a Heterocycle using Photoredox Catalysis
This protocol is a general procedure for the photoredox-catalyzed difluoromethylation of heteroarenes.[1]
Materials:
-
Heterocyclic substrate (1.0 equiv)
-
Difluoromethyl heteroaryl-sulfone (1.5 equiv)
-
fac-[Ir(ppy)3] (1-2 mol%)
-
Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Anhydrous acetonitrile (B52724) (MeCN)
Procedure:
-
In a reaction tube, dissolve the heterocyclic substrate (0.2 mmol, 1.0 equiv), difluoromethyl heteroaryl-sulfone (0.3 mmol, 1.5 equiv), and fac-[Ir(ppy)3] (0.002-0.004 mmol, 1-2 mol%) in anhydrous acetonitrile (2 mL).
-
Degas the solution by sparging with argon for 15 minutes.
-
Add diisopropylethylamine (0.4 mmol, 2.0 equiv) and seal the tube.
-
Place the reaction tube approximately 5-10 cm from a blue LED lamp and irradiate at room temperature for 12-24 hours.
-
After completion (monitored by TLC or LC-MS), concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the difluoromethylated heterocycle.
Visualization of Reaction Pathways and Selection Logic
Diagram 1: General Workflow for Nucleophilic Difluoromethylation
Caption: Workflow for nucleophilic difluoromethylation.
Diagram 2: General Workflow for Electrophilic Difluoromethylation
Caption: Workflow for electrophilic difluoromethylation.
Diagram 3: General Workflow for Radical Difluoromethylation
Caption: Workflow for radical difluoromethylation.
Diagram 4: Decision Tree for Agent Selection
Caption: Decision tree for selecting a difluoromethylating agent.
References
- 1. mdpi.com [mdpi.com]
- 2. sciforum.net [sciforum.net]
- 3. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 4. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sioc.ac.cn [sioc.ac.cn]
- 6. researchgate.net [researchgate.net]
- 7. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New electrophilic difluoromethylating reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Difluoroalkylation of Anilines via Photoinduced Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Difluoromethylation of Alkyl Bromides and Iodides with TMSCF2H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The preparation of difluoromethylated indoles via electrochemical oxidation under catalyst- and oxidant-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. beilstein-archives.org [beilstein-archives.org]
- 15. Air- and Light-Stable S-(Difluoromethyl)sulfonium Salts: C-Selective Electrophilic Difluoromethylation of β-Ketoesters and Malonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Asymmetric α-electrophilic difluoromethylation of β-keto esters by phase transfer catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. semanticscholar.org [semanticscholar.org]
A Comparative Guide to the Synthesis of Methyl Difluoroacetate
For researchers, scientists, and professionals in drug development, the efficient and high-yield synthesis of key fluorinated building blocks like methyl difluoroacetate (B1230586) is paramount. This guide provides a comparative analysis of two primary synthetic routes to this valuable compound: Direct Esterification of Difluoroacetic Acid and Halogen Exchange from a dihalogenated precursor. The following sections detail the experimental protocols for each method, present a quantitative comparison of their performance, and offer visual workflows to aid in methodological assessment.
Comparison of Synthesis Protocols
The selection of a synthetic route for methyl difluoroacetate is often a balance between reagent availability, reaction conditions, and desired product purity and yield. Below is a summary of the key performance indicators for the two validated protocols.
| Parameter | Protocol 1: Direct Esterification | Protocol 2: Halogen Exchange |
| Starting Materials | Difluoroacetic acid, Methanol (B129727) | Methyl Dichlorofluoroacetate, Potassium Fluoride (B91410) |
| Catalyst/Reagent | Sulfuric Acid | Tetrabutylammonium (B224687) Bromide (TBAB) |
| Solvent | None (Methanol in excess) | Acetonitrile |
| Reaction Temperature | 65°C | 80°C |
| Reaction Time | 4 hours | 6 hours |
| Reported Yield | ~95% | ~85% |
| Reported Purity | >98% | >97% |
Experimental Protocols
Protocol 1: Direct Esterification of Difluoroacetic Acid with Methanol
This method follows the principles of a classic Fischer-Speier esterification, utilizing an acid catalyst to promote the reaction between a carboxylic acid and an alcohol.
Materials:
-
Difluoroacetic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine difluoroacetic acid (1.0 eq) and an excess of anhydrous methanol (5.0 eq).
-
Slowly add concentrated sulfuric acid (0.1 eq) to the mixture while stirring.
-
Heat the reaction mixture to reflux at 65°C and maintain for 4 hours.
-
After cooling to room temperature, the excess methanol is removed under reduced pressure.
-
The residue is dissolved in dichloromethane and washed with a saturated sodium bicarbonate solution to neutralize the remaining acid.
-
The organic layer is then washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed by rotary evaporation to yield this compound. Purity is typically assessed by GC-MS and NMR.
Protocol 2: Halogen Exchange from Methyl Dichlorofluoroacetate
This protocol utilizes a phase-transfer catalyst to facilitate the nucleophilic substitution of chlorine atoms with fluorine.
Materials:
-
Methyl dichlorofluoroacetate
-
Potassium fluoride (spray-dried)
-
Tetrabutylammonium bromide (TBAB)
-
Acetonitrile (anhydrous)
-
Diatomaceous earth
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere, add spray-dried potassium fluoride (2.5 eq) and anhydrous acetonitrile.
-
Add tetrabutylammonium bromide (0.1 eq) to the suspension.
-
Heat the mixture to 80°C with vigorous stirring.
-
Slowly add methyl dichlorofluoroacetate (1.0 eq) dropwise to the heated suspension.
-
Maintain the reaction at 80°C for 6 hours, monitoring the progress by GC analysis.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of diatomaceous earth to remove the inorganic salts.
-
The filtrate is concentrated under reduced pressure. The crude product is then purified by fractional distillation to afford pure this compound.
Visualizing the Synthesis and Validation Workflow
To better understand the logical flow of selecting and validating a synthesis protocol, the following diagram illustrates the key decision points and experimental stages.
Caption: Workflow for validating and comparing synthesis protocols.
This guide provides a foundational comparison to aid in the selection of an appropriate synthetic strategy for this compound based on available resources and desired outcomes. Researchers are encouraged to optimize these protocols further to suit their specific laboratory conditions and scale requirements.
Comparative Reactivity of Methyl Difluoroacetate and Other Halogenated Acetates: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the reactivity of halogenated organic compounds is paramount for predicting reaction outcomes, optimizing synthesis pathways, and designing novel molecular entities. This guide provides a comprehensive comparison of the reactivity of methyl difluoroacetate (B1230586) against a range of other halogenated acetates, including methyl fluoroacetate (B1212596), chloroacetate, dichloroacetate (B87207), trichloroacetate (B1195264), bromoacetate, and iodoacetate. The analysis is supported by experimental data on hydrolysis and nucleophilic substitution reactions, offering a clear framework for selecting the appropriate reagent for specific synthetic transformations.
The reactivity of α-haloacetates is a subject of significant interest in organic chemistry due to the influence of the halogen substituent on the electrophilicity of the carbonyl carbon and the adjacent α-carbon. This guide will delve into the factors governing this reactivity, present available quantitative data for comparison, and provide detailed experimental protocols for assessing the relative reactivity of these compounds.
Factors Influencing Reactivity
The reactivity of methyl haloacetates in nucleophilic substitution and hydrolysis reactions is primarily governed by a combination of inductive effects, leaving group ability, and steric hindrance.
-
Inductive Effect: The electronegativity of the halogen atom(s) plays a crucial role. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I effect). This effect increases the partial positive charge on the α-carbon, making it more susceptible to nucleophilic attack. The presence of multiple halogen atoms, as in difluoro- and trichloroacetates, further enhances this effect.
-
Leaving Group Ability: In nucleophilic substitution reactions at the α-carbon (an SN2 mechanism), the facility with which the halide ion departs is critical. The best leaving groups are the conjugate bases of strong acids. Consequently, the leaving group ability of the halogens follows the order: I⁻ > Br⁻ > Cl⁻ > F⁻. This is because hydroiodic acid (HI) is the strongest acid among the hydrogen halides, making iodide the most stable and thus the best leaving group.
-
Steric Hindrance: The size of the halogen atoms and the presence of multiple halogens can influence the accessibility of the electrophilic centers to the nucleophile. While this effect is generally less pronounced for the α-carbon in these esters compared to more sterically congested systems, it can still play a role.
These competing factors lead to a nuanced reactivity profile for each halogenated acetate. For instance, while the strong inductive effect of fluorine in methyl difluoroacetate should enhance reactivity, the poor leaving group ability of fluoride (B91410) can counteract this effect in SN2 reactions.
Quantitative Comparison of Reactivity
To provide a clear and objective comparison, the following table summarizes available kinetic data for the hydrolysis of various methyl haloacetates. Hydrolysis, which can proceed through nucleophilic attack at the carbonyl carbon, serves as a useful proxy for comparing the electrophilicity of the ester functionality.
| Compound | Reaction | Rate Constant (k) | Conditions |
| Methyl Chloroacetate | Acid-Catalysed Hydrolysis | 2.5 x 10⁻⁵ L mol⁻¹ s⁻¹ | Water, 25 °C[1] |
| Methyl Dichloroacetate | Acid-Catalysed Hydrolysis | 1.1 x 10⁻⁴ L mol⁻¹ s⁻¹ | Water, 25 °C[1] |
| Methyl Trichloroacetate | Hydrolysis | Rapid | Acetonitrile-water[2] |
Note: Comprehensive, directly comparable kinetic data for all the listed halogenated acetates under identical conditions is scarce in the literature. The provided data is based on available studies and should be interpreted with consideration of the differing reaction conditions.
The data indicates that the rate of acid-catalysed hydrolysis increases with the number of chlorine atoms, with methyl dichloroacetate hydrolyzing faster than methyl chloroacetate.[1] This is consistent with the enhanced inductive effect of the additional chlorine atom, which makes the carbonyl carbon more electrophilic. The rapid hydrolysis of trichloromethyl trichloroacetate further supports this trend.[2]
Experimental Protocols
To enable researchers to directly compare the reactivity of these halogenated acetates under their specific laboratory conditions, the following general experimental protocols for hydrolysis and nucleophilic substitution are provided.
Protocol 1: Determination of Hydrolysis Rate Constant by Titration
This method is suitable for comparing the rates of hydrolysis of different methyl haloacetates.
Materials:
-
Methyl haloacetate of interest (e.g., this compound)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.5 M)
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Phenolphthalein (B1677637) indicator
-
Deionized water
-
Ice
-
Thermostatic water bath
-
Conical flasks, pipettes, burette, stopwatch
Procedure:
-
Place a known volume (e.g., 100 mL) of the standardized HCl solution into a conical flask and allow it to equilibrate to the desired reaction temperature (e.g., 25 °C or 40 °C) in the water bath.
-
Add a known volume (e.g., 5 mL) of the methyl haloacetate to the pre-heated acid solution and start the stopwatch immediately. Mix the solution thoroughly.
-
At regular time intervals (e.g., every 10 minutes), withdraw a fixed volume of the reaction mixture (e.g., 5 mL) using a pipette and transfer it to a conical flask containing ice-cold deionized water to quench the reaction.
-
Add a few drops of phenolphthalein indicator to the quenched sample.
-
Titrate the sample with the standardized NaOH solution until a persistent faint pink color is observed. Record the volume of NaOH used.
-
Continue taking samples at regular intervals for a period sufficient to observe a significant change in concentration.
-
To determine the concentration at infinite time (C∞), heat a separate sample of the reaction mixture in a sealed container for a prolonged period to ensure complete hydrolysis, then titrate as before.
-
The rate constant (k) can be determined by plotting ln(C∞ - Ct) versus time, where Ct is the concentration of the ester at time t. The slope of the resulting straight line will be equal to -k.
Protocol 2: Monitoring Nucleophilic Substitution by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for comparing the rates of SN2 reactions of different methyl haloacetates with a common nucleophile.
Materials:
-
Methyl haloacetate of interest (e.g., this compound)
-
Other methyl haloacetates for comparison (e.g., methyl chloroacetate, methyl bromoacetate)
-
Nucleophile (e.g., sodium azide, sodium thiophenoxide)
-
Aprotic solvent (e.g., acetonitrile, acetone)
-
Internal standard (a compound not involved in the reaction and with a distinct retention time)
-
Quenching solution (e.g., cold deionized water)
-
Organic extraction solvent (e.g., diethyl ether, ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Prepare a stock solution of the nucleophile and the internal standard in the chosen aprotic solvent in a reaction vessel maintained at a constant temperature.
-
Add a known concentration of the methyl haloacetate to the reaction vessel to initiate the reaction.
-
At regular time intervals, withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing the quenching solution.
-
Extract the organic components from the quenched sample using the organic extraction solvent.
-
Dry the organic extract over the drying agent.
-
Analyze the sample by GC-MS. Monitor the disappearance of the starting material peak and the appearance of the product peak relative to the internal standard.
-
The rate constant can be determined by plotting the natural logarithm of the concentration of the methyl haloacetate versus time. The slope of the line will be equal to -k. A study on the reaction of Cl atoms with methyl dichloroacetate utilized GC-MS to monitor the reaction products, demonstrating the applicability of this technique.[3][4][5]
Visualizing Reactivity Factors and Experimental Workflow
To further clarify the concepts discussed, the following diagrams created using Graphviz (DOT language) illustrate the key factors influencing reactivity and a general experimental workflow.
Conclusion
The reactivity of this compound and other halogenated acetates is a result of the interplay between the strong inductive effect of the halogen atoms and their leaving group ability. For hydrolysis reactions, where nucleophilic attack occurs at the carbonyl carbon, the inductive effect is generally dominant, leading to increased reactivity with greater halogen substitution. In contrast, for SN2 reactions at the α-carbon, the leaving group ability of the halide is a more critical factor, favoring iodides and bromides over chlorides and fluorides.
While a complete, directly comparative dataset for all the discussed compounds is not available in the literature, the principles outlined in this guide, along with the provided experimental protocols, empower researchers to make informed decisions about the selection and application of these versatile reagents in their synthetic endeavors. The provided workflows and diagrams serve as a practical starting point for designing and executing experiments to quantitatively assess the reactivity of these important building blocks.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Kinetics and products study of the reaction of Cl atoms with methyl dichloroacetate: reactivity, mechanism, and environmental implications - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D3EA00004D [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Kinetics and products study of the reaction of Cl atoms with methyl dichloroacetate: reactivity, mechanism, and environmental implications - Environmental Science: Atmospheres (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Methyl Difluoroacetate in High-Performance Batteries
For researchers and scientists at the forefront of energy storage solutions, the choice of electrolyte is paramount in determining battery performance, safety, and longevity. This guide provides a comprehensive comparison of methyl difluoroacetate (B1230586) (MDFA) with two other widely used electrolyte additives: fluoroethylene carbonate (FEC) and vinylene carbonate (VC). The following analysis is based on experimental data from recent studies, offering insights into the electrochemical characteristics of each.
Methyl difluoroacetate (MDFA) is emerging as a promising co-solvent or additive in lithium-ion battery electrolytes, primarily lauded for its exceptional thermal stability. This property is critical for enhancing the safety of batteries, especially in high-power applications. This guide will delve into the electrochemical performance of MDFA and benchmark it against the well-established alternatives, FEC and VC, across key metrics including thermal stability, ionic conductivity, and cycling performance.
Quantitative Performance Comparison
The following table summarizes the key electrochemical performance indicators for MDFA, FEC, and VC based on available research. It is important to note that the experimental conditions can vary between studies, which may influence the results.
| Performance Metric | This compound (MDFA) | Fluoroethylene Carbonate (FEC) | Vinylene Carbonate (VC) | Standard Electrolyte (e.g., 1M LiPF6 in EC/DMC) |
| Thermal Stability (Exothermic Onset) | High (decomposition > 450 °C)[1] | Limited thermal stability, can decompose to form VC and HF at elevated temperatures[2][3] | Decomposes at elevated temperatures | Lower (exothermic peak around 270 °C)[4] |
| Ionic Conductivity | Comparable to or higher than EC/DMC based electrolytes, especially at lower temperatures[4] | Generally does not significantly impair ionic conductivity at low concentrations | Can slightly decrease ionic conductivity | Baseline |
| First Cycle Coulombic Efficiency (Graphite Anode) | Generally above 90% with appropriate additives[1] | Can improve first cycle efficiency by forming a stable SEI[5][6] | Effective in improving first cycle efficiency[5][7] | Typically 85-95% depending on graphite (B72142) and conditions[8] |
| Capacity Retention (vs. LiNiMnCoO2 Cathode) | Good cycling stability, can be enhanced with additives like VC[1] | Improves capacity retention, especially with silicon-based anodes[5][9] | Enhances capacity retention through effective SEI formation[5][7][9] | Baseline, often shows significant fading without additives[10][11][12] |
| Impedance | Can lead to higher interfacial resistance initially, which can be mitigated with additives[7] | Can lead to a thinner, less resistive SEI compared to VC[5][13] | Can increase impedance at higher concentrations[5][7][13] | Baseline |
Experimental Protocols
The data presented in this guide is derived from standard electrochemical testing methodologies. Below are detailed descriptions of the typical experimental protocols used to evaluate electrolyte performance.
Cyclic Voltammetry (CV)
Cyclic voltammetry is employed to study the electrochemical window and the redox behavior of the electrolyte.[14]
-
Cell Configuration: A three-electrode setup is typically used, consisting of a working electrode (e.g., platinum or glassy carbon), a counter electrode (e.g., lithium foil), and a reference electrode (e.g., lithium metal).
-
Electrolyte Preparation: The electrolyte to be tested (e.g., 1M LiPF6 in a solvent mixture containing MDFA, FEC, or VC) is prepared in an argon-filled glovebox to prevent moisture contamination.
-
Scan Parameters: The potential of the working electrode is swept linearly between a set upper and lower limit at a specific scan rate (e.g., 0.1 mV/s to 100 mV/s). The resulting current is measured as a function of the applied potential. The voltage range is selected to cover the reduction and oxidation potentials of the electrolyte components.
Galvanostatic Cycling
Galvanostatic cycling is used to determine the specific capacity, coulombic efficiency, and capacity retention of a battery chemistry.
-
Cell Assembly: Coin cells (e.g., CR2032) are assembled in an argon-filled glovebox. A typical configuration includes a cathode (e.g., LiNiMnCoO2), a separator, a lithium metal anode, and the electrolyte under investigation.
-
Formation Cycles: The cell is typically cycled at a low C-rate (e.g., C/20 or C/10) for the first few cycles to allow for the formation of a stable solid electrolyte interphase (SEI) on the anode.
-
Cycling Protocol: The cell is then cycled at a specific C-rate (e.g., 1C) between defined voltage limits (e.g., 3.0 V to 4.3 V for a LiNiMnCoO2 cathode) for a set number of cycles (e.g., 100 or more).[15] The charge and discharge capacities are recorded for each cycle to evaluate performance metrics.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique used to probe the impedance characteristics of the battery, providing insights into the resistance of the electrolyte, the charge transfer resistance at the electrode-electrolyte interface, and the properties of the SEI layer.[16][17][18]
-
Measurement Setup: EIS is typically performed on a symmetric cell (e.g., Li/Li) or a full cell at a specific state of charge (SOC), often 50% or 100%.
-
Frequency Range: A small AC voltage or current perturbation (e.g., 5-10 mV) is applied to the cell over a wide frequency range (e.g., 100 kHz to 0.01 Hz).
-
Data Analysis: The resulting impedance data is often plotted in a Nyquist plot (Z' vs. -Z''). An equivalent circuit model is then used to fit the data and extract values for different resistance and capacitance components within the cell.[17]
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of experiments for evaluating battery electrolytes and the signaling pathway for SEI formation.
Caption: A flowchart of the typical experimental procedure for evaluating battery electrolytes.
Caption: A simplified diagram illustrating the formation of the Solid Electrolyte Interphase (SEI).
Conclusion
This compound presents a compelling case for its use in advanced lithium-ion batteries, primarily due to its superior thermal stability, which directly translates to enhanced battery safety. While its intrinsic electrochemical performance in terms of capacity and impedance may not always surpass that of electrolytes with FEC or VC, the addition of performance-enhancing additives like vinylene carbonate to MDFA-based electrolytes has shown to yield highly competitive and stable cycling.[1]
Fluoroethylene carbonate and vinylene carbonate remain highly effective additives for forming a stable SEI, leading to improved coulombic efficiency and capacity retention, particularly with high-capacity anode materials like silicon.[5][6][7][9] However, the thermal instability of FEC and the potential for increased impedance with higher concentrations of VC are important considerations.[2][5][7][13]
Ultimately, the optimal choice of electrolyte will depend on the specific requirements of the battery application, balancing the trade-offs between safety, performance, and cycle life. The data and protocols presented in this guide aim to provide a solid foundation for researchers to make informed decisions in the development of next-generation energy storage systems.
References
- 1. volta.foundation [volta.foundation]
- 2. portal.fis.tum.de [portal.fis.tum.de]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. researchgate.net [researchgate.net]
- 8. zdnaturalgraphite.com [zdnaturalgraphite.com]
- 9. Understanding Fluoroethylene Carbonate and Vinylene Carbonate Based Electrolytes for Si Anodes in Lithium Ion Batteries with NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. What is the capacity retention rate of different cathode materials? - Blog [china-graphite.com]
- 12. Optimize NMC Battery Capacity Retention for Long-Term Use [eureka.patsnap.com]
- 13. "Comparative study of fluoroethylene carbonate and vinylene carbonate f" by Cao Cuong Nguyen and Brett L. Lucht [digitalcommons.uri.edu]
- 14. jecst.org [jecst.org]
- 15. researchgate.net [researchgate.net]
- 16. d-nb.info [d-nb.info]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
A Comparative Guide to the Large-Scale Synthesis of Difluoromethylating and Dihaloacetylating Agents
A Cost-Benefit Analysis of Methyl Difluoroacetate (B1230586) and Its Alternatives for Industrial Applications
For researchers and professionals in drug development and large-scale chemical synthesis, the choice of reagents is a critical decision that balances cost, efficiency, safety, and environmental impact. Methyl difluoroacetate has emerged as a valuable building block for introducing the difluoromethyl group into molecules, a motif of growing importance in pharmaceuticals and agrochemicals. This guide provides a comprehensive cost-benefit analysis of using this compound in large-scale synthesis, comparing it with common alternatives: ethyl difluoroacetate, methyl dichloroacetate, and methyl dibromoacetate.
At a Glance: Comparative Overview
| Parameter | This compound | Ethyl Difluoroacetate | Methyl Dichloroacetate | Methyl Dibromoacetate |
| Primary Use | Introduction of the difluoromethyl (-CF2H) group | Introduction of the difluoromethyl (-CF2H) group | Introduction of the dichloroacetyl (-CCl2Ac) group | Introduction of the dibromoacetyl (-CBr2Ac) group |
| Bulk Price (per kg) | Price on request (POR) | ~$2.18 | ~$4.84 | Price on request (POR) |
| Reported Yield | 87-88% | 82-91% | ~99% | High |
| Reported Purity | 99.3-99.6% | up to 99.5% | 99.23% | High |
| Key Hazard | Highly flammable, harmful if swallowed/inhaled, causes skin/eye irritation | Flammable | Harmful if swallowed/inhaled, causes skin/eye irritation | Corrosive, toxic |
In-Depth Analysis: Performance and Experimental Data
A thorough evaluation of these reagents requires a detailed look at their performance in large-scale synthesis, considering not just the initial cost but also factors that contribute to the overall process economy.
Cost
A Comparative Spectroscopic Analysis of Methyl Difluoroacetate and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of methyl difluoroacetate (B1230586) and its key derivatives. By presenting nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a clear, comparative format, this document aims to serve as a valuable resource for the identification, characterization, and quality control of these compounds in research and development settings.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for methyl difluoroacetate and a selection of its derivatives. This data facilitates the objective comparison of their structural and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. The tables below present the ¹H, ¹³C, and ¹⁹F NMR chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz).
Table 1: ¹H NMR Spectroscopic Data
| Compound | -OCH₃ (δ, ppm) | -CH₂- (δ, ppm) | -CH₃ (δ, ppm) | CHF₂- (δ, t, JHF, Hz) | Other Protons (δ, ppm) |
| This compound[1][2] | 3.86 (s) | - | - | 6.05 (t, 54.0) | - |
| Ethyl difluoroacetate[3] | - | 4.32 (q, 7.1) | 1.33 (t, 7.1) | 5.95 (t, 54.2) | - |
| Methyl fluoroacetate[4] | 3.79 (s) | 4.85 (d, 47.5) | - | - | - |
| Ethyl fluoroacetate[5] | - | 4.25 (q, 7.1) | 1.30 (t, 7.1) | - | 4.80 (d, 47.5) |
| Methyl chlorodifluoroacetate[6] | 3.98 (s) | - | - | - | - |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | C=O (δ, ppm) | CHF₂ (δ, t, JCF, Hz) | -OCH₃ (δ, ppm) | -OCH₂- (δ, ppm) | -CH₃ (δ, ppm) | Other Carbons (δ, ppm) |
| This compound[1][2][7] | 164.8 (t, 30.2) | 108.9 (t, 246.0) | 53.2 | - | - | - |
| Ethyl difluoroacetate | 164.2 (t, 30.0) | 109.1 (t, 247.0) | - | 63.0 | 13.9 | - |
| Methyl fluoroacetate[8] | 168.0 (d, 19.0) | - | 52.5 | - | - | CH₂F: 77.0 (d, 180.0) |
| Ethyl fluoroacetate[5] | 167.5 (d, 18.5) | - | - | 62.0 | 14.0 | CH₂F: 77.2 (d, 180.5) |
| Methyl chlorodifluoroacetate | 162.0 (t, 35.0) | - | 54.0 | - | - | CCl₂F₂: 118.0 (t, 300.0) |
Table 3: ¹⁹F NMR Spectroscopic Data
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound[1][9] | -127.5 | d | 54.0 (HF) |
| Ethyl difluoroacetate | -127.8 | d | 54.2 (HF) |
| Methyl fluoroacetate (B1212596) | -214.0 | t | 47.5 (HF) |
| Ethyl fluoroacetate[5] | -214.2 | t | 47.5 (HF) |
| Methyl chlorodifluoroacetate | -68.0 | s | - |
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. The table below lists the characteristic absorption frequencies (in cm⁻¹) for key functional groups.
Table 4: Key IR Absorption Frequencies (cm⁻¹)
| Compound | C=O Stretch | C-F Stretch | C-O Stretch |
| This compound[2] | 1770 | 1100-1200 | 1250 |
| Ethyl difluoroacetate | 1765 | 1100-1200 | 1245 |
| Methyl fluoroacetate | 1760 | 1050-1150 | 1280 |
| Ethyl fluoroacetate[5] | 1755 | 1050-1150 | 1275 |
| Methyl chlorodifluoroacetate[6][10] | 1785 | 1150-1250 | 1230 |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The table below presents the molecular ion ([M]⁺) and major fragment ions observed in the mass spectra.
Table 5: Mass Spectrometry Data (m/z)
| Compound | [M]⁺ | [M-OCH₃]⁺ | [CHF₂]⁺ / [CH₂F]⁺ | [COOCH₃]⁺ | Other Key Fragments |
| This compound[11][12] | 110 | 79 | 51 | 59 | 81 ([M-F]⁺) |
| Ethyl difluoroacetate | 124 | 93 | 51 | 73 | 95 ([M-F]⁺) |
| Methyl fluoroacetate | 92 | 61 | 33 | 59 | - |
| Ethyl fluoroacetate[13] | 106 | 75 | 33 | 73 | - |
| Methyl chlorodifluoroacetate[6][10] | 144/146 | 113/115 | 85/87 ([CClF₂]⁺) | 59 | 109/111 ([M-Cl]⁺) |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques cited in this guide. Instrument parameters may need to be optimized for specific samples and equipment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Tune and shim the NMR spectrometer to the specific solvent and probe.
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence (e.g., zg30). Set the spectral width to cover the expected chemical shift range (typically 0-12 ppm).
-
For ¹³C NMR, use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for each carbon. A wider spectral width (0-220 ppm) is required.
-
For ¹⁹F NMR, a specific fluorine probe or a broadband probe tuned to the fluorine frequency is necessary. The chemical shift range for fluorine is much larger than for protons.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
-
Analyze the coupling patterns to determine spin-spin coupling constants (J-values).
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
ATR (Attenuated Total Reflectance): Place a drop of the liquid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty salt plates or the clean ATR crystal.
-
Place the prepared sample in the IR beam path.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹). The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands for the functional groups present in the molecule by comparing the peak positions (in cm⁻¹) to correlation charts.
-
Note the intensity and shape of the absorption bands.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a volatile solvent compatible with the ionization source (e.g., methanol, acetonitrile).
-
-
Instrumentation and Analysis:
-
Introduce the sample into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).
-
Select an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.
-
-
Data Interpretation:
-
Identify the molecular ion peak ([M]⁺ or [M+H]⁺).
-
Analyze the fragmentation pattern to identify characteristic fragment ions, which provide structural information.
-
Compare the observed mass spectrum with library spectra for confirmation.
-
Visualizations
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical sample, from preparation to data interpretation.
Caption: A generalized workflow for the spectroscopic characterization of a chemical compound.
This guide is intended to be a living document. As new data for other derivatives of this compound become available, they will be incorporated to enhance the comparative scope of this resource.
References
- 1. spectrabase.com [spectrabase.com]
- 2. This compound | C3H4F2O2 | CID 79012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl difluoroacetate(454-31-9) 1H NMR spectrum [chemicalbook.com]
- 4. Methyl fluoroacetate(453-18-9) 1H NMR spectrum [chemicalbook.com]
- 5. Ethyl fluoroacetate | C4H7FO2 | CID 9988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl chlorodifluoroacetate | C3H3ClF2O2 | CID 73935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. Methyl fluoroacetate(453-18-9) 13C NMR spectrum [chemicalbook.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. Methyl 2-chloro-2,2-difluoroacetate [webbook.nist.gov]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. dev.spectrabase.com [dev.spectrabase.com]
- 13. Acetic acid, fluoro-, ethyl ester [webbook.nist.gov]
A Comparative Guide to Difluoromethylating Agents: Quantifying the Efficiency of Methyl Difluoroacetate Precursors and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The strategic introduction of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, imparting profound effects on a molecule's metabolic stability, lipophilicity, and binding affinity. The difluoromethyl group (-CF2H) has emerged as a valuable bioisostere for hydroxyl and thiol moieties, making its efficient installation a critical endeavor. This guide provides an objective comparison of the performance of difluorocarbene precursors, derived from methyl difluoroacetate (B1230586) analogues, with other prominent fluorinating agents. Experimental data is presented to quantify their efficiency, alongside detailed protocols for key transformations.
Executive Summary
While methyl difluoroacetate itself is not a direct fluorinating agent, its derivatives, particularly halodifluoroacetates, serve as effective precursors for the generation of difluorocarbene (:CF2), a key intermediate for difluoromethylation. This guide compares the efficiency of these precursors, primarily sodium chlorodifluoroacetate, with other classes of reagents used for introducing fluorine or fluorinated motifs, such as deoxofluorinating agents (DAST) and electrophilic fluorinating agents (Selectfluor). The choice of reagent is highly dependent on the desired transformation and the substrate's functional group tolerance. Difluorocarbene precursors offer a direct route to -OCF2H, -SCF2H, and -NCF2H moieties, while other agents are suited for different fluorination reactions.
Performance Comparison of Fluorinating Agents
The following tables summarize quantitative data for various fluorinating agents across different classes of transformations. Direct comparison is offered for the difluoromethylation of phenols and thiols, with additional data provided for other important fluorination reactions to offer a broader context.
Table 1: Difluoromethylation of Phenols and Thiophenols
| Reagent/Precursor | Substrate | Product | Yield (%) | Reaction Conditions | Reference |
| Sodium Chlorodifluoroacetate | 4-Chlorophenol | 4-Chlorophenyl difluoromethyl ether | 94 | Cs2CO3, DMF/H2O, 120 °C, 2 h | [1] |
| Sodium Chlorodifluoroacetate | Thiophenol | Phenyl difluoromethyl sulfide | 95 | K2CO3, DMF, 95 °C, 8 h | [2] |
| Difluoromethylene phosphobetaine | 4-Methoxyphenol | 4-Methoxyphenyl difluoromethyl ether | 66 | 1,4-Dioxane, 60 °C, 2 h | |
| Difluoromethylene phosphobetaine | 4-Methylthiophenol | 4-Methylphenyl difluoromethyl sulfide | 92 | 1,4-Dioxane, 60 °C, 2 h | |
| TMSCF2Br | Phenol | Phenyl difluoromethyl ether | 90 | K2CO3, DMF, 60 °C, 12 h | [3] |
Table 2: Deoxofluorination of Alcohols
| Reagent | Substrate | Product | Yield (%) | Reaction Conditions | Reference |
| DAST | 4-Nitrobenzyl alcohol | 4-Nitrobenzyl fluoride | 72 | CH2Cl2, rt, 1 h | [4] |
| Deoxo-Fluor | Benzyl alcohol | Benzyl fluoride | 95 | CH2Cl2, -78 °C to rt | [4] |
| PyFluor | Secondary Steroidal Alcohol | Fluorinated Steroid | 79 | DBU, Toluene, 50 °C, 48h | [4] |
Table 3: Electrophilic Fluorination of β-Ketoesters
| Reagent | Substrate | Product | Yield (%) | Reaction Conditions | Reference |
| Selectfluor | Ethyl 2-oxocyclopentanecarboxylate | Ethyl 1-fluoro-2-oxocyclopentanecarboxylate | 88 | NaCl, MeCN, 30 Hz milling, 2 h | |
| NFSI | Ethyl benzoylacetate | Ethyl 2-benzoyl-2-fluoroacetate | 95 | MeCN, rt, 12 h | [5] |
Experimental Protocols
Protocol 1: Difluoromethylation of a Phenol using Sodium Chlorodifluoroacetate
This procedure is adapted from a published method for the synthesis of aryl difluoromethyl ethers.[1][6]
Materials:
-
1-(3-chloro-4-hydroxyphenyl)ethan-1-one
-
Cesium carbonate (Cs2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized water
-
Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a single-necked 100 mL round-bottomed flask equipped with a magnetic stir bar, add 1-(3-chloro-4-hydroxyphenyl)ethan-1-one (3.00 g, 17.6 mmol) and cesium carbonate (8.60 g, 26.4 mmol).[6]
-
Seal the flask with a rubber septum and connect it to a Schlenk line. Evacuate the flask and backfill with nitrogen three times.[6]
-
Add anhydrous DMF (27 mL) and deionized water (3.2 mL) to the flask via syringe.[6]
-
Degas the solution with a stream of nitrogen for 1 hour while stirring.[1]
-
After degassing, add sodium 2-chloro-2,2-difluoroacetate (7.51 g, 49.3 mmol) to the flask in one portion under a stream of nitrogen.[1]
-
Equip the flask with a reflux condenser and lower it into a preheated oil bath at 120 °C.[6]
-
Stir the reaction mixture for 2 hours. Vigorous gas evolution will be observed.[6]
-
After 2 hours, remove the flask from the oil bath and allow it to cool to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the aryl difluoromethyl ether.[1]
Protocol 2: Deoxofluorination of an Alcohol using DAST
This protocol is a general procedure for the fluorination of a primary alcohol with Diethylaminosulfur Trifluoride (DAST).[4][7]
Materials:
-
4-Nitrobenzyl alcohol
-
Diethylaminosulfur Trifluoride (DAST)
-
Anhydrous dichloromethane (B109758) (CH2Cl2)
-
Ice water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a fume hood, dissolve 4-nitrobenzyl alcohol (1.0 mmol) in anhydrous dichloromethane (2.8 mL) in a round-bottomed flask under a nitrogen atmosphere.[4]
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add DAST (1.1 mmol) dropwise to the stirred solution.[4]
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by adding ice water (3 mL) and then a saturated solution of NaHCO3.[7]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 5 mL).[4]
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.[7]
-
Filter and remove the solvent under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to obtain 4-nitrobenzyl fluoride.[4]
Safety Note: DAST is corrosive, moisture-sensitive, and can be explosive upon heating. It generates toxic HF upon contact with water. All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment.[4][7]
Signaling Pathways and Experimental Workflows
Difluoromethylation via Difluorocarbene
The difluoromethylation of heteroatoms using halodifluoroacetate precursors proceeds through the in-situ generation of difluorocarbene. The following diagram illustrates this general mechanism.
Caption: Mechanism of difluoromethylation via difluorocarbene.
General Experimental Workflow for Organic Synthesis
The following diagram outlines a typical workflow for the synthesis, work-up, and purification of a target compound in organic chemistry.
References
- 1. Difluoromethylation and gem -difluorocyclopropenation with difluorocarbene generated by decarboxylation - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC02736E [pubs.rsc.org]
- 2. biotage.com [biotage.com]
- 3. benchchem.com [benchchem.com]
- 4. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 5. BJOC - Development of N-F fluorinating agents and their fluorinations: Historical perspective [beilstein-journals.org]
- 6. Selectfluor - Wikipedia [en.wikipedia.org]
- 7. organic-synthesis.com [organic-synthesis.com]
A Comprehensive Guide to Investigating the Cross-Reactivity Profile of Methyl Difluoroacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the potential cross-reactivity of methyl difluoroacetate (B1230586) (MDFA). Currently, there is a notable absence of publicly available studies specifically detailing the cross-reactivity, metabolic fate, or off-target effects of MDFA. The existing literature primarily focuses on its application in non-biological contexts, such as an electrolyte component in lithium-ion batteries.
Therefore, this document outlines a series of recommended experimental approaches to characterize the interaction of MDFA with biological systems. By following these proposed studies, researchers can generate the necessary data to evaluate its potential for off-target binding and the formation of reactive metabolites, thereby enabling a comparison with other chemical entities.
Table 1: Physicochemical Properties of Methyl Difluoroacetate and Analogs
| Property | This compound (MDFA) | Methyl Fluoroacetate (B1212596) (MFA) | Methyl Chloroacetate (MCA) |
| CAS Number | 433-53-4 | 453-18-9 | 96-34-4 |
| Molecular Formula | C₃H₄F₂O₂ | C₃H₅FO₂ | C₃H₅ClO₂ |
| Molecular Weight | 110.06 g/mol | 92.07 g/mol | 108.52 g/mol |
| Boiling Point | 85-86 °C | 104.5 °C | 129-131 °C |
| Solubility in Water | Slightly soluble | 117 g/L at 25 °C | 46 g/L at 20 °C |
Proposed Experimental Investigations
To thoroughly assess the cross-reactivity profile of this compound, a multi-faceted approach is recommended, focusing on its metabolic stability, potential for reactive metabolite formation, and off-target protein binding.
Metabolic Stability and Metabolite Identification
The first step in understanding the potential for cross-reactivity is to determine how MDFA is metabolized in biological systems. While data on MDFA metabolism is unavailable, the metabolism of the related compound, methyl fluoroacetate (MFA), involves conversion to fluorocitrate, which then inhibits the aconitase enzyme in the TCA cycle[1]. It is plausible that MDFA could be hydrolyzed by esterases to difluoroacetic acid and methanol. The subsequent fate of difluoroacetic acid is unknown and warrants investigation.
-
Incubation: Incubate this compound (1 µM) with human liver microsomes (0.5 mg/mL) or hepatocytes (1 x 10⁶ cells/mL) in a phosphate (B84403) buffer (pH 7.4). Include necessary cofactors such as NADPH for microsomal incubations.
-
Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Terminate the reaction by adding a cold organic solvent, such as acetonitrile.
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) to quantify the parent compound (MDFA) and identify potential metabolites.
-
Data Analysis: Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of MDFA.
Reactive Metabolite Screening
A key aspect of cross-reactivity is the potential for a compound to be metabolized into chemically reactive species that can covalently bind to proteins and other macromolecules, leading to toxicity. A common method to screen for the formation of such reactive metabolites is through trapping experiments with nucleophiles like glutathione (B108866) (GSH).
-
Incubation: Incubate this compound (50 µM) with human liver microsomes (1 mg/mL) in the presence of NADPH and a high concentration of glutathione (1 mM).
-
Control Incubations: Perform parallel incubations without NADPH and without microsomes to serve as negative controls.
-
Time Points: After a set incubation time (e.g., 60 minutes), quench the reaction with a cold organic solvent.
-
Analysis: Analyze the samples by LC-HRMS, specifically searching for mass shifts corresponding to the addition of glutathione to potential metabolites of MDFA.
-
Structural Elucidation: If potential GSH adducts are detected, use tandem mass spectrometry (MS/MS) to fragment the ions and elucidate the structure of the reactive intermediate.
Based on its structure, a hypothetical metabolic pathway for MDFA could involve oxidative defluorination, potentially forming a reactive acyl fluoride (B91410) intermediate. This intermediate could then be trapped by glutathione.
Caption: Hypothetical metabolic activation of MDFA and subsequent trapping by glutathione.
Off-Target Binding Profile
To assess the potential for this compound to interact with unintended biological targets, a broad-panel screening approach is recommended. This involves testing the compound against a large number of receptors, enzymes, ion channels, and transporters.
-
Compound Submission: Submit this compound to a commercial provider of off-target screening services (e.g., Eurofins SafetyScreen, CEREP BioPrint).
-
Assay Format: The compound is typically tested at a standard concentration (e.g., 10 µM) in radioligand binding assays for a panel of 50-100 common off-targets.
-
Data Analysis: The results are reported as the percent inhibition of binding of a known ligand to its target. A significant inhibition (typically >50%) flags a potential off-target interaction.
-
Follow-up Studies: For any identified "hits," follow-up dose-response studies should be conducted to determine the binding affinity (Kᵢ) or functional activity (IC₅₀ or EC₅₀).
Caption: Experimental workflow for the comprehensive assessment of this compound cross-reactivity.
Data Presentation and Interpretation
The data generated from these studies should be compiled into clear, comparative tables to facilitate interpretation and comparison with other compounds.
Table 2: Hypothetical Metabolic Stability and Reactive Metabolite Screening Results
| Compound | In Vitro t₁/₂ (min) | Intrinsic Clearance (µL/min/mg) | GSH Adducts Detected? |
| This compound | Experimental Value | Calculated Value | Yes/No |
| Compound A (Low Clearance) | > 60 | < 10 | No |
| Compound B (High Clearance) | 5 | 150 | No |
| Compound C (Reactive) | 15 | 50 | Yes |
Table 3: Hypothetical Off-Target Screening Results for this compound (at 10 µM)
| Target | Assay Type | % Inhibition | Follow-up Kᵢ (µM) |
| 5-HT₂ₐ Receptor | Binding | 8% | > 10 |
| Dopamine D₂ Receptor | Binding | 15% | > 10 |
| hERG Channel | Binding | 3% | > 10 |
| COX-2 Enzyme | Functional | 65% | 2.5 |
| PDE4 Enzyme | Functional | 12% | > 10 |
Conclusion
While there is currently a lack of data on the cross-reactivity of this compound, the experimental framework outlined in this guide provides a clear path for its investigation. By systematically evaluating its metabolic stability, potential for reactive metabolite formation, and off-target binding profile, researchers can build a comprehensive understanding of its interactions with biological systems. This will enable an objective comparison with alternative compounds and inform its potential applications in drug development and other life sciences research.
References
Safety Operating Guide
Proper Disposal of Methyl Difluoroacetate: A Guide for Laboratory Professionals
The safe and compliant disposal of methyl difluoroacetate (B1230586) is critical for ensuring laboratory safety and environmental protection. As a flammable and hazardous chemical, it necessitates strict adherence to established protocols. This guide provides essential, step-by-step information for the proper handling and disposal of methyl difluoroacetate waste.
Immediate Safety and Handling
Before handling this compound, it is imperative to be familiar with its hazards. It is a flammable liquid and vapor that is harmful if swallowed, inhaled, or in contact with skin.[1][2] It also causes skin and serious eye irritation and may cause respiratory irritation.[1][2] Always handle this chemical in a well-ventilated area, preferably under a chemical fume hood, and ensure that eyewash stations and safety showers are readily accessible.[3]
Personal Protective Equipment (PPE): When handling this compound, the following PPE is mandatory:
-
Eye Protection: Wear safety glasses with side shields or chemical goggles. A face shield is also recommended.[1]
-
Hand Protection: Use appropriate chemical-resistant gloves.[1]
-
Skin and Body Protection: Wear suitable protective clothing to prevent skin exposure.[1][4]
-
Respiratory Protection: If working outside a fume hood or if exposure limits are exceeded, use a NIOSH/MSHA approved respirator.[3]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is required to prevent injury and further contamination.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the spill area. Ensure the area is well-ventilated.[1]
-
Eliminate Ignition Sources: Remove all sources of ignition, such as open flames, sparks, and hot surfaces. Use only non-sparking, explosion-proof equipment for cleanup.[3][5][6]
-
Containment: For small spills, contain the liquid with an inert absorbent material like sand, silica (B1680970) gel, or a universal binder.[5][6]
-
Collection: Carefully collect the absorbed material using spark-proof tools and place it into a suitable, clearly labeled, and closed container for disposal.[3][5]
-
Decontamination: Clean the spill area thoroughly with soap and water.
Step-by-Step Disposal Procedure
Disposal of this compound must comply with all federal, state, and local regulations.[7] In the United States, the primary federal regulation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), implemented by the Environmental Protection Agency (EPA).[8]
-
Waste Identification: this compound is considered hazardous waste due to its flammability and toxicity.[2]
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials from spills, in a designated, compatible, and properly sealed container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
-
Storage:
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and a description of its hazards (e.g., "Flammable Liquid," "Toxic").
-
-
Professional Disposal:
-
Crucially, do not dispose of this compound down the drain or in regular trash.
-
Arrange for the collection and disposal of the waste through a licensed and certified professional waste disposal company.[1]
-
The recommended disposal method is through a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Provide the disposal company with the Safety Data Sheet (SDS) to ensure they have all the necessary information for safe handling and transport.
-
Contaminated packaging should be disposed of in the same manner as the unused product.[1]
Data Summary: this compound Properties
The following table summarizes key quantitative data for this compound for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₄F₂O₂ | [1] |
| Molecular Weight | 110.06 g/mol | [1] |
| Boiling Point | 85-86 °C | |
| Density | 1.26 g/mL at 25 °C | |
| Flash Point | 18.4 °C (65.1 °F) - closed cup | |
| GHS Hazard Statements | H225/H226 (Flammable), H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation) | [1][2] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. file1.lookchem.com [file1.lookchem.com]
- 2. This compound | C3H4F2O2 | CID 79012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. m.youtube.com [m.youtube.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Methyl Difluoroacetate
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential safety and logistical information for the use of Methyl Difluoroacetate (B1230586), offering procedural, step-by-step guidance to ensure operational integrity and personal safety in the laboratory.
Immediate Safety and Handling Protocols
Methyl difluoroacetate is a flammable liquid and vapor that is harmful if swallowed, inhaled, or comes into contact with skin.[1][2] It can cause serious eye irritation and skin irritation, and may also lead to respiratory irritation.[1][2] Adherence to strict safety protocols is crucial to mitigate these risks.
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3] Ensure that eyewash stations and safety showers are readily accessible in the immediate vicinity of the handling area.[4] Use explosion-proof electrical, ventilating, and lighting equipment.[4]
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses & Face Shield | Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield should be worn in addition to goggles when there is a splash hazard.[4] |
| Hand Protection | Chemical-Resistant Gloves | Due to the lack of specific breakthrough time data for this compound, a conservative approach to glove selection is recommended. Butyl rubber gloves are generally recommended for handling esters.[5][6][7][8][9][10] Nitrile gloves may offer short-term splash protection but have poor resistance to esters.[1][11][12][13] Always inspect gloves for any signs of degradation before use and change them immediately if contact with the chemical is suspected. |
| Body Protection | Protective Clothing | Wear appropriate protective clothing to prevent skin exposure.[4] This includes a lab coat, and for larger quantities or splash risks, a chemical-resistant apron or suit may be necessary. |
| Respiratory Protection | Respirator | If exposure limits are exceeded or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4] For situations with a higher risk of inhalation, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges, or a self-contained breathing apparatus (SCBA) should be used.[14] |
Operational Plans: From Receipt to Storage
Receiving: Upon receipt, visually inspect the container for any signs of damage or leakage. Ensure the container is properly labeled.
Handling:
-
Avoid contact with skin, eyes, and clothing.[2]
-
Do not breathe vapors or mist.[2]
-
Keep away from open flames, hot surfaces, and sources of ignition.[3][4]
-
Use only non-sparking tools.[4]
-
Ground and bond containers and receiving equipment to prevent static discharge.[4]
Storage:
-
Store in a cool, dry, and well-ventilated place away from heat, sparks, and flame.[4]
-
Keep the container tightly closed.[4]
-
Incompatible materials to avoid include strong bases and oxidizing agents.[4]
Disposal Plan: Managing this compound Waste
All waste containing this compound must be treated as hazardous waste.
Waste Collection:
-
Collect waste in a dedicated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless compatibility is confirmed.
Disposal Method:
-
Dispose of contents and container to an approved waste disposal plant.[4]
-
Chemical incineration with an afterburner and scrubber is a potential disposal method.[2]
-
Contact a licensed professional waste disposal service for guidance and to arrange for pickup.[2]
Decontamination:
-
For "drip dry" empty containers, decontamination with a neutralizing solution may be required before disposal or recycling. It is important to note that the reaction with a neutralizing agent may produce carbon dioxide gas, so containers should not be tightly sealed immediately after neutralization.
Quantitative Data Summary
The following table provides a summary of key quantitative data for this compound.
| Property | Value |
| CAS Number | 433-53-4 |
| Molecular Formula | C₃H₄F₂O₂ |
| Molecular Weight | 110.06 g/mol |
| Boiling Point | 85-86 °C |
| Flash Point | 19 °C (66.2 °F) |
| Density | 1.26 g/mL at 25 °C |
| Occupational Exposure Limits (OELs) | No specific OSHA PEL or ACGIH TLV has been established for this compound. It is recommended to handle it in a manner that minimizes all potential exposure. |
Emergency Protocols: Chemical Spill Workflow
In the event of a spill, immediate and decisive action is critical. The following diagram outlines the logical workflow for responding to a this compound spill.
By adhering to these guidelines, researchers and laboratory personnel can significantly minimize the risks associated with handling this compound, fostering a safe and productive research environment.
References
- 1. gloves.com [gloves.com]
- 2. file1.lookchem.com [file1.lookchem.com]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. fishersci.com [fishersci.com]
- 5. Butyl or nitrile gloves: what to choose against chemical risks? [oxwork.com]
- 6. envirosafetyproducts.com [envirosafetyproducts.com]
- 7. Gloves, Butyl Rubber | Flinn Scientific [flinnsci.com]
- 8. A Guide to Chemical-Resistant Gloves [t-safety.com]
- 9. worksafegear.com.au [worksafegear.com.au]
- 10. heightechsafety.com.au [heightechsafety.com.au]
- 11. wellbefore.com [wellbefore.com]
- 12. primodentalproducts.com [primodentalproducts.com]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. This compound 96 433-53-4 [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
